2,4-Dichloro-3-methyl-6-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-4(8)2-5(10(12)13)7(11)6(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRJHMTAZXHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885775 | |
| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-27-4 | |
| Record name | 2,4-Dichloro-3-methyl-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39549-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-dichloro-3-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.530 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol
This guide provides an in-depth examination of a viable synthetic pathway for 2,4-dichloro-3-methyl-6-nitrophenol, a substituted nitrophenol with potential applications in chemical synthesis as a building block or intermediate. The content herein is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanisms, experimental protocols, and the scientific rationale underpinning the synthetic strategy.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available precursor, 3-methylphenol (m-cresol). The chosen pathway involves:
-
Electrophilic Dichlorination: The initial step is the chlorination of 3-methylphenol to yield 2,4-dichloro-3-methylphenol.
-
Regioselective Nitration: The subsequent step involves the nitration of the dichlorinated intermediate to introduce a nitro group at the C6 position, affording the final product.
This approach is predicated on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the regioselectivity of the chlorination and nitration reactions. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-para directing groups, while the chloro (-Cl) groups are deactivating but also ortho-para directing.[1] Understanding the interplay of these directing effects is paramount to achieving the desired product.
Visual Representation of the Synthesis Pathway
The overall synthetic transformation from 3-methylphenol to this compound is illustrated in the workflow diagram below.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Step 1: Dichlorination of 3-methylphenol
The first step in the synthesis is the dichlorination of 3-methylphenol. The hydroxyl and methyl groups are both activating and ortho-para directing.[1] The powerful activating and directing effect of the hydroxyl group will primarily govern the positions of chlorination. The incoming electrophilic chlorine atoms will substitute at the positions ortho and para to the hydroxyl group. Given that the para position (C4) and one ortho position (C6) are available, chlorination is expected to occur at these sites. However, steric hindrance from the adjacent methyl group at C3 will influence the substitution pattern, favoring chlorination at C4 and C2.
Scientific Rationale: The chlorination of phenols can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride (SO₂Cl₂).[2] The reaction is typically carried out in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to polarize the Cl-Cl bond and generate a stronger electrophile. The reaction conditions, including temperature and solvent, must be carefully controlled to prevent over-chlorination and the formation of undesired byproducts.[3][4]
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-methylphenol in a suitable inert solvent, such as carbon tetrachloride or a halogenated hydrocarbon.[5][6]
-
Add a catalytic amount of a Lewis acid, for instance, aluminum trichloride or ferric chloride.[5]
-
While maintaining the temperature between 70-80°C, bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide.[5]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and quench it by carefully adding water or a dilute solution of sodium bisulfite to remove any unreacted chlorine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dichloro-3-methylphenol.
-
Purify the crude product by recrystallization or column chromatography to yield the pure dichlorinated intermediate.
Step 2: Nitration of 2,4-dichloro-3-methylphenol
The second step is the nitration of the 2,4-dichloro-3-methylphenol intermediate. The directing effects of the existing substituents will determine the position of the incoming nitro group. The hydroxyl group is a strong activating, ortho-para director. The methyl group is a weaker activating, ortho-para director. The two chloro groups are deactivating, ortho-para directors. The most activated available position that is ortho or para to the hydroxyl group is C6. Therefore, nitration is highly favored at this position.
Scientific Rationale: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is highly exothermic and requires careful temperature control to prevent dinitration and the formation of oxidized byproducts.
Experimental Protocol:
-
In a reaction flask immersed in an ice-water bath to maintain a low temperature (0-5°C), cautiously add the purified 2,4-dichloro-3-methylphenol to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Stir the mixture while maintaining the low temperature and monitor the reaction's progress via TLC. The reaction is typically allowed to proceed for several hours.[7]
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will cause the nitrated product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Dry the collected solid to obtain the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product with high purity.
Summary of Reaction Parameters
| Step | Starting Material | Reagents | Catalyst | Solvent | Temperature | Key Considerations |
| 1: Dichlorination | 3-methylphenol | Chlorine gas or N-chlorosuccinimide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Halogenated hydrocarbon | 70-80°C | Control of chlorinating agent stoichiometry to prevent over-chlorination. |
| 2: Nitration | 2,4-dichloro-3-methylphenol | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | None | 0-5°C | Strict temperature control is crucial to avoid side reactions and ensure safety. |
Conclusion
The synthesis of this compound from 3-methylphenol via a two-step dichlorination and nitration sequence is a practical and illustrative example of electrophilic aromatic substitution. The success of this synthesis hinges on a thorough understanding of the directing effects of the substituents on the aromatic ring and careful control of reaction conditions, particularly temperature. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, which can serve as a valuable intermediate in various fields of chemical research and development.
References
- Google Patents. (n.d.). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
- Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. Retrieved from [Link]
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Vedantu. (n.d.). Write the structures of the major products expected. Retrieved from [Link]
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Ataman Kimya. (n.d.). Chloroxylenol. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
-
Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]
- Google Patents. (n.d.). Nitration of phenolic compounds.
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of chloroxylenol.
-
Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
- Google Patents. (n.d.). Nitration of phenolic compounds.
-
YouTube. (2018, February 17). Organic Synthesis of Chloroxylenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform. Retrieved from [Link]
Sources
- 1. Write the structures of the major products expected class 12 chemistry CBSE [vedantu.com]
- 2. atamankimya.com [atamankimya.com]
- 3. gfredlee.com [gfredlee.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103214350B - Preparation method of chloroxylenol - Google Patents [patents.google.com]
- 6. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]
- 7. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 2,4-Dichloro-3-methyl-6-nitrophenol
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling the Profile of a Complex Phenol
This compound is a substituted aromatic compound with potential applications in various chemical syntheses. A thorough understanding of its physicochemical properties is paramount for its effective utilization and for ensuring safety in research and development settings. This guide provides a comprehensive overview of the known and predicted properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a self-validating system of protocols and data, this document is designed to empower researchers to confidently work with and characterize this molecule.
Core Physicochemical Data
A summary of the key is presented below. It is critical to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| CAS Number | 39549-27-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | Inferred from structure |
| Molecular Weight | 222.03 g/mol | Calculated |
| Melting Point | 77-78 °C | [1] |
| Boiling Point (Predicted) | 276.2 ± 35.0 °C | [1] |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.84 ± 0.50 | [1] |
| Appearance | Yellowish solid (typical for nitrophenols) | General knowledge |
| Solubility | Sparingly soluble in water; expected to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | General knowledge |
Synthesis Pathway and Rationale
A practical synthesis of this compound has been reported, achieving a high yield and purity.[1] The process involves the hydrolysis of a chlorinated intermediate derived from p-nitrotoluene.[1]
Diagram of the Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Chlorination of p-Nitrotoluene:
-
p-Nitrotoluene is subjected to chlorination in the presence of a phase transfer catalyst. This step is crucial for achieving the desired polysubstituted intermediate. The phase transfer catalyst facilitates the reaction between reactants in different phases (e.g., aqueous and organic), enhancing the reaction rate and yield.
-
-
Formation of 2,3,6-Trichloro-4-nitrotoluene:
-
The major product of the chlorination reaction is 2,3,6-trichloro-4-nitrotoluene.[1] This intermediate is the direct precursor to the final product.
-
-
Hydrolysis:
-
The product mixture from the chlorination step, rich in 2,3,6-trichloro-4-nitrotoluene, is then hydrolyzed using a solution of potassium hydroxide in water (KOH/H₂O).[1] This step selectively replaces one of the chlorine atoms with a hydroxyl group to form the phenol.
-
-
Purification:
-
The final product, this compound, can be purified from the reaction mixture using standard techniques such as recrystallization to achieve a purity of over 95%.[1]
-
Experimental Determination of Physicochemical Properties
The following section outlines detailed protocols for the experimental determination of the key . These methods are based on established analytical techniques and are designed to provide accurate and reproducible results.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Diagram of Melting Point Determination Workflow
Caption: A stepwise workflow for determining the melting point of a solid compound.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Mixing: Agitate the tubes vigorously for a set period (e.g., 1 minute).
-
Observation: Visually inspect each tube for the dissolution of the solid.
-
Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the visual observation. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
pKa Determination by UV-Vis Spectrophotometry
Rationale: The pKa is a measure of the acidity of a compound. For a phenol, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations. This is a critical parameter in understanding its reactivity and biological activity.
Sources
An In-depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol
CAS Number: 39549-27-4
This technical guide provides a comprehensive overview of 2,4-Dichloro-3-methyl-6-nitrophenol, a significant chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's chemical identity, synthesis, known applications, and safety profile, while also highlighting areas where data is limited and further research is warranted.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃. Its chemical structure is characterized by a phenol ring with two chlorine atoms, a methyl group, and a nitro group at specific positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39549-27-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |
| Molecular Weight | 222.03 g/mol | [1] |
| Melting Point | 77-78 °C | [1] |
| Boiling Point (Predicted) | 276.2 ± 35.0 °C | [1] |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.84 ± 0.50 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves a multi-step process starting from p-nitrotoluene. This process is a notable example of controlled chlorination and subsequent hydrolysis to yield the target molecule with high purity.
A practical synthesis was reported that achieves a 95-99% yield.[1] The process begins with the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, which leads to a mixture of chlorinated products. The major intermediate, 2,3,6-trichloro-4-nitrotoluene, is then selectively hydrolyzed using potassium hydroxide in an aqueous solution to produce this compound.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Chlorination: p-Nitrotoluene is subjected to chlorination using a suitable chlorinating agent in the presence of a phase transfer catalyst. The reaction conditions are controlled to favor the formation of 2,3,6-trichloro-4-nitrotoluene.
-
Hydrolysis: The resulting product mixture containing 2,3,6-trichloro-4-nitrotoluene is treated with a solution of potassium hydroxide (KOH) in water.
-
Reaction Quenching and Isolation: The hydrolysis reaction is allowed to proceed to completion. The reaction mixture is then cooled, and the precipitated product, this compound, is isolated by filtration.
-
Purification: The crude product is washed and can be further purified by recrystallization to achieve a purity of over 95%.
Sources
A Comprehensive Spectroscopic Guide to 2,4-Dichloro-3-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and the electronic interplay of its functional groups.
Principles and Experimental Causality
The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.
-
Solvent Selection: A deuterated solvent that can effectively dissolve the analyte without producing interfering signals is paramount. For 2,4-Dichloro-3-methyl-6-nitrophenol, which is a solid, deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. However, the acidic phenolic proton may undergo rapid exchange with trace amounts of water, leading to peak broadening. An alternative, dimethyl sulfoxide (DMSO-d₆), is an excellent choice as it can form hydrogen bonds with the phenolic -OH group, often resulting in a sharper, more observable hydroxyl proton signal.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is chemically inert and lies outside the spectral region of most organic compounds, ensuring an accurate reference.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of protons in unique chemical environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-5) | 7.5 - 8.0 | Singlet (s) | 1H | This proton is on a carbon (C-5) situated between two electron-withdrawing groups: a chlorine atom (at C-4) and a nitro group (at C-6). This strong deshielding effect shifts the signal significantly downfield. With no adjacent protons, it appears as a sharp singlet. |
| Phenolic OH (H-1) | 5.0 - 7.0 (or higher in DMSO) | Broad Singlet (br s) | 1H | The chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature.[1] The signal is often broad due to chemical exchange. In DMSO-d₆, this peak would likely appear further downfield (>9 ppm) and be sharper. To confirm its identity, a D₂O shake experiment can be performed, which would cause the OH signal to disappear.[2] |
| Methyl CH₃ (H-3) | 2.2 - 2.5 | Singlet (s) | 3H | The methyl group is attached directly to the aromatic ring. Its protons are shielded relative to the aromatic proton and will appear upfield. As there are no protons on adjacent atoms, the signal will be a singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this molecule, seven distinct signals are expected (six for the aromatic ring and one for the methyl group). The chemical shifts are heavily influenced by the nature of the attached substituents.[3]
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| C-OH (C-1) | 150 - 158 | The carbon directly attached to the hydroxyl group is significantly deshielded and appears in the characteristic range for phenolic carbons. |
| C-NO₂ (C-6) | 145 - 152 | The carbon bearing the strongly electron-withdrawing nitro group is also highly deshielded. |
| C-Cl (C-2, C-4) | 125 - 140 | Carbons bonded to chlorine atoms are deshielded, but typically less so than those bonded to oxygen or a nitro group. The two C-Cl signals will be distinct due to their different neighbors. |
| C-CH₃ (C-3) | 128 - 138 | The carbon attached to the methyl group. Its chemical shift is influenced by the adjacent chloro and nitro substituents. |
| C-H (C-5) | 118 - 128 | This is the only carbon in the ring bonded to a hydrogen atom. It is generally less deshielded than the carbons attached to electronegative atoms. |
| -CH₃ | 15 - 25 | The methyl carbon signal appears in the typical upfield aliphatic region. |
Experimental Protocol & Workflow
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small drop of TMS to serve as an internal reference (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Calibrate the spectra using the TMS signal at 0.00 ppm.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending).
Principles and Experimental Causality
For a solid sample like this compound, the KBr pellet method is a robust choice. This involves intimately grinding the sample with potassium bromide powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹). This technique minimizes scattering and produces a high-quality spectrum representative of the solid-state structure of the compound. An alternative, Attenuated Total Reflectance (ATR), is faster but may result in slight variations in peak positions and intensities compared to the transmission KBr method.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this molecule will be complex, but several key absorption bands can be predicted with high confidence.[4]
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Phenolic O-H | Stretch | 3200 - 3500 | Strong, Broad | The broadness of this peak is a hallmark of hydrogen bonding, which is expected for a phenolic hydroxyl group in the solid state. |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak | This absorption confirms the presence of protons attached to the aromatic ring. |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| Nitro N=O | Asymmetric Stretch | 1520 - 1570 | Strong | The nitro group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency. |
| Nitro N=O | Symmetric Stretch | 1330 - 1370 | Strong | The symmetric stretch of the nitro group is also very intense and is a key diagnostic peak. |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium (multiple bands) | These absorptions are characteristic of the benzene ring itself and appear as a series of sharp peaks. |
| C-O | Stretch | 1180 - 1260 | Strong | This peak corresponds to the stretching of the carbon-oxygen single bond of the phenol. |
| C-Cl | Stretch | 700 - 850 | Strong | The carbon-chlorine bond stretches are typically found in the fingerprint region of the spectrum. |
Experimental Protocol & Workflow
Protocol: Acquiring an FT-IR Spectrum (KBr Method)
-
Sample Preparation: Add ~1-2 mg of the sample to an agate mortar. Add approximately 100-150 mg of dry, spectroscopic-grade KBr powder.
-
Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and provides rich fragmentation data.
Principles and Experimental Causality
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The molecular formula of this compound is C₇H₅Cl₂NO₃. Its monoisotopic mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), which is essential for identifying the molecular ion peak. A key feature will be the isotopic pattern caused by chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will reveal the molecular weight and common fragmentation pathways.
-
Molecular Weight:
-
Nominal Mass: 222 g/mol
-
Monoisotopic Mass: 220.9595 g/mol (for C₇H₅³⁵Cl₂NO₃)
-
| Predicted Ion | m/z (for ³⁵Cl) | Rationale for Formation |
| [M]⁺ | 221 | The molecular ion. Will be the base peak of the [M]⁺, [M+2]⁺, [M+4]⁺ cluster. |
| [M+2]⁺ | 223 | Molecular ion containing one ³⁷Cl isotope. Expected intensity ~65% of the m/z 221 peak. |
| [M+4]⁺ | 225 | Molecular ion containing two ³⁷Cl isotopes. Expected intensity ~10% of the m/z 221 peak. |
| [M - NO₂]⁺ | 175 | Loss of a nitro group (•NO₂), a very common fragmentation for nitroaromatic compounds.[5] This fragment will also exhibit a Cl₂ isotopic pattern. |
| [M - Cl]⁺ | 186 | Loss of a chlorine radical (•Cl). |
| [M - NO₂ - CO]⁺ | 147 | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion, a common fragmentation for phenols. |
| [M - CH₃]⁺ | 206 | Loss of the methyl radical (•CH₃). |
| [C₆H₂Cl₂O]⁺ | 160 | Fragment corresponding to the dichlorophenol cation radical after loss of CH₃ and NO₂. |
Experimental Protocol & Workflow
Protocol: Acquiring a GC-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Setup: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The sample is ionized in the MS source using a standard electron energy of 70 eV.
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
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2,4-Dichloro-3-methyl-6-nitrophenol mechanism of action
An In-Depth Technical Guide to the Properties, Synthesis, and Implied Mechanism of Action of 2,4-Dichloro-3-methyl-6-nitrophenol
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound. Given the limited direct research on its specific biological mechanism of action, this guide synthesizes available information on its chemical properties, its established role as a chemical intermediate, and its potential toxicological profile inferred from structurally related compounds.
Compound Overview: Chemical and Physical Properties
This compound is a chlorinated and nitrated phenolic compound.[1][2] Its structure is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, a nitro group, and a hydroxyl group. These functional groups are expected to influence its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39549-27-4 | [1][2] |
| Molecular Formula | C7H5Cl2NO3 | [2] |
| Molecular Weight | 222.03 g/mol | [2] |
| Appearance | Yellow to orange powder | [3] |
| Application | Intermediate in chemical synthesis | [1][3] |
Established Role as a Chemical Intermediate
The primary documented application of this compound is as an intermediate in chemical synthesis.[1][3] It is particularly noted for its use in the production of nitrotoluene and other chlorinated phenols.[1] The synthesis of this compound itself can be achieved through the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene.[1]
Synthesis Workflow
The production of this compound as a chemical intermediate involves a multi-step process, as described in the available literature. The following diagram illustrates a general workflow for its synthesis from p-nitrotoluene.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized representation based on the described synthesis method.[1]
-
Chlorination of p-Nitrotoluene:
-
React p-nitrotoluene with a chlorinating agent in the presence of a phase transfer catalyst.
-
This reaction yields a mixture of chlorinated products, with 2,3,6-trichloro-4-nitrotoluene being a major component.
-
-
Hydrolysis of the Product Mixture:
-
Subject the resulting product mixture to hydrolysis using potassium hydroxide (KOH) in water (H2O).
-
This step selectively converts the chlorinated precursors to this compound.
-
-
Purification:
-
The final product can be purified from the reaction mixture to achieve a high degree of purity.
-
This synthesis method has been reported to achieve a high yield of this compound.[1]
Implied Mechanism of Action: A Toxicological Perspective
Comparison with 2,4-dichloro-6-nitrophenol
A closely related compound, 2,4-dichloro-6-nitrophenol, is known for its herbicidal activity.[4] Its mechanism of action involves the disruption of plant growth hormones, leading to stunted growth and eventual death of the plant.[4] Furthermore, 2,4-dichloro-6-nitrophenol has been identified as a toxic compound with genotoxic and developmental toxicity effects in aquatic species.[5] Given the structural similarities, it is plausible that this compound could exhibit similar toxic effects on plant and aquatic life.
General Toxicology of Nitrophenols
The broader class of nitrophenols is known to exhibit toxicity.[6][7] The toxicological effects can vary depending on the specific isomer.[6][7] For instance, inhalation of 2-nitrophenol has been shown to target the upper respiratory tract, while 4-nitrophenol exposure can lead to ocular and hematological effects.[6][7] Oral exposure to 4-nitrophenol has been associated with decreased body weight at doses below lethal levels.[6][7] At lethal doses, clinical signs of respiratory distress and neurotoxicity are common.[6][7]
The following diagram illustrates the potential toxicological targets based on the known effects of related nitrophenols.
Caption: Inferred toxicological targets of the compound.
It is crucial to emphasize that these potential mechanisms are based on extrapolation from related compounds and have not been experimentally verified for this compound.
Future Research Directions
The current body of knowledge on this compound is primarily centered on its role in chemical synthesis. To fully understand its biological significance, further research is warranted in the following areas:
-
In vitro and in vivo toxicological studies: To determine the specific cellular and organismal effects of this compound.
-
Mechanism of action studies: To identify the molecular targets and signaling pathways affected by this compound.
-
Comparative studies: To directly compare its biological activity with that of 2,4-dichloro-6-nitrophenol and other related compounds.
Such studies would provide valuable insights for a comprehensive risk assessment and could potentially uncover novel biological activities for this compound.
References
-
ResearchGate. Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol | Request PDF. [Link]
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Dhanlaxmi Chemicals. 2,4 Dichloro 6-Nitrophenol. [Link]
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National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI. [Link]
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U.S. Environmental Protection Agency. Phenol, 2,4-dichloro-3-methyl-6-nitro- - Substance Details - SRS. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dichloro-3-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 2,4-Dichloro-3-methyl-6-nitrophenol. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds, namely chlorinated nitrophenols, to infer its likely herbicidal, antimicrobial, and toxicological profiles. By examining the structure-activity relationships of related molecules, we can postulate the mechanisms of action and potential applications of this compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and environmental science, providing a structured approach to investigating this and similar chemical entities.
Introduction and Chemical Profile
This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₃. Its structure is characterized by a phenol ring substituted with two chlorine atoms, a methyl group, and a nitro group. The precise positioning of these functional groups is critical to its chemical reactivity and, consequently, its biological activity.
Chemical and Physical Properties of Structurally Similar Compounds:
| Property | 2,4-Dichloro-6-nitrophenol | 2,4-Dichloro-3-nitrophenol |
| CAS Number | 609-89-2[1] | 38902-87-3[2] |
| Molecular Formula | C₆H₃Cl₂NO₃[1] | C₆H₃Cl₂NO₃[2] |
| Molecular Weight | 208.00 g/mol [3] | 208.00 g/mol [2] |
| Appearance | Yellow crystalline solid[1] | Not specified |
| Solubility | Sparingly soluble in water[1] | Not specified |
This table presents data for structurally similar compounds to provide a comparative baseline for this compound.
The synthesis of this compound can be achieved through the hydrolysis of a product mixture resulting from the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst.[4] This compound is also utilized as an intermediate in the production of chlorinated phenols and in the synthesis of nitrotoluene.[4]
Potential Herbicidal and Pesticidal Activity
The presence of both chloro and nitro functional groups on a phenol backbone strongly suggests potential herbicidal and pesticidal properties, a characteristic well-documented in analogous compounds.
Inferred Mechanism of Action
Based on the known activity of 2,4-Dichloro-6-nitrophenol, it is plausible that this compound acts as a herbicide by disrupting plant growth hormone regulation.[1] This interference can lead to uncontrolled growth, ultimately resulting in the death of the target plant. The lipophilicity imparted by the chlorine and methyl groups likely facilitates its absorption through the waxy cuticle of plant leaves.
Structure-Activity Relationship
The herbicidal efficacy of chlorophenoxy compounds is highly dependent on the nature and position of the substituents on the aromatic ring. The dichloro substitution pattern, as seen in the widely used herbicide 2,4-D, is a key feature for potent activity. The addition of a nitro group, as in 2,4-Dichloro-6-nitrophenol, is also known to contribute to herbicidal and pesticidal effects.[1] The methyl group in this compound may further modulate its activity and selectivity.
Workflow for Assessing Herbicidal Potential:
Caption: A streamlined workflow for evaluating the herbicidal properties of a novel compound.
Postulated Antimicrobial Activity
Nitroaromatic compounds are a known class of antimicrobial agents, with their activity often stemming from the generation of reactive nitrogen species that can damage cellular components.
Inferred Antibacterial and Antifungal Mechanisms
The nitro group of this compound can likely be enzymatically reduced within microbial cells to form nitroso and hydroxylamino radicals. These reactive species can induce oxidative stress, leading to DNA damage, protein dysfunction, and lipid peroxidation, ultimately resulting in microbial cell death. The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Proposed Pathway for Antimicrobial Action:
Caption: Postulated mechanism of antimicrobial action via intracellular reduction.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial/Fungal Inoculum Preparation: Culture the test microorganism (e.g., E. coli, S. aureus, C. albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Toxicological Profile and Safety Considerations
The toxicological profile of this compound is not well-established. However, based on data from related nitrophenols and chlorophenols, it is prudent to handle this compound with caution.
Inferred Toxicological Effects
-
Acute Toxicity: Related compounds like 2,4-dichloro-6-nitrophenol are harmful if swallowed, in contact with skin, or if inhaled.[5] They can cause skin and eye irritation.[1][5]
-
Genotoxicity: While one study on a derivative, 2,4-dichloro-6-nitrophenol ammonium (DCNPA), showed no genotoxicity, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), did induce DNA damage and chromosomal aberrations in vitro.[6] This suggests that the metabolic fate of this compound is a critical determinant of its potential genotoxicity.
-
Systemic Effects: Animal studies on 4-nitrophenol suggest potential for a blood disorder that reduces the oxygen-carrying capacity of blood.[7] Ingestion of 4-nitrophenol has also been linked to decreased body weight in rodents.[8]
Safety Precautions
Given the potential for toxicity, handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Future Research Directions
The biological activities of this compound remain largely unexplored. Future research should focus on:
-
Direct Biological Assays: Conducting comprehensive in vitro and in vivo studies to definitively determine its herbicidal, antimicrobial, and cytotoxic activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
-
Toxicological Evaluation: Performing detailed toxicological studies to assess its safety profile for potential therapeutic or agricultural applications.
-
Metabolism Studies: Investigating the metabolic pathways of this compound to identify any potentially toxic metabolites.
Conclusion
While direct experimental data on this compound is limited, a review of structurally related compounds provides a strong basis for inferring its potential biological activities. The presence of dichloro and nitro- functional groups on a phenol scaffold suggests a high likelihood of herbicidal, pesticidal, and antimicrobial properties. However, these same structural features also raise concerns about potential toxicity. This technical guide serves as a starting point for further investigation into this compound, highlighting the need for rigorous experimental validation of its predicted activities and safety profile.
References
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]
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Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
New Toxicological Profile Published for Nitrophenols. (2023). AIHA. Retrieved January 20, 2026, from [Link]
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2-NITROPHENOL 4-NITROPHENOL. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]
-
Toxicological Profile for Nitrophenols. (2023). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite. (1996). PubMed. Retrieved January 20, 2026, from [Link]
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HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2,4-Dichloro-6-nitrophenol, 98+%. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol Derivatives and Analogues: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrophenols represent a class of aromatic compounds with a rich history in industrial chemistry and a growing significance in the life sciences. Among these, 2,4-dichloro-3-methyl-6-nitrophenol and its structural analogues are emerging as compounds of interest due to their potential applications in medicinal chemistry and agrochemicals. The strategic placement of chloro, methyl, and nitro groups on the phenol ring creates a unique electronic and steric profile, suggesting a range of possible biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and prospective biological evaluation of this class of compounds. Drawing on data from closely related analogues, we explore potential mechanisms of action, including enzyme inhibition and cytotoxicity, and provide detailed experimental protocols to facilitate further research and development in this area. The insights and methodologies presented herein are intended to serve as a foundational resource for researchers aiming to unlock the therapeutic or agrochemical potential of these versatile molecules.
Introduction: The Chemical Landscape of Dichloromethylnitrophenols
The this compound scaffold belongs to the broader family of chlorinated nitrophenols, which are recognized as important intermediates in the synthesis of a variety of commercial products, including pharmaceuticals, dyes, and agricultural chemicals.[1] The core structure, a phenol ring substituted with two chlorine atoms, a methyl group, and a nitro group, offers multiple reactive sites—the hydroxyl, nitro, and chloro groups—that allow for a diverse range of chemical transformations.[2] This chemical versatility makes these compounds attractive starting points for the development of novel bioactive molecules.
While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active nitrophenols provides a strong rationale for its investigation. For instance, the analogue 2,4-dichloro-6-nitrophenol is utilized as an intermediate in the production of anthelmintic drugs, suggesting a potential avenue of exploration for the title compound.[3] Furthermore, various nitrophenol derivatives have demonstrated a wide array of biological effects, including herbicidal, antimicrobial, and cytotoxic activities. This guide will synthesize the available information on these analogues to build a predictive framework for the biological potential of this compound and to provide the necessary technical details for its synthesis and evaluation.
Synthesis of this compound and Analogues
The synthesis of this compound and its analogues can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired scale of production.
Synthesis via Chlorination and Hydrolysis of p-Nitrotoluene
One of the most efficient methods for the preparation of this compound involves the chlorination of p-nitrotoluene followed by hydrolysis.[4] This multi-step process offers high yields and purity.
Reaction Scheme:
Caption: Synthesis of this compound from p-nitrotoluene.
Experimental Protocol:
-
Chlorination of p-Nitrotoluene:
-
In a suitable reaction vessel, dissolve p-nitrotoluene in an appropriate solvent.
-
Add a phase transfer catalyst to the mixture.
-
Introduce chlorine gas (Cl₂) into the reaction mixture under controlled temperature and pressure. The reaction is typically carried out at a temperature ranging from 0°C to 150°C.[5]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) until the desired level of chlorination is achieved, with the trichloroalkylnitrobenzene content being at least 60% by weight.[5]
-
Upon completion, remove the catalyst from the chlorination mixture.
-
-
Hydrolysis of the Chlorinated Product:
-
The resulting product mixture from the chlorination step is then subjected to hydrolysis.
-
Add a solution of potassium hydroxide (KOH) in water to the chlorinated product mixture.
-
Heat the reaction mixture, typically between 40°C and 80°C, to facilitate hydrolysis.[5]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the hydrolysis, cool the reaction mixture to precipitate the potassium salt of this compound.
-
Filter the precipitate and wash with a suitable solvent to remove impurities.
-
-
Acidification to Yield the Final Product:
-
Treat the isolated potassium salt with an aqueous inorganic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the phenoxide and yield the free phenol.[5]
-
Filter the precipitated this compound, wash with water, and dry under vacuum.
-
This method has been reported to achieve a yield of 95–99% with a purity of over 95%.[2][4]
-
Synthesis from 4-Chloro-5-methylphenol
An alternative synthetic route starts from 4-chloro-5-methylphenol and involves a series of sulfonation, chlorination, and nitration steps.[6]
Reaction Scheme:
Sources
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A Senior Application Scientist's Guide to 2,4-Dichloro-3-methyl-6-nitrophenol for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-dichloro-3-methyl-6-nitrophenol (CAS No. 39549-27-4), a specialized chemical intermediate for advanced research and development. We will explore its chemical identity, commercial availability, quality considerations for procurement, and best practices for its handling and application in a laboratory setting. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.
Compound Profile: this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₃[1][2]. Its structure features a phenol ring with two chlorine atoms, a methyl group, and a nitro group at specific positions, making it a valuable building block in multi-step organic synthesis.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 39549-27-4 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2] |
| Molecular Weight | 222.03 g/mol | [1][2] |
| Appearance | Typically a crystalline solid | N/A |
| Melting Point | 77-78 °C | [3] |
Sourcing and Procurement: A Guide to Commercial Suppliers
For research and development purposes, securing a reliable supply of high-purity this compound is paramount. The following table outlines several commercial suppliers who list this compound in their catalogs. It is important to note that availability and product specifications can vary.
Table of Commercial Suppliers:
| Supplier | Purity Specification | Notes |
| Alachem Co., Ltd. | ≥ 98% | Offers documents such as Certificate of Analysis (CoA), Safety Data Sheet (SDS), and Route of Synthesis (ROS)[4]. |
| ChemicalBook | Varies by listed supplier | A platform that connects various suppliers, purity levels should be verified with the specific vendor[1]. |
| Hangzhou Keying Chem Co., Ltd. | Not specified | Lists the compound in their catalog[2]. |
| Amerigo Scientific | Not specified | Lists the compound for research purposes[5]. |
Supplier Qualification Workflow:
When selecting a supplier, a systematic approach is crucial to ensure the quality and consistency of the chemical for your research.
Sources
An In-depth Technical Guide to 2,4-Dichloro-3-methyl-6-nitrophenol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,4-dichloro-3-methyl-6-nitrophenol, a halogenated aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's historical context, synthesis methodologies, physicochemical properties, and potential applications, with a focus on its role as a chemical intermediate.
Introduction and Historical Context
This compound, with the CAS number 39549-27-4, is a substituted phenol that has garnered interest primarily as a versatile intermediate in organic synthesis. Its molecular structure, featuring chloro, methyl, and nitro functional groups on a phenol backbone, offers multiple reactive sites for the construction of more complex molecules.
The development of synthetic routes to this compound is rooted in the broader industrial and academic exploration of chlorophenols and their derivatives. These compounds are foundational materials in the production of a wide array of commercial products, including agricultural chemicals, dyes, and pharmaceuticals. The synthesis of this compound represents a specific refinement within this larger field, aimed at creating a building block with a unique substitution pattern for specialized applications.
A significant advancement in the synthesis of this compound was a practical and efficient method developed in the early 1990s. A 1993 publication detailed a high-yield synthesis, solidifying its accessibility for research and development.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 39549-27-4 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [3] |
| Molecular Weight | 222.03 g/mol | [3] |
| Melting Point | 77-78 °C | [3] |
| Boiling Point | 276.2±35.0 °C (Predicted) | [3] |
| Density | 1.587±0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.84±0.50 (Predicted) | [3] |
| Appearance | Not specified, likely a crystalline solid | |
| Solubility | Information not readily available |
Synthesis of this compound
The synthesis of this compound can be approached through various routes, often starting from readily available industrial chemicals.
Historical Synthesis Methods
Early methods for the preparation of related 2,4-dichloro-3-alkyl-6-nitrophenols involved multi-step processes. For instance, the synthesis of this compound has been described starting from 4-chloro-5-methylphenol through a sequence of sulfonation, chlorination, and subsequent nitration.[4] However, these methods can be complex and may involve challenging separations of isomers.[4]
Another patented approach involves the chlorination of 1-alkyl-4-nitrobenzenes in the presence of a catalyst, followed by hydrolysis to yield the desired 2,4-dichloro-3-alkyl-6-nitrophenol.[4] This method was presented as a more economically efficient process with fewer reaction stages.[4]
A Practical and High-Yield Synthesis
A notable and practical synthesis was reported that provides this compound in high yield and purity.[1][2] This method involves the hydrolysis of the product mixture obtained from the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst.[2] The key intermediate in this process is 2,3,6-trichloro-4-nitrotoluene, which upon hydrolysis with potassium hydroxide in water, yields the final product with a reported yield of 95-99% and purity of over 95%.[1][2]
Experimental Protocol: Synthesis via Hydrolysis of 2,3,6-Trichloro-4-nitrotoluene
This protocol is based on the principles of the high-yield synthesis method.
Materials:
-
2,3,6-trichloro-4-nitrotoluene
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-trichloro-4-nitrotoluene in a suitable solvent (if necessary, though the reaction is often performed in a biphasic system).
-
Prepare an aqueous solution of potassium hydroxide.
-
Add the potassium hydroxide solution to the flask containing the starting material.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2 to protonate the phenoxide and precipitate the product.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.
Caption: Synthesis of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques. While specific experimental spectra for this compound are not widely available in the public domain, the expected analytical characteristics can be inferred from closely related structures.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid, such as formic or acetic acid) would likely provide good separation.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for the analysis of this compound. Derivatization of the phenolic hydroxyl group may be necessary to improve its volatility and peak shape.
Biological Activity and Potential Applications
The primary and most well-documented application of this compound is as a chemical intermediate .[2] Its utility stems from the presence of multiple reactive functional groups that can be selectively modified to build more complex molecular architectures.
Potential Areas of Application as an Intermediate:
-
Agrochemicals: Halogenated nitrophenols are important precursors in the synthesis of pesticides.[5] For example, the related compound 2,4-dichloro-6-nitrophenol has applications as a herbicide, acting by disrupting plant growth hormones.[5] It is plausible that this compound could be explored as an intermediate for novel agrochemicals.
-
Pharmaceuticals: The nitrophenol scaffold is present in some pharmaceutically active compounds. The nitro group can be reduced to an amine, which is a key functional group in many drug molecules. The presence of the chloro and methyl groups provides steric and electronic diversity that could be leveraged in drug design.
-
Dyes and Pigments: Nitrophenols have historically been used in the synthesis of dyes. The specific substitution pattern of this compound could lead to the development of colorants with unique properties.
Caption: Potential applications of this compound.
Safety and Toxicology
Detailed toxicological data specifically for this compound are limited. Therefore, a cautious approach to handling this compound is imperative, and safety assessments should be informed by data on structurally similar chemicals.
The related compound, 2,4-dichloro-6-nitrophenol, is classified as harmful if swallowed and causes serious eye irritation.[6] Another related compound, 2,4-dichlorophenol, is classified as harmful if swallowed and toxic in contact with skin, causing severe skin burns and eye damage.[7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Given the lack of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance and to follow standard laboratory safety procedures for handling chemicals of unknown toxicity.
Conclusion
This compound is a valuable chemical intermediate with a well-established, high-yield synthesis. Its utility lies in the potential for further chemical transformations to create a variety of more complex molecules for potential use in the agrochemical, pharmaceutical, and materials science industries. While specific data on its biological activity and toxicology are scarce, its structural similarity to other biologically active and toxic nitrophenols necessitates careful handling and further investigation. This guide provides a foundational understanding of this compound to support its safe and effective use in research and development.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. U.S.
- Australian Government Department of Health. (2022).
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]
- Google Patents. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. U.S.
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). m-Nitrophenol (554-84-7) | Chemical Effects in Biological Systems. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A.
-
PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,4-Dichloro-6-nitrophenol, 98+%. Retrieved from [Link]
Sources
- 1. This compound | 39549-27-4 | Benchchem [benchchem.com]
- 2. This compound | 39549-27-4 [chemicalbook.com]
- 3. This compound CAS#: 39549-27-4 [m.chemicalbook.com]
- 4. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol from p-Nitrotoluene: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dichloro-3-methyl-6-nitrophenol, a valuable chemical intermediate, starting from p-nitrotoluene. The methodology presented herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthetic pathway.
Introduction
This compound is a key building block in the synthesis of various more complex molecules. Its polysubstituted aromatic structure, featuring chloro, methyl, nitro, and hydroxyl functional groups, offers multiple reactive sites for further chemical transformations. The synthesis from p-nitrotoluene is an efficient route that leverages the directing effects of the existing substituents to achieve the desired substitution pattern. This guide will focus on a practical two-step synthesis involving the polychlorination of p-nitrotoluene followed by a phase-transfer catalyzed hydrolysis.
Synthetic Strategy Overview
The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The initial step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorine gas in the presence of a Lewis acid catalyst. This reaction is controlled to favor the formation of polychlorinated intermediates, primarily 2,3,6-trichloro-4-nitrotoluene. The subsequent step is the hydrolysis of the chlorinated mixture using a strong base in a biphasic system, facilitated by a phase-transfer catalyst, to selectively yield the target compound, this compound.
Caption: Overall synthetic workflow from p-nitrotoluene.
Part 1: Polychlorination of p-Nitrotoluene
Scientific Rationale
The chlorination of p-nitrotoluene is a classic example of electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. In p-nitrotoluene, the positions ortho to the methyl group (C2 and C6) and meta to the nitro group (C2 and C6) are the most activated for electrophilic attack. The initial chlorination is expected to occur at the C2 position. Subsequent chlorinations will be directed by the combined influence of the existing substituents. To achieve the desired 2,3,6-trichloro-4-nitrotoluene intermediate, a suitable Lewis acid catalyst and controlled reaction conditions are necessary to drive the polychlorination. Iodine is a commonly used and effective catalyst for this transformation.[1]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Nitrotoluene | 137.14 | 13.7 g | 0.1 |
| Iodine (I₂) | 253.81 | 0.25 g | 0.001 |
| Chlorine (Cl₂) gas | 70.90 | As required | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 10% Sodium bisulfite solution | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve p-nitrotoluene (13.7 g, 0.1 mol) and iodine (0.25 g, 0.001 mol) in dichloromethane (100 mL).
-
Chlorination: While stirring the solution at room temperature, bubble chlorine gas through the mixture at a moderate rate. The reaction is exothermic and the temperature should be monitored. If necessary, use a water bath to maintain the temperature between 25-30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting material is consumed, which may take several hours.
-
Work-up: Once the reaction is complete, stop the chlorine gas flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine.
-
Wash the organic layer sequentially with 10% sodium bisulfite solution (50 mL) to remove excess iodine, saturated sodium bicarbonate solution (50 mL) to neutralize any acidic byproducts, and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product mixture. The major component of this mixture is 2,3,6-trichloro-4-nitrotoluene. This crude product is typically used in the next step without further purification.
Part 2: Hydrolysis of the Chlorinated Intermediate
Scientific Rationale
The conversion of the chlorinated intermediate to the final product is achieved through nucleophilic aromatic substitution (SNAAr). The presence of the electron-withdrawing nitro group facilitates the attack of the hydroxide ion on the aromatic ring. The hydrolysis of the product mixture obtained from the chlorination of p-nitrotoluene with potassium hydroxide and water can yield this compound in high purity and yield.[2] The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial for this reaction. The PTC facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase where the chlorinated substrate resides, thereby accelerating the reaction rate.[3][4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Chlorinated Mixture | (approx. 240.43) | (from Part 1) | ~0.1 |
| Potassium Hydroxide (KOH) | 56.11 | 11.2 g | 0.2 |
| Water | 18.02 | 100 mL | - |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.6 g | 0.005 |
| Toluene | 92.14 | 100 mL | - |
| 2M Hydrochloric Acid (HCl) | - | As required | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude chlorinated mixture from Part 1, toluene (100 mL), and tetrabutylammonium bromide (1.6 g, 0.005 mol).
-
Hydrolysis: In a separate beaker, dissolve potassium hydroxide (11.2 g, 0.2 mol) in water (100 mL). Add the aqueous KOH solution to the reaction flask.
-
Heat the biphasic mixture to reflux (approximately 85-95 °C) with vigorous stirring. The reaction is typically complete in 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the aqueous and organic layers.
-
Wash the organic layer with water (2 x 50 mL).
-
Acidify the combined aqueous layers to pH 1-2 with 2M hydrochloric acid. The product will precipitate as a solid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a pale yellow crystalline solid.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: The reported melting point of this compound is 77-78 °C.[5]
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the methyl group.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
IR Spectroscopy: To identify the characteristic functional groups (O-H, N-O, C-Cl).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Safety Precautions
-
Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood.
-
p-Nitrotoluene and its chlorinated derivatives are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Work away from open flames and sources of ignition.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from p-nitrotoluene. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup. By understanding the underlying chemical principles, scientists can adapt and optimize this procedure for their specific needs in the development of new chemical entities.
References
-
A Practical Synthesis of this compound. Synthetic Communications. (1993).
-
Process for the preparation of 2-chloro-4-nitrotoluene. Google Patents.
-
Phase-transfer catalyst. Wikipedia.
-
The Role of Phase Transfer Catalysts in Modern Green Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound. ChemicalBook.
Sources
Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol: A Detailed Laboratory Protocol and Application Note
Introduction
2,4-Dichloro-3-methyl-6-nitrophenol is a valuable substituted aromatic compound with applications in the synthesis of various organic intermediates, agrochemicals, and potential pharmaceutical agents. Its specific substitution pattern, featuring chloro, methyl, and nitro groups on a phenolic backbone, makes it a versatile building block for further chemical transformations. This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is based on a practical and high-yielding method involving the chlorination of p-nitrotoluene followed by hydrolysis of the resulting trichlorinated intermediate.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target compound is crucial for its handling, purification, and characterization.
| Property | Value |
| CAS Number | 39549-27-4[1] |
| Molecular Formula | C₇H₅Cl₂NO₃ |
| Molecular Weight | 222.03 g/mol |
| Melting Point | 77-78 °C[1][3] |
| Boiling Point | 276.2±35.0 °C (Predicted)[1][3] |
| Density | 1.587±0.06 g/cm³ (Predicted)[1][3] |
| Appearance | Yellow crystalline solid |
| pKa | 4.84±0.50 (Predicted)[1][3] |
Reaction Scheme and Mechanism
The synthesis of this compound is a two-step process commencing with the chlorination of p-nitrotoluene, followed by the hydrolysis of the major chlorination product, 2,3,6-trichloro-4-nitrotoluene.
Step 1: Chlorination of p-Nitrotoluene
The initial step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorine gas in the presence of a catalyst. The nitro group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. The interplay of these directing effects and the reaction conditions leads to a mixture of chlorinated products, with 2,3,6-trichloro-4-nitrotoluene being a major component.
Step 2: Hydrolysis of 2,3,6-trichloro-4-nitrotoluene
The subsequent hydrolysis of the trichlorinated intermediate proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group and chlorine atoms activate the aromatic ring towards nucleophilic attack by the hydroxide ion. The chlorine atom at the 2-position, which is ortho to the nitro group, is the most activated and is displaced by the hydroxyl group to form the desired this compound. This reaction is often facilitated by a phase transfer catalyst to enhance the interaction between the aqueous hydroxide and the organic substrate.[1]
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| p-Nitrotoluene | 99-99-0 | C₇H₇NO₂ | ≥99% | Sigma-Aldrich |
| Chlorine Gas | 7782-50-5 | Cl₂ | ≥99.5% | Airgas |
| Antimony Trichloride | 10025-91-9 | SbCl₃ | ≥99% | Alfa Aesar |
| Potassium Hydroxide | 1310-58-3 | KOH | ≥85% | Fisher Scientific |
| Tetrabutylammonium Bromide | 1643-19-2 | C₁₆H₃₆BrN | ≥99% | TCI |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | ACS Grade | VWR |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | VWR |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (w/w) | J.T. Baker |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | ACS Grade | EMD Millipore |
Step-by-Step Methodology
Part 1: Chlorination of p-Nitrotoluene
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), add p-nitrotoluene (68.5 g, 0.50 mol) and dry antimony trichloride (11.4 g, 0.05 mol).[4]
-
Chlorination: Heat the reaction mixture to 65-70 °C with moderate stirring. Bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained within the specified range.
-
Monitoring the Reaction: The progress of the chlorination can be monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and trichlorinated products. Continue the chlorination until the desired amount of 2,3,6-trichloro-4-nitrotoluene is formed. A typical endpoint is when the reaction mixture shows approximately 70% 2,3,6-trichloro-4-nitrotoluene.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 250 mL of cold water with stirring. The chlorinated product will solidify. Filter the solid, wash with water, and dry under vacuum. This crude product mixture is used directly in the next step.
Part 2: Hydrolysis of the Chlorinated Product Mixture
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude chlorinated product mixture from Part 1.
-
Hydrolysis: Prepare a solution of potassium hydroxide (KOH) in water. For each mole of the starting p-nitrotoluene, a molar excess of KOH is required. A typical ratio is 2-3 moles of KOH per mole of the trichloro-intermediate. Add the KOH solution and a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (approx. 1-2 mol%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.[5] The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting trichloro-intermediate is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). This will precipitate the phenolic product.
-
Filter the precipitated solid and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude this compound can be purified by recrystallization.
-
Purification Protocol: Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of nitrophenols is a mixture of ethanol and water or toluene.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If the solution is colored, you can treat it with a small amount of activated charcoal and then hot filter it to remove the charcoal.
-
Slowly add water to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry them in a vacuum oven.
-
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety and Hazard Management
The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.
-
p-Nitrotoluene: Toxic and an irritant. Handle with care.
-
Chlorine Gas: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with a proper gas scrubbing system.
-
Antimony Trichloride: Corrosive and toxic. Avoid contact with skin and eyes.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
This compound: The final product is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][7]
-
General Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a certified chemical fume hood.
-
Have an emergency plan and access to a safety shower and eyewash station.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (77-78 °C).[1][3] A broad melting range may indicate the presence of impurities.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic proton, the methyl protons, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, C=C stretches of the aromatic ring, and the N-O stretches of the nitro group.
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
HPLC (High-Performance Liquid Chromatography): HPLC is a quantitative method to determine the purity of the final product.[8]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in chlorination | Inefficient chlorination, loss of product during work-up. | Ensure a steady flow of chlorine gas and maintain the reaction temperature. Be careful during the washing and filtration steps to minimize mechanical losses. |
| Incomplete hydrolysis | Insufficient amount of KOH, poor phase transfer. | Use a sufficient excess of KOH and ensure vigorous stirring. The addition of a phase transfer catalyst is crucial. |
| Product is an oil or does not crystallize | Presence of impurities, incorrect solvent for recrystallization. | Purify the crude product by column chromatography before recrystallization. Experiment with different solvent systems for recrystallization. |
| Broad melting point range | Impure product. | Repeat the recrystallization process until a sharp melting point is obtained. |
Conclusion
This application note provides a detailed and practical guide for the laboratory-scale synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable chemical intermediate with high yield and purity. The emphasis on understanding the reaction mechanism and adhering to strict safety protocols will ensure a successful and safe experimental outcome.
References
- Google Patents. (n.d.). Method for preparing 6-chloro-2-nitrotoluene.
- Google Patents. (n.d.). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
-
PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
- Google Patents. (n.d.). Preparation of nitrophenols.
- Google Patents. (n.d.). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,6-dichloro-4-nitrotoluene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dichloro-6-nitrophenol.
-
Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(39), 7487–7493. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.
- Google Patents. (n.d.). Process for the purification of p-nitrophenol.
-
Request PDF. (2025). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 6-Amino-2,4-dichloro-3-methylphenol hydrochloride.
-
ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Retrieved from [Link]
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- Google Patents. (n.d.). Method of crystallizing nitro products.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.
- Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A.
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The Versatile Intermediate: Application Notes and Protocols for 2,4-Dichloro-3-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dichloro-3-methyl-6-nitrophenol, a valuable chemical intermediate in the synthesis of a variety of organic molecules. We will explore its chemical properties, synthesis, and key applications, with a focus on detailed, field-proven protocols for its transformation into synthetically useful derivatives.
Introduction: A Building Block with Potential
This compound is a substituted aromatic compound whose utility as an intermediate stems from the presence of multiple reactive functional groups: a phenolic hydroxyl group, a nitro group, and two chlorine atoms attached to the benzene ring. This arrangement of functional groups allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules, including those with potential biological activity. The electron-withdrawing nature of the nitro group and chlorine atoms activates the aromatic ring and influences the reactivity of the other functional groups, providing a handle for selective chemical transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety information is crucial before handling this compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 39549-27-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |
| Molecular Weight | 222.03 g/mol | [1] |
| Appearance | Yellow to orange powder | [2] |
| Melting Point | 118-120 °C (for the related 2,4-dichloro-6-nitrophenol) | [2] |
Safety Information:
This compound and related compounds are classified as harmful and irritants.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
A practical and efficient method for the preparation of this compound has been reported, involving the hydrolysis of a mixture of chlorinated p-nitrotoluene derivatives.[5] This synthesis highlights its accessibility as a starting material for further chemical elaboration.
Key Synthetic Transformations and Protocols
The true value of this compound lies in its ability to be transformed into a variety of downstream products. The following sections provide detailed protocols for two fundamental and highly useful reactions: the reduction of the nitro group and the etherification of the phenolic hydroxyl group.
Reduction of the Nitro Group: Gateway to Aminophenols
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 2-amino-4,6-dichloro-5-methylphenol. This aminophenol is a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[6][7] The resulting ortho-aminophenol moiety is primed for cyclization reactions to form benzoxazoles, phenoxazines, and other important heterocyclic systems.[8][9][10]
This protocol is adapted from a general procedure for the reduction of substituted nitrophenols and is expected to be highly effective for the title compound.[11]
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Glacial acetic acid
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
In a hydrogenation vessel, prepare a slurry of this compound (1 equivalent) and 5% palladium on carbon (0.02 equivalents by weight) in glacial acetic acid.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of glacial acetic acid.
-
The filtrate containing the product, 2-amino-4,6-dichloro-5-methylphenol, can be used directly in subsequent steps or the product can be isolated by removal of the solvent under reduced pressure.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of nitro groups. It offers good activity and selectivity.
-
Glacial Acetic Acid: This solvent is used because it effectively dissolves the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Hydrogen Gas: This is the reducing agent that, in the presence of the catalyst, selectively reduces the nitro group to an amine.
Caption: Workflow for the catalytic reduction of this compound.
Williamson Ether Synthesis: Modifying the Phenolic Group
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from a phenol and an alkyl halide. This reaction proceeds via an S(_N)2 mechanism and is highly effective for converting the phenolic hydroxyl group of this compound into a wide variety of ether derivatives. These derivatives can be valuable for modulating the physicochemical properties of a molecule, such as its solubility and lipophilicity, which is a critical aspect of drug design.
This protocol provides a general procedure for the benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Stirring apparatus with heating
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone or DMF as the solvent.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with the solvent used in the reaction.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): This is a mild base that is sufficient to deprotonate the acidic phenolic hydroxyl group to form the corresponding phenoxide, which is the active nucleophile in the reaction.
-
Acetone or DMF: These are polar aprotic solvents that are excellent for S(_N)2 reactions. They effectively dissolve the reactants and do not interfere with the reaction mechanism.
-
Benzyl Bromide: This is the electrophile that is attacked by the phenoxide nucleophile. Bromide is a good leaving group, facilitating the S(_N)2 reaction.
Caption: Reaction pathway for the Williamson ether synthesis.
Applications in the Synthesis of Heterocyclic Scaffolds
The 2-amino-4,6-dichloro-5-methylphenol, readily prepared from the title compound, is a valuable precursor for the synthesis of various heterocyclic systems that are of significant interest in medicinal chemistry.
-
Benzoxazoles: The ortho-aminophenol moiety can undergo condensation and cyclization with carboxylic acids, aldehydes, or their derivatives to form the benzoxazole ring system.[6][9][12][13] Benzoxazoles are found in a number of compounds with a wide range of biological activities.
-
Phenoxazines: Reaction of the aminophenol with catechols or ortho-quinones can lead to the formation of the phenoxazine core.[7][14][15] Phenoxazine derivatives are known for their diverse pharmacological properties.
-
Benzimidazoles: While not a direct cyclization, the aminophenol can be further functionalized and then used in the synthesis of benzimidazoles, another important heterocyclic scaffold in drug discovery.[16][17][18][19]
The ability to access these important heterocyclic systems from this compound underscores its significance as a versatile chemical intermediate.
Conclusion
This compound is a readily accessible and highly functionalized chemical intermediate. The protocols detailed in this guide for the reduction of its nitro group and the etherification of its phenolic hydroxyl group provide a solid foundation for its use in the synthesis of a wide array of more complex molecules. The resulting aminophenol and ether derivatives are valuable building blocks for the construction of diverse molecular architectures, including important heterocyclic scaffolds relevant to drug discovery and development. The strategic application of the reactions described herein can open up new avenues for the synthesis of novel compounds with potential biological activities.
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PubChem. 2,6-Dichloro-4-nitrophenol. [Link]
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PubChem. 2,4-Dichloro-3-nitrophenol. [Link]
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Organic Chemistry Portal. Benzoxazole synthesis. [Link]
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-
ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]
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-
ResearchGate. Tetrahedron letter. [Link]
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PubChem. 2,6-Dichloro-3-methyl-4-nitrophenol. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Metal-free formal synthesis of phenoxazine. [Link]
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- Google Patents. (1972). Compounds 2 4 - dichloro - 3 - methoxy-6-nitrophenol 2 6-dichloro - 3 - methoxy-4-nitrophenol and their alkali metal salts.
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-
SciSpace. Tetrahedron Letters. [Link]
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Application Note and Protocol for the Purification of 2,4-Dichloro-3-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2,4-Dichloro-3-methyl-6-nitrophenol, a key intermediate in various synthetic pathways. The protocol details a robust purification strategy using recrystallization, a widely applicable and scalable technique in organic synthesis. The causality behind experimental choices, safety protocols, and methods for verifying purity are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended to provide researchers with a reliable method to obtain high-purity this compound for downstream applications in drug discovery and materials science.
Introduction
This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of multiple functional groups—hydroxyl, nitro, chloro, and methyl—on the benzene ring makes it a versatile precursor for a variety of chemical transformations. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays.
This application note presents a detailed protocol for the purification of this compound, focusing on the principles of recrystallization. The choice of this method is predicated on its efficiency in removing structurally similar impurities that may be present from the synthesis, which often involves the chlorination and nitration of m-cresol derivatives.[1][2]
Compound Properties and Safety Considerations
A thorough understanding of the physicochemical properties and potential hazards of this compound is crucial for its safe handling and effective purification.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichloro-6-nitrophenol | 3-Nitrophenol |
| CAS Number | 39549-27-4[1] | 609-89-2[3] | Not specified |
| Molecular Formula | C₇H₅Cl₂NO₃ | C₆H₃Cl₂NO₃[4] | C₆H₅NO₃ |
| Molecular Weight | 222.03 g/mol | 208.00 g/mol [4] | 139.11 g/mol |
| Appearance | Expected to be a yellow crystalline solid | Yellow to orange powder[3] | Not specified |
| Melting Point | Not explicitly found, but related compounds suggest a crystalline solid at room temperature. | 118-120 °C[3] | 96-98 °C |
| Boiling Point | Not available | Not available | 194 °C at 93 hPa |
| Solubility | Soluble in many organic solvents | Soluble in acetic acid[3] | Not specified |
Safety Precautions:
Substituted nitrophenols are often toxic and irritants. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data for analogous compounds such as 2,4-dichloro-6-nitrophenol and 3-nitrophenol indicate that this class of compounds should be handled with care.[5][6]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid all personal contact, including inhalation.[7]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations.
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[8][9]
For chlorinated nitrophenols, polar solvents are often effective. Acetic acid has been noted as a suitable recrystallization solvent for the closely related 2,4-dichloro-6-nitrophenol.[3] Therefore, glacial acetic acid is a primary candidate for this protocol. A solvent pair system, such as ethanol/water or hexane/ethyl acetate, can also be explored if a single solvent is not optimal.[8]
Rationale for Method Selection
Recrystallization is chosen over column chromatography for its simplicity, scalability, and cost-effectiveness, especially for purifying larger quantities of a target compound from a limited number of closely related impurities. Column chromatography is an effective technique for separating mixtures with multiple components of differing polarities.[10][11][12] However, for the final purification of a synthesized solid where the primary goal is to remove minor byproducts, recrystallization is often more efficient.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Protocol
-
Solvent Selection and Dissolution:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., glacial acetic acid) and observe the solubility at room temperature.
-
Gently heat the test tube in a water bath or on a hot plate. An ideal solvent will dissolve the compound upon heating.
-
Once a suitable solvent is identified, place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.[9] Using an excess of solvent will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Connect the filter flask to a vacuum source.
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Verification of Purity
After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified compound with the crude material. A pure compound should appear as a single spot.
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By following the detailed steps for recrystallization and adhering to the safety guidelines, researchers can obtain a high-purity compound suitable for demanding applications in chemical synthesis and drug development. The principles and techniques outlined are fundamental in organic chemistry and can be adapted for the purification of other crystalline solids.
References
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]
-
Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved from [Link]
- Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. (1987, June 2). Google Patents.
- Process for the purification of para-nitrophenol. (1976, May 4). Google Patents.
-
Purification of nitrophenols using complex-assisted crystallization - RSC Publishing. (n.d.). Retrieved from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Retrieved from [Link]
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-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Stack Exchange. Retrieved from [Link]
- Method of crystallizing nitro products. (1959, February 17). Google Patents.
-
Column chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem. (n.d.). Retrieved from [Link]
-
SIGMA-ALDRICH - Harper College. (n.d.). Retrieved from [Link]
-
2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6). Retrieved from [Link]
- Process for separating chlorinated phenols. (1984, January 31). Google Patents.
- Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. (1975, September 2). Google Patents.
-
Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (2015, November 30). Retrieved from [Link]
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analytical methods for 2,4-Dichloro-3-methyl-6-nitrophenol quantification
An Application Note and Protocol for the Quantitative Analysis of 2,4-Dichloro-3-methyl-6-nitrophenol
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 39549-27-4) is a chlorinated and nitrated phenolic compound.[1] Its structural complexity makes it a relevant molecule in various fields, from being a potential environmental contaminant to an intermediate in chemical synthesis.[1] Accurate and robust quantification of this analyte is paramount for environmental monitoring, toxicological assessment, and quality control in manufacturing processes. The presence of nitro and chloro functional groups, along with the acidic phenol moiety, dictates the choice of analytical strategies, which must overcome challenges such as matrix interference and analyte stability.
This comprehensive guide provides detailed, field-proven protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust, reliable, and widely accessible technique for the quantification of non-volatile or thermally labile compounds like nitrophenols. The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Causality and Method Rationale:
-
Reversed-Phase (C18) Column: this compound is a moderately non-polar molecule, making a C18 stationary phase ideal for achieving good retention and separation from more polar matrix components.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic or phosphoric acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group. This ensures the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and consistent retention times.[2]
-
UV Detection: The conjugated system of the nitrophenol ring provides strong UV absorbance, allowing for sensitive detection without the need for derivatization.
Detailed HPLC-UV Protocol
1. Sample Preparation (Aqueous Matrix)
This protocol is based on Solid-Phase Extraction (SPE), an effective technique for extracting and concentrating nitrophenols from water samples.[3]
-
Step 1: Sample pH Adjustment: To 200 mL of the aqueous sample, add acid (e.g., 1M HCl) dropwise to adjust the pH to ~3. This protonates the phenolic group, increasing its affinity for the reversed-phase sorbent.
-
Step 2: SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN, 200 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3). Do not allow the cartridge to go dry.
-
Step 3: Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Step 4: Cartridge Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.[2]
-
Step 5: Analyte Elution: Elute the retained this compound with two 2.5 mL aliquots of a methanol:acetonitrile (1:1 v/v) solution into a clean collection tube.[3]
-
Step 6: Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the mobile phase.
3. Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Detection Wavelength | 270 nm (Monitor 220-400 nm for peak purity)[4] |
| Run Time | ~10 minutes |
HPLC Workflow Diagram
Caption: Workflow for quantification using HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and definitive identification, GC-MS is the preferred method. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve volatility and chromatographic peak shape, preventing tailing.
Causality and Method Rationale:
-
Derivatization: Silylation (e.g., using BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the analyte's volatility and thermal stability, making it amenable to GC analysis and producing sharp, symmetric peaks.
-
DB-5ms Column: A low-polarity 5% phenyl-arylene phase column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including derivatized phenols.[5]
-
Mass Spectrometry (MS) Detection: MS provides high selectivity and structural information, allowing for confident identification based on mass spectra and selective quantification using specific ions (Selected Ion Monitoring, SIM), which significantly reduces matrix interference.[6]
Detailed GC-MS Protocol
1. Sample Preparation and Derivatization
-
Step 1-5: Extraction: Follow the same Solid-Phase Extraction (SPE) procedure as described in the HPLC method (Section 1, Steps 1-5).
-
Step 6: Solvent Exchange: After elution from the SPE cartridge, evaporate the eluate to dryness. Add 1 mL of ethyl acetate and evaporate again to ensure complete removal of methanol, which can interfere with the derivatization reaction.
-
Step 7: Derivatization: Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS). Cap the vial tightly.
-
Step 8: Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization. Cool to room temperature before injection.
2. Standard Preparation
-
Prepare working standards in a solvent compatible with the derivatization reaction (e.g., pyridine).
-
Derivatize each calibration standard using the same procedure (Steps 7-8) applied to the samples to ensure consistency.
3. Instrumental Parameters
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890/5977B or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector | Splitless Mode, 250°C |
| Oven Program | Initial: 80°C (hold 1 min) -> Ramp: 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Quantifier and qualifier ions to be determined from the mass spectrum of the derivatized standard. For a related compound, 2,4-dichloro-6-nitrophenol, the molecular ion is at m/z 207.[7][8] The TMS derivative will have a higher mass. |
GC-MS Workflow Diagram
Sources
- 1. This compound | 39549-27-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phmethods.net [phmethods.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2,4-Dichloro-3-methyl-6-nitrophenol
Abstract
This application note details a highly reliable and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dichloro-3-methyl-6-nitrophenol. This compound is a critical intermediate in various chemical syntheses and its accurate quantification is essential for process monitoring and quality control. The described method utilizes a standard C18 stationary phase with a UV detector, providing a straightforward, accurate, and reproducible analytical solution. The causality behind key methodological choices, from mobile phase composition to sample preparation, is thoroughly explained to empower researchers to adapt and validate this protocol for their specific applications.
Introduction and Analytical Principle
This compound is a substituted nitrophenol derivative used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Due to its potential environmental impact and role as a process impurity, a validated analytical method is crucial for its monitoring in various matrices, including reaction mixtures and wastewater.
Principle of Separation: The method is founded on the principles of reverse-phase chromatography.[3] this compound is a moderately nonpolar (hydrophobic) molecule due to its dichlorinated benzene ring structure. This hydrophobicity dictates its strong interaction with a nonpolar stationary phase, such as octadecylsilane (C18). A polar mobile phase, consisting of acetonitrile and water, is used to elute the analyte from the column.[3]
Causality of Method Design:
-
Stationary Phase Selection: A C18 column is selected for its proven efficacy in retaining and separating a wide range of nonpolar to moderately polar organic molecules, including various nitrophenol isomers.[3][4]
-
Mobile Phase Composition: A mixture of acetonitrile (ACN) and water provides the necessary polarity to elute the analyte. ACN is chosen for its low viscosity and strong elution strength for compounds of this nature.[5] The inclusion of a small percentage of phosphoric acid is critical; it acidifies the mobile phase to a pH well below the pKa of the phenolic hydroxyl group (pKa of a similar compound, 2,4-dichloro-6-nitrophenol, is ~4).[6] This suppresses the ionization of the phenol, preventing peak tailing and ensuring a single, sharp, and symmetrical chromatographic peak, which is essential for accurate quantification.
-
Detection: The nitro-aromatic structure of the analyte contains a strong chromophore, making it highly suitable for UV-Vis detection.[7] Analysis of structurally similar compounds like 3-methyl-4-nitrophenol and 4-nitrophenol shows strong absorbance between 270 nm and 290 nm.[5][7] Therefore, a wavelength in this range is selected for sensitive detection.
Methodology and Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (85%, ACS Grade).
-
Methanol (HPLC Grade).
-
-
Labware: Class A volumetric flasks, pipettes, autosampler vials with caps, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Add 400 mL of HPLC-grade water.
-
Add 1.0 mL of 85% phosphoric acid.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix until fully dissolved. This solution should be stored at 4°C and protected from light.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[8]
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation Protocol (Aqueous Matrix)
For samples containing particulates or interfering matrix components (e.g., wastewater), a Solid-Phase Extraction (SPE) cleanup is recommended.[4][9]
-
Sample pH Adjustment: Acidify the water sample (e.g., 100 mL) to pH ~2-3 with phosphoric acid. This ensures the analyte is in its neutral form for efficient extraction.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 100 mL acidified sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.
-
Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
Experimental Workflow Diagram
The overall analytical process, from standard preparation to data analysis, is illustrated below.
Caption: Workflow for the HPLC analysis of this compound.
System Validation and Data Analysis
-
System Suitability: Before sample analysis, inject the mid-point standard (e.g., 25 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.
-
Calibration and Linearity: Inject the prepared working standards in ascending order. Construct a calibration curve by plotting the peak area versus the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[5]
-
Quantification: Determine the concentration of this compound in the prepared samples by comparing their peak areas against the generated calibration curve. The final concentration in the original sample must account for all dilution and concentration factors used during sample preparation.
Conclusion
The HPLC method presented here is a robust, specific, and reliable protocol for the quantitative analysis of this compound. By employing a standard C18 column and a simple isocratic mobile phase, this method can be readily implemented in quality control and research laboratories. The detailed explanation of the scientific rationale behind the chosen parameters provides a solid foundation for any necessary method adjustments or further validation activities as per ICH guidelines.
References
- SIELC. (n.d.). Separation of 2,5-Dichloro-4-nitrophenol on Newcrom R1 HPLC column.
- Barceló-Barrachina, E., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
-
Nobilis, M., et al. (2005). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. Retrieved from [Link]
- Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
- Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Dhanlaxmi Chemicals. (n.d.). 2,4 Dichloro 6-Nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-dichloro-3-nitrophenol. Retrieved from [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phmethods.net [phmethods.net]
- 6. 2,4-Dichloro-6-nitrophenol CAS#: 609-89-2 [m.chemicalbook.com]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
Application Note: Harnessing the Potential of 2,4-Dichloro-3-methyl-6-nitrophenol for Novel Assay Development
Abstract
This document provides a comprehensive technical guide on the prospective development of biochemical and cell-based assays utilizing the chromogenic properties of 2,4-Dichloro-3-methyl-6-nitrophenol. While direct applications of this specific molecule in biological assays are not yet extensively documented, its structural similarity to widely-used reporter molecules like p-nitrophenol (pNP) suggests significant potential. We will explore the underlying chemical principles, propose detailed "proof-of-concept" protocols for enzyme activity and competitive binding assays, and discuss the critical parameters for validation and optimization. This guide is intended to serve as a foundational resource for researchers looking to innovate by developing novel assay systems with this unique reagent.
Introduction: The Rationale for a Novel Reporter Molecule
In the field of drug discovery and biochemical research, the development of robust and sensitive assays is paramount. Colorimetric assays, in particular, remain a cornerstone due to their simplicity, cost-effectiveness, and compatibility with standard laboratory equipment. The principle often relies on an enzyme-catalyzed reaction that releases a chromogenic product, or "reporter molecule," whose concentration can be easily quantified spectrophotometrically.
p-Nitrophenol (pNP) and its derivatives are classic examples of such reporters.[1] The enzymatic cleavage of a substrate, such as p-nitrophenyl phosphate (pNPP), releases the pNP molecule. In an alkaline environment, the phenolic hydroxyl group deprotonates to form the p-nitrophenolate ion, which exhibits a strong yellow color with an absorbance maximum around 405 nm.
This compound shares the core functional moiety of pNP—a nitro group para to a hydroxyl group—but with additional substituents on the aromatic ring. These substituents (two chlorine atoms and a methyl group) are expected to modulate the molecule's electronic properties, thereby influencing its pKa and spectral characteristics. This presents an opportunity to develop new assays with potentially altered pH optima, spectral properties, or substrate specificities.
Physicochemical Properties and a Comparative Outlook
The key to a nitrophenol's function as a reporter is the pKa of its hydroxyl group. The electron-withdrawing nature of the substituents influences the acidity of the phenol, which in turn dictates the pH at which the colored phenolate form becomes dominant. Understanding these properties is the first step in rational assay design.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Features & Predicted Properties |
| This compound | 39549-27-4 | 222.02[2] | The target compound. Dichlorination and methylation may alter solubility and pKa (predicted pKa ~4.84)[3]. |
| 2,4-Dichloro-6-nitrophenol | 609-89-2 | 208.00[4] | A close structural analog. Known inhibitor of sulfotransferases[5]. The two chlorine atoms are strongly electron-withdrawing. |
| p-Nitrophenol | 100-02-7 | 139.11 | The parent compound for many colorimetric assays. pKa of ~7.15. |
| 3-Methyl-4-nitrophenol | 2581-34-2 | 153.14 | Metabolite of the pesticide fenitrothion; used as a target for immunoassays[6]. The methyl group is weakly electron-donating. |
Core Principle: A Chromogenic Reporter System
The fundamental mechanism for any assay developed with this compound will likely rely on the cleavage of a chemical group "masking" the phenolic hydroxyl. This enzymatic or chemical event unmasks the phenol, which, at a pH above its pKa, will deprotonate to yield the colored nitrophenolate ion.
Caption: General mechanism of an enzyme assay using a nitrophenol-based substrate.
Proposed Application I: A Phosphatase Activity Assay
This protocol outlines a hypothetical, yet scientifically grounded, procedure for measuring the activity of a phosphatase enzyme, such as alkaline phosphatase (ALP), using a custom-synthesized substrate.
Causality Behind the Design: The choice of a phosphatase is illustrative; this model is adaptable for other hydrolase enzymes like sulfatases or glycosidases by modifying the "X" group on the substrate. The protocol is designed to be self-validating by including essential controls and a standard curve.
Required Materials & Reagents
-
Target Compound: this compound (for standard curve).
-
Hypothetical Substrate: 2,4-Dichloro-3-methyl-6-nitrophenyl phosphate (requires custom synthesis).
-
Enzyme: Purified Alkaline Phosphatase (or other phosphatase of interest).
-
Assay Buffer: 1 M Tris-HCl or Diethanolamine buffer, pH 9.8. Rationale: A high pH ensures the product is immediately converted to its colored phenolate form and is often optimal for alkaline phosphatase activity.
-
Stop Solution: 3 M NaOH. Rationale: This halts the enzymatic reaction by denaturing the enzyme and maximizes the color development by ensuring a strongly alkaline environment.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at ~405 nm (the exact λmax should be determined experimentally for this specific compound).
-
Labware: 96-well microplates, precision pipettes.
Experimental Workflow
Caption: Step-by-step workflow for the proposed phosphatase assay.
Detailed Step-by-Step Protocol
-
Preparation of Standard Curve: a. Prepare a 1 mM stock solution of this compound in 20% DMSO. b. Create a series of dilutions in Assay Buffer ranging from 0 to 100 µM. c. Add 100 µL of each standard to separate wells of a 96-well plate. d. Add 50 µL of Stop Solution to each well. e. Read the absorbance at the experimentally determined λmax (start with 405 nm). f. Plot absorbance vs. concentration to generate the standard curve.
-
Enzyme Assay: a. Prepare dilutions of your enzyme sample in Assay Buffer. b. To appropriate wells of a 96-well plate, add 50 µL of Assay Buffer. c. Add 50 µL of the enzyme dilution (or buffer for the "no-enzyme" control). d. Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate. e. Prepare the substrate solution. A starting concentration of 10 mM is recommended, to be optimized later. f. To start the reaction, add 50 µL of the substrate solution to all wells. g. Incubate the plate at 37°C for a fixed time (e.g., 15-60 minutes). The time should be chosen to ensure the reaction remains in the linear range. h. Stop the reaction by adding 50 µL of 3 M NaOH to each well. i. Read the absorbance.
-
Data Analysis: a. Subtract the absorbance of the "no-enzyme" control from all other values. b. Use the standard curve equation to convert the corrected absorbance values into the concentration of the product formed (µM). c. Calculate the enzyme activity using the following formula: Activity (U/mL) = (µM of product / incubation time in min) x (Total assay volume in mL / enzyme volume in mL)
Proposed Application II: A Competitive Binding Assay
This compound can also be envisioned as a reporter in a competitive immunoassay or receptor-binding assay, where it is conjugated to a known ligand.
Principle: A target protein (e.g., an antibody or receptor) is immobilized on a surface. A ligand for this protein, chemically conjugated to this compound, is added. This binding event is then competed by adding an unlabeled test compound. A high concentration of a potent test compound will displace the conjugated ligand, leading to a low signal. The "signal" can be generated by adding an enzyme (e.g., phosphatase) that acts on a secondary substrate to release the colored nitrophenol.
Caption: Principle of a competitive binding assay using a labeled ligand.
Safety and Handling
Chlorinated nitrophenols are classified as hazardous substances. Users must consult the full Safety Data Sheet (SDS) before handling.[7]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes serious eye and skin irritation. May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7] Handle in a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[7][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion and Future Directions
This compound represents an untapped resource for assay development. While this application note presents hypothetical protocols, they are built upon established principles of chromogenic assays. The next critical steps for any research team would be the experimental determination of the compound's λmax and pKa, followed by the synthesis of a suitable enzyme substrate (e.g., a phosphate or sulfate ester). By validating these parameters, researchers can unlock the potential of this novel reporter molecule to create the next generation of sensitive and robust colorimetric assays.
References
-
Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection . ResearchGate. [Link]
-
2,4-Dichloro-6-nitrophenol, 98+% . Fisher Scientific. [Link]
-
2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 . PubChem, National Center for Biotechnology Information. [Link]
-
2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 . PubChem, National Center for Biotechnology Information. [Link]
-
2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 . PubChem, National Center for Biotechnology Information. [Link]
-
Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils . ResearchGate. [Link]
-
Safety Data Sheet: 3-Nitrophenol . Carl ROTH. [Link]
-
2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol . SpectraBase. [Link]
-
2,6-Dichloro-3-methyl-4-nitrophenol | C7H5Cl2NO3 | CID 3015935 . PubChem, National Center for Biotechnology Information. [Link]
-
Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy . ResearchGate. [Link]
-
4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 . PubChem, National Center for Biotechnology Information. [Link]
-
Group-specific enzyme-linked immunosorbent assay for fenitrooxon and 3-methyl-4-nitrophenol in water samples based on a polyclonal antibody . ResearchGate. [Link]
-
2-Chloro-3-methyl-4-nitrophenol | C7H6ClNO3 | CID 13147355 . PubChem, National Center for Biotechnology Information. [Link]
-
2,4-dichloro-3-nitrophenol (C6H3Cl2NO3) . PubChemLite. [Link]
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handling and storage procedures for 2,4-Dichloro-3-methyl-6-nitrophenol.
An Application Guide for the Safe Handling and Storage of 2,4-Dichloro-3-methyl-6-nitrophenol
Introduction: Understanding the Compound
This compound is a chlorinated and nitrated phenolic compound. It typically appears as a yellow to orange powder and serves as an important intermediate in various chemical syntheses, including the production of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] Its specific chemical structure, featuring nitro and chloro groups, imparts significant reactivity and dictates the stringent safety protocols required for its handling. The presence of these functional groups contributes to its hazardous nature, making a thorough understanding of its properties essential for ensuring laboratory safety.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing this compound, grounded in established safety data and best practices.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the risks associated with a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards underscore the critical need for meticulous handling to prevent exposure.
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled as a dust.[4][5][6] Exposure can lead to systemic toxic effects.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage. Direct contact can result in inflammation, redness, and in the case of eye contact, potentially irreversible harm.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4][7]
The causality for these hazards lies in the compound's ability to react with biological macromolecules. Phenolic compounds can denature proteins, and the presence of electron-withdrawing nitro and chloro groups can enhance this reactivity and facilitate absorption through the skin. Therefore, all protocols must be designed to eliminate routes of exposure.
Quantitative Safety and Physical Data
A summary of essential data is provided below for quick reference. This information is critical for risk assessments and for designing safe experimental parameters.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅Cl₂NO₃ | [3] |
| Molecular Weight | ~222.03 g/mol | [3] |
| Appearance | Yellow to orange powder | [1][2] |
| Melting Point | 77-78 °C | [3] |
| Storage Temperature | 2-8°C Recommended | [3] |
| GHS Hazard Statements | H302, H312, H332, H315, H318, H335 | [4][7] |
| GHS Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [5][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered safety approach combining engineering controls and PPE is mandatory. This creates a self-validating system where the failure of one layer is backed up by another.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[8][9] The fume hood serves as the primary barrier, capturing airborne particles at the source and preventing their inhalation by the operator.
Mandatory Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.[10]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[6]
-
Eye and Face Protection: Use chemical splash goggles that conform to approved standards (e.g., NIOSH or EN 166).[6][11] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A laboratory coat is required at all times.[10] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]
-
Respiratory Protection: If engineering controls are insufficient or if handling the powder outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate particulate filters is necessary.[5][8]
Experimental Protocols: Step-by-Step Methodologies
Adherence to standardized protocols is essential for safety and experimental reproducibility. The following steps provide a validated workflow for common laboratory procedures involving this compound.
Protocol 3.1: Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on nitrile gloves and safety glasses.[9]
-
Verify: Confirm the label matches the order and that the Safety Data Sheet (SDS) is accessible.
-
Log: Record the receipt date and assigned lot number in the laboratory inventory.
-
Store: Place the sealed container in a designated, properly labeled secondary container in a refrigerator or cold room maintained at 2-8°C.[3]
Protocol 3.2: Weighing and Aliquoting Solid Compound
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Assemble Equipment: Gather all necessary items (spatula, weigh paper/boat, container for the aliquot) and place them inside the fume hood.
-
Don Full PPE: Wear a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Transfer: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the yellow powder to the weigh boat. Perform this action gently to minimize dust generation.
-
Seal: Tightly seal the primary container immediately after the transfer.
-
Clean: Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.
-
Store: Return the primary container to its designated cold storage location.
Protocol 3.3: Storage of this compound
-
Short-Term (In-Use): Keep aliquots in clearly labeled, tightly sealed containers (e.g., amber glass vials) within the designated 2-8°C storage unit.[3]
-
Long-Term: The primary container must be stored in a dry, cool, and well-ventilated area, specifically within a refrigerator rated for chemical storage.[3][13][14] The area should be secure and accessible only to authorized personnel.
-
Incompatibilities: Ensure the compound is stored segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[13][15]
Emergency and Spill Management
Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers and eyewash stations.[16]
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[5][17]
Spill Cleanup Protocol
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of the dust. Do not use compressed air to clean.
-
PPE: Wear appropriate PPE, including respiratory protection, gloves, and protective clothing.
-
Containment: Carefully sweep up the spilled solid material, avoiding dust generation.[6][15] Place the material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a damp cloth or paper towels. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Workflow Visualization
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from acquisition to final disposition.
Caption: Workflow for handling this compound.
References
- Sigma-Aldrich. (2025).
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Dhanlaxmi Chemicals. 2,4 Dichloro 6-Nitrophenol.
- ChemicalBook. (2025). 2,4-Dichloro-6-nitrophenol | 609-89-2.
- Guidechem. 2,4-Dichloro-6-nitrophenol 609-89-2 wiki.
- Benchchem. Personal protective equipment for handling 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
- Carl ROTH.
- ChemicalBook. (2025). This compound | 39549-27-4.
- PubChem. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932.
- Benchchem. Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene.
- Fisher Scientific. 2,4-Dichloro-6-nitrophenol, 98+%.
- PubChem. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
- Thermo Fisher Scientific. (2025).
- Santa Cruz Biotechnology.
- UF/IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Thermo Fisher Scientific. (2010).
- MU Extension Integrated Pest Management. (2022).
- Sigma-Aldrich. (2020).
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The Versatile Role of 2,4-Dichloro-3-methyl-6-nitrophenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Synthetic Building Block
2,4-Dichloro-3-methyl-6-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its unique substitution pattern, featuring two chlorine atoms, a methyl group, a nitro group, and a hydroxyl group, provides multiple reactive sites for strategic chemical modifications. This guide offers an in-depth exploration of its applications in organic synthesis, providing detailed protocols for key transformations. The strategic placement of electron-withdrawing nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group, making it a valuable precursor for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Reference |
| CAS Number | 39549-27-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | |
| Molecular Weight | 222.03 g/mol | |
| Melting Point | 77-78 °C | [2] |
| Appearance | Yellow to orange powder | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Transformations and Detailed Protocols
The reactivity of this compound can be harnessed through several key transformations, primarily involving the phenolic hydroxyl group and the nitro group. The following sections provide detailed, field-proven protocols for these reactions.
Reduction of the Nitro Group: Synthesis of 6-Amino-2,4-dichloro-3-methylphenol
The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast landscape of subsequent chemical modifications, such as diazotization and amide bond formation. Catalytic hydrogenation is a clean and efficient method for this conversion.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
-
Solvent: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the starting material and the resulting amine, and it provides a slightly acidic medium that can enhance the catalyst's activity.
-
Hydrogen Pressure: A moderate hydrogen pressure (e.g., 40-50 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.
Experimental Protocol: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable hydrogenation vessel, combine this compound (1.0 eq) and 5% palladium on carbon (5-10 wt %).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 40-50 psi with hydrogen and shake or stir the mixture vigorously at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2,4-dichloro-3-methylphenol. The product can be further purified by recrystallization if necessary.
This resulting aminophenol is a valuable intermediate for the synthesis of various biologically active molecules and heterocyclic compounds.[3][4]
O-Alkylation via Williamson Ether Synthesis: A Gateway to Phenoxyacetic Acids and Ethers
The phenolic hydroxyl group of this compound can be readily alkylated using the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of alkyl or arylalkyl groups, leading to the formation of ethers, which are common motifs in pharmaceuticals and agrochemicals. For instance, reaction with an α-haloacetate can produce phenoxyacetic acid derivatives, a class of compounds known for their herbicidal activity.[5]
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the acidic phenol, forming the more nucleophilic phenoxide ion.
-
Alkylating Agent: A reactive alkyl halide (e.g., chloroacetic acid, methyl iodide, or benzyl bromide) is used as the electrophile. Primary halides are preferred to minimize competing elimination reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone can be used, or the reaction can be carried out in an aqueous basic solution.
Experimental Protocol: Synthesis of 2-(2,4-Dichloro-3-methyl-6-nitrophenoxy)acetic acid
Caption: General workflow for the Williamson ether synthesis of a phenoxyacetic acid.
Step-by-Step Methodology:
-
Phenoxide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of a strong base like sodium hydroxide (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the resulting phenoxide solution, add the alkylating agent, for example, chloroacetic acid (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux or maintain it at an elevated temperature (e.g., 90-100 °C) for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol can be adapted for the synthesis of various ethers by choosing the appropriate alkylating agent.
Nucleophilic Aromatic Substitution (SNA r): Exploiting the Activated Ring System
The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reaction is a powerful tool for introducing further diversity into the molecular scaffold.
Causality Behind Experimental Choices:
-
Nucleophile: A strong nucleophile is required to attack the electron-deficient aromatic ring. The choice of nucleophile will determine the nature of the substituent introduced.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is typically used to dissolve the reactants and facilitate the charge separation in the transition state.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the nucleophile and the substrate.
Conceptual Protocol: SNAr with an Amine
Caption: Conceptual workflow for a nucleophilic aromatic substitution reaction.
Step-by-Step General Methodology:
-
Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the nucleophile (e.g., a primary or secondary amine, 1.1-2.0 eq) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) to scavenge the HCl generated.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion: A Multifaceted Tool for Chemical Innovation
This compound is a valuable and versatile building block in organic synthesis. Its multiple reactive sites, modulated by the electronic effects of its substituents, allow for a range of strategic transformations. The protocols detailed in this guide for nitro group reduction, O-alkylation, and nucleophilic aromatic substitution provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this compound in their pursuit of novel and functional molecules. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to further innovations in medicinal chemistry and materials science.
References
-
PrepChem. Preparation of 2,4-Dichloro-6-aminophenol. Available from: [Link]
- Google Patents. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
-
Experiment 06 Williamson Ether Synthesis. Available from: [Link]
Sources
- 1. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols - Google Patents [patents.google.com]
- 2. US3657358A - Compounds 2 4 - dichloro - 3 - methoxy-6-nitrophenol 2 6-dichloro - 3 - methoxy-4-nitrophenol and their alkali metal salts - Google Patents [patents.google.com]
- 3. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]
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experimental design for testing 2,4-Dichloro-3-methyl-6-nitrophenol efficacy
An Application Note and Comprehensive Protocols for the Efficacy Assessment of 2,4-Dichloro-3-methyl-6-nitrophenol
Introduction: A Framework for Evaluating a Novel Phenolic Compound
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery.[1] The compound this compound belongs to the class of chlorinated nitrophenols, a group of molecules recognized as important intermediates in the synthesis of various commercial products, including agricultural and pharmaceutical agents.[2] While this specific molecule is primarily documented as a chemical intermediate,[2] related nitro- and chloro-substituted phenolic compounds have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] This necessitates a structured and rigorous approach to evaluate its potential efficacy.
This guide provides a comprehensive experimental framework for researchers to conduct a primary efficacy assessment of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step.[5] We will proceed through a logical three-phase approach: initial in vitro screening for antimicrobial activity, assessment of cytotoxicity to establish a preliminary therapeutic index, and foundational studies to elucidate the potential mechanism of action.
Critical Safety Precautions
Substituted nitrophenols are potentially hazardous compounds and must be handled with stringent safety measures.[6]
-
Handling: All work should be conducted in a certified chemical fume hood. Avoid generating dust and inhaling vapors. Prevent all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area designated for toxic chemicals.[6]
-
Disposal: Dispose of all waste, including contaminated media and consumables, in accordance with institutional, local, and federal hazardous waste regulations.[6]
Phase 1: Primary Efficacy - Antimicrobial Activity Screening
The first step in evaluating a novel compound is to determine if it has the desired biological effect.[7][8] Given the structure of this compound, antimicrobial activity is a logical starting point. The goal of this phase is to quantify its potency against a representative panel of pathogenic microorganisms. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]
Rationale: The broth microdilution assay is a quantitative method that allows for the testing of multiple concentrations of the compound simultaneously, providing a precise MIC value.[11] It is more reproducible and quantitative than diffusion-based methods.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Microbial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer or dedicated plate reader
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)
-
0.5 McFarland turbidity standard
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO to create a 10 mg/mL stock solution. Rationale: DMSO is a common solvent for water-insoluble compounds; however, its concentration in the final assay wells should not exceed 1% to avoid solvent-induced toxicity.
-
Microbial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in the appropriate broth medium (CAMHB or RPMI) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution in Plate: a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of the compound's stock solution (or a working dilution) to the first column of wells, resulting in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.
-
Controls Setup:
-
Column 11 (Negative/Sterility Control): 100 µL of uninoculated broth.
-
Column 12 (Positive/Growth Control): 100 µL of broth.
-
Vehicle Control: Set up a separate row or wells with the highest concentration of DMSO used in the assay (e.g., 1%) to ensure the solvent does not inhibit microbial growth.
-
Positive Drug Control: Perform serial dilutions of a standard antibiotic in parallel.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum (~1.5 x 10⁶ CFU/mL) to each well from columns 1-10 and to the positive growth control wells (Column 12). Do not add inoculum to the sterility control wells (Column 11). The final volume in the wells will be 110 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). This can be assessed visually or by measuring absorbance at 600 nm.[12]
Protocol 1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: The MIC value indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The MBC/MFC assay is a crucial follow-up to differentiate between these two modes of action.[3]
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates at 35-37°C for 18-24 hours (or longer for yeast).
-
The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 2-3 colonies growing on the spot plate).
Phase 2: Selectivity - In Vitro Cytotoxicity Assessment
A potent antimicrobial compound is only therapeutically useful if it is not excessively toxic to host cells.[13] Therefore, assessing the cytotoxicity of this compound against a mammalian cell line is a critical next step. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Protocol 2.1: MTT Assay for Mammalian Cell Viability (IC₅₀ Determination)
Rationale: This assay quantifies the concentration at which the compound reduces cell viability by 50% (IC₅₀). This value, when compared to the MIC, provides a preliminary "selectivity index" (IC₅₀/MIC), a key parameter in early-stage drug development. A higher selectivity index is desirable.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HaCaT - human keratinocytes)
-
Complete culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in complete medium and adjust the concentration to 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations.
-
Controls:
-
Untreated Control: Cells treated with complete medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to subtract background absorbance.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage viability relative to the untreated control. Plot the percentage viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[16]
Data Presentation: Interpreting Efficacy and Selectivity
Clear data summarization is essential for decision-making.[5]
Table 1: Hypothetical Antimicrobial Efficacy Data
| Microbial Strain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|---|
| S. aureus | 8 | 16 | 0.5 |
| E. coli | 32 | >128 | 0.015 |
| P. aeruginosa | 64 | >128 | 0.25 |
| C. albicans | 16 | 32 | N/A (Fluconazole: 1) |
Table 2: Hypothetical Cytotoxicity and Selectivity Index
| Cell Line | Compound IC₅₀ (µg/mL) | Selectivity Index (S. aureus) |
|---|---|---|
| HEK293 | 120 | 15 |
| HaCaT | 150 | 18.75 |
Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value suggests greater selectivity for the microbial target over host cells.
Phase 3: Investigating the Mechanism of Action (MOA)
If the compound shows promising potency and selectivity, the next logical step is to investigate how it works.[17] Antimicrobial agents typically act on a few major cellular processes.[18][19] The following protocols provide a starting point for differentiating between common mechanisms.
Protocol 3.1: Cell Wall Integrity Assay (Sorbitol Protection)
Rationale: This assay determines if the compound targets the fungal or bacterial cell wall. An osmotic stabilizer like sorbitol can protect cells from lysis if the cell wall is the primary target. This is particularly relevant for yeast.
Procedure:
-
Perform the MIC assay for C. albicans (or a bacterial protoplast) as described in Protocol 1.1 on two separate plates.
-
In one plate, supplement the RPMI medium with an osmotic stabilizer, such as 0.8 M sorbitol.
-
The other plate should use standard RPMI medium.
-
Incubate and determine the MIC for both conditions.
-
Interpretation: A significant increase (e.g., ≥4-fold) in the MIC value in the presence of sorbitol suggests that the compound's primary mechanism involves disruption of the cell wall.
Protocol 3.2: Membrane Permeability Assay (SYTOX Green)
Rationale: Many antimicrobial agents act by disrupting the integrity of the cytoplasmic membrane.[19] SYTOX Green is a fluorescent dye that cannot penetrate the membranes of live cells but will enter cells with compromised membranes, bind to nucleic acids, and fluoresce brightly.
Procedure:
-
Prepare a microbial cell suspension (e.g., S. aureus) in a buffer like HEPES to a density of ~1 x 10⁷ CFU/mL.
-
Add SYTOX Green dye to a final concentration of 1-5 µM.
-
Dispense the cell/dye mixture into a black, clear-bottom 96-well plate.
-
Add various concentrations of the test compound (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control known to disrupt membranes (like Polymyxin B) and a negative (untreated) control.
-
Measure the fluorescence (Excitation ~485 nm, Emission ~520 nm) over time using a plate reader.
-
Interpretation: A rapid, dose-dependent increase in fluorescence indicates that the compound disrupts membrane integrity.
Visualizing Experimental Design and Concepts
Diagrams are essential for communicating complex workflows and relationships.
Caption: A workflow for the phased evaluation of a novel compound.
Caption: The principle of the SYTOX Green membrane permeability assay.
Conclusion and Future Directions
This application note outlines a foundational, phased approach to assess the efficacy of this compound. By systematically determining its antimicrobial potency (MIC/MBC), its toxicity towards mammalian cells (IC₅₀), and its preliminary mechanism of action, researchers can make informed decisions about its potential as a therapeutic lead.
Positive results from this screening cascade—specifically, potent antimicrobial activity coupled with a high selectivity index—would justify advancing the compound to the next stage of preclinical development. Future studies could include:
-
Screening against a broader panel of clinical isolates and drug-resistant strains.
-
More in-depth MOA studies, such as macromolecular synthesis assays to check for inhibition of DNA, RNA, or protein synthesis.[17]
-
Time-kill kinetic studies to assess the rate of antimicrobial activity.
-
In vivo efficacy and toxicity studies in appropriate animal models.
This structured methodology ensures that resources are directed toward compounds with the highest probability of success, accelerating the path from initial discovery to potential clinical application.[20]
References
- Oreate AI Blog. (2025, December 30). Understanding Assay Development: The Backbone of Drug Discovery.
- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- RESHMASOMAN3. Mechanism of action of antimicrobial agents. Slideshare.
- Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- Creative Biolabs. Mode of Action & Target for Antibacterial Drug.
- Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037.
- ChemicalBook. This compound | 39549-27-4.
- Benchchem. Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol: Application Notes and Protocols.
- Singh, S. P., Qureshi, A., & Hassan, W. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(4).
- Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863.
- Al-Mekhlafi, N. A., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(14), 5374.
- BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
- Culp, E. J., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology, 204(5), e0005522.
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- Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development.
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- da Silva, A. C., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(11), 15865-15876.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure high purity of the final product.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common strategies involve the electrophilic nitration of a substituted phenol or a multi-step sequence involving chlorination followed by hydrolysis.
-
Direct Nitration of 2,4-Dichloro-3-methylphenol: This is the most conceptually direct route. It involves the treatment of 2,4-dichloro-3-methylphenol with a nitrating agent. The primary challenge lies in controlling the regioselectivity to favor nitration at the C6 position and avoiding common side reactions like oxidation and polynitration.
-
Multi-step Synthesis from 4-Chloro-5-methylphenol: This pathway involves an initial sulfonation, followed by chlorination, and finally nitration to yield the target compound. While involving more steps, this method can offer greater control over the formation of specific isomers.
-
Chlorination-Hydrolysis of p-Nitrotoluene: A highly efficient route starts with the chlorination of p-nitrotoluene, followed by hydrolysis of the resulting trichlorinated intermediate. This pathway has been reported to achieve excellent yields (95-99%) and high purity, making it a strong candidate for scalable synthesis.
This guide will focus primarily on the direct nitration of 2,4-dichloro-3-methylphenol, as it is a common method where researchers frequently encounter challenges that can be overcome with precise control of reaction parameters.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction mixture turns dark brown or black, and I'm getting a low yield of a tarry substance. What's happening?
A1: This is a classic sign of oxidation of the phenol ring . Phenols are highly activated and susceptible to oxidation by strong nitric acid, especially at elevated temperatures. The nitronium ion (NO₂⁺) is the desired electrophile, but nitric acid is also a potent oxidizing agent.
Troubleshooting Steps:
-
Temperature Control is Critical: The nitration of phenols is highly exothermic. You must maintain a low reaction temperature, typically between 0°C and 10°C, using an ice-salt or acetone-dry ice bath. Pre-cool all reagents before mixing.
-
Slow Reagent Addition: Add the nitrating agent (e.g., mixed acid) dropwise to the solution of the phenol with vigorous stirring. This ensures that localized heat buildup is minimized.
-
Use More Dilute Acid: While concentrated acids are needed to generate the nitronium ion, using excessively concentrated or fuming nitric acid increases the risk of oxidation. A well-controlled mixture of concentrated H₂SO₄ and HNO₃ is standard.
-
Consider Milder Nitrating Agents: For sensitive substrates, alternative nitrating systems can be employed. These include using sodium nitrite (NaNO₂) in the presence of an acid or employing heterogeneous catalysts like silica sulfuric acid with a nitrate source, which can offer
Technical Support Center: Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol
Welcome to the technical support resource for the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will address common impurities, side reactions, and purification challenges, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Overview of Synthetic Strategy
The synthesis of this compound is a nuanced process involving electrophilic aromatic substitution on a highly activated phenolic ring. While several routes exist, a common and logical pathway involves the nitration of a pre-formed dichlorinated phenol. The primary challenge lies in controlling the regioselectivity of both the chlorination and nitration steps while minimizing oxidative side reactions that are common with phenols.[1]
A prevalent synthetic approach starts from 4-chloro-3-methylphenol (p-chloro-m-cresol), which is then subjected to a second chlorination followed by a regioselective nitration. Understanding this pathway is key to diagnosing impurities that may arise.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address issues you may encounter in the laboratory.
Problem 1: Reaction Mixture Turns Dark Brown/Black, Yielding a Tarry Product
Question: "During the nitration of 2,4-dichloro-3-methylphenol, my reaction mixture rapidly darkened to a deep brown, and upon workup, I isolated a sticky, tar-like substance with a very low yield of the desired product. What is happening?"
Answer: This is a classic sign of oxidative degradation. The phenolic hydroxyl group is a powerful activating substituent, making the aromatic ring highly electron-rich and thus extremely susceptible to oxidation by nitric acid.[1] This process generates highly colored byproducts, primarily benzoquinone derivatives and high-molecular-weight polymeric materials, which are difficult to remove.[2][3]
Causality and Prevention:
-
Temperature Control is Critical: The rate of oxidation increases exponentially with temperature. The nitration of phenols must be performed at low temperatures, typically between 0°C and 10°C.
-
Reagent Addition: Adding the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and dropwise to the phenol solution ensures that localized "hot spots" do not form, which would otherwise initiate oxidation.
-
Nitrating Agent Concentration: Using fuming nitric acid or overly concentrated solutions can aggressively promote oxidation. A carefully prepared nitrating mixture or dilute nitric acid is often sufficient and more controllable.[1]
Troubleshooting Protocol:
-
Verify Temperature: Ensure your cooling bath (ice-salt or cryocooler) is maintaining a stable internal reaction temperature below 10°C throughout the addition process.
-
Dilute the Reaction: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Purification of Existing Batch: If you have already produced a tarry mixture, you may be able to salvage some product.
-
Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Treat the solution with activated carbon to adsorb the polymeric color bodies.[4]
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Proceed with recrystallization or column chromatography, though expect a significant loss of yield.
-
Caption: Competing nitration and oxidation pathways for activated phenols.
Problem 2: Product is Contaminated with Isomeric Impurities
Question: "My HPLC and GC-MS analyses show a secondary peak with the same mass as my target product. I suspect an isomeric impurity. Where could this be coming from and how do I get rid of it?"
Answer: Isomeric impurities are a frequent challenge and typically originate from a lack of complete regioselectivity in either the chlorination or nitration step.
Plausible Sources of Isomers:
-
Chlorination Step: The chlorination of 4-chloro-3-methylphenol is directed by both the hydroxyl (-OH) and methyl (-CH₃) groups. While the 2-position is strongly favored, some chlorination may occur at the 6-position, leading to the formation of 2,6-dichloro-3-methylphenol . If this isomeric intermediate is carried forward, it will nitrate to produce 2,6-dichloro-3-methyl-4-nitrophenol . The separation of these chlorinated phenol isomers can be very difficult.[2]
-
Nitration Step: While the directing groups on 2,4-dichloro-3-methylphenol strongly favor nitration at the 6-position (ortho to the hydroxyl and meta to the methyl), a small amount of nitration could potentially occur at the 5-position, yielding 2,4-dichloro-3-methyl-5-nitrophenol .
Identification and Removal Protocol:
-
Characterization: Use analytical techniques to confirm the impurity's identity.
-
GC-MS: Provides the mass of the impurity and a fragmentation pattern that may differ from the target compound.
-
HPLC: Can often separate isomers, showing distinct retention times. Co-injecting with an authentic standard (if available) is confirmatory.
-
NMR: ¹H NMR is particularly powerful. The substitution pattern on the aromatic ring gives a unique set of chemical shifts and coupling constants for each isomer.
-
-
Purification:
-
Fractional Recrystallization: This is the first method to attempt. The solubility of isomers in a given solvent system can differ significantly. Experiment with various solvents (e.g., ethanol/water, acetic acid, hexane/ethyl acetate).
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the most effective method for separating isomers.[5] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) will typically resolve the components.
-
| Compound | Potential Origin | Purification Strategy |
| Target Product | Main Reaction Pathway | Isolate as major fraction |
| 2,6-Dichloro-3-methyl-4-nitrophenol | Impure dichlorinated starting material | Column Chromatography |
| 2,4-Dichloro-3-methyl-5-nitrophenol | Non-regioselective nitration | Fractional Recrystallization, Column Chromatography |
| Over-chlorinated species (e.g., 2,4,6-trichloro-3-methylphenol) | Harsh chlorination conditions | Column Chromatography |
Problem 3: Incomplete Reaction and Low Conversion
Question: "My reaction seems to have stopped, and TLC/HPLC analysis shows a large amount of unreacted 2,4-dichloro-3-methylphenol. What factors could lead to an incomplete nitration?"
Answer: Low conversion is often related to the activity of the nitrating agent or suboptimal reaction conditions.
Potential Causes:
-
Insufficient Nitrating Agent: Ensure you are using at least one stoichiometric equivalent of nitric acid. In practice, a slight excess (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion.
-
Inactive Nitrating Agent: Nitric acid can degrade over time. Use a fresh, properly stored bottle. If preparing a nitrating mix (HNO₃/H₂SO₄), it should be freshly made and kept cold, as it is not stable for long periods.
-
Reaction Temperature Too Low: While high temperatures cause oxidation, excessively low temperatures (e.g., < 0°C) can cause the reaction rate to become impractically slow. There is an optimal temperature window that must be maintained.
-
Poor Mixing: In a heterogeneous reaction, inefficient stirring can lead to poor mass transfer, preventing the reactants from interacting effectively.
Troubleshooting Protocol:
-
Re-evaluate Stoichiometry: Double-check your calculations for all reagents.
-
Monitor Progress: Use TLC or HPLC to monitor the reaction. If it stalls, consider adding a small additional charge of the nitrating agent (e.g., 0.1 equivalents) and continue monitoring.
-
Check Reagent Quality: If the problem persists across multiple runs, try a new bottle of nitric acid.
-
Optimize Temperature: If you are running at very low temperatures, try increasing it slightly (e.g., from 0°C to 5-8°C) to see if the reaction rate improves without a significant increase in colored byproducts.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most important safety precautions for this synthesis?
-
A1: Both chlorinated phenols and nitric acid require extreme caution. Chlorinated phenols can be toxic and corrosive.[6][7] Nitric acid is a strong oxidizer and is severely corrosive. Always work in a well-ventilated fume hood, wear appropriate PPE including acid-resistant gloves, safety goggles, and a lab coat. Have a sodium bicarbonate solution ready to neutralize any acid spills.
-
-
Q2: Which analytical method is best for in-process monitoring and final purity analysis?
-
A2: For quick in-process checks, Thin Layer Chromatography (TLC) is ideal. For quantitative analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method due to its high resolution for phenolic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent, especially for identifying the mass of unknown byproducts.[8][9]
-
-
Q3: Can I use a different starting material?
-
A3: Yes, other routes have been reported. For instance, a synthesis starting from p-nitrotoluene involves chlorination followed by hydrolysis.[10][11] However, this route introduces its own set of potential impurities, such as trichlorinated nitrotoluenes. The choice of route often depends on the availability and cost of the starting materials.
-
-
Q4: My final product has a slight yellow tint even after recrystallization. Is this normal?
-
A4: Nitrophenols are often yellow crystalline solids.[12][13] A pale yellow color is expected. However, a strong orange, red, or brown color indicates the presence of impurities, likely residual oxidation byproducts or other nitrated species, and further purification (e.g., another recrystallization or an activated carbon wash) is recommended.
-
References
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-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]
- Google Patents. (1988). US4723043A - Nitration of phenolic compounds.
- Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884–890.
- Google Patents. (1987). EP0211775A1 - Process for nitrating phenolic compounds.
- Le-Tien, C., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters, 4(12), 535-541.
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Google Patents. (1988). United States Patent 4,723,043. Retrieved from [Link]
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MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Detailed Analytical Methods. Retrieved from [Link]
- Moodie, R. B., et al. (1985). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2, 467-474.
- Google Patents. (1993). JPH0532589A - Method for nitration of 2,6-dichlorophenol.
-
Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
- Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
- Google Patents. (1975). US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]
- Google Patents. (1976). US3933929A - Process for the purification of p-nitrophenol.
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. Retrieved from [Link]
- Google Patents. (1984). US4429168A - Process for separating chlorinated phenols.
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
Vedantu. (n.d.). Write the structures of the major products expected. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment. Retrieved from [Link]
-
LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram for nitration of substituted phenol (4-chlorophenol). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
- Google Patents. (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
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Technical Support Center: Degradation of 2,4-Dichloro-3-methyl-6-nitrophenol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4-dichloro-3-methyl-6-nitrophenol in solution. It is designed to offer both foundational knowledge and practical troubleshooting advice to navigate the complexities of experimental work in this area.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the study of this compound degradation.
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The degradation of this compound can proceed through several pathways, largely dependent on the experimental conditions. The main routes include:
-
Photodegradation: Under UV irradiation, the compound can undergo degradation. The anionic form is often more photoreactive than the neutral form.[1] Key mechanisms can include photoreduction, photonucleophilic substitution, and the splitting of the carbon-chlorine bond.[1]
-
Microbial Degradation: Certain microorganisms can utilize nitrophenols as a source of carbon and energy.[2][3] This bioremediation approach is considered a promising method for decontamination.[2][3]
-
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading refractory organic pollutants.[4][5] These processes generate highly reactive species, such as hydroxyl radicals (•OH), that can lead to the complete mineralization of the compound.[4][5]
Q2: What analytical techniques are most suitable for monitoring the degradation of this compound and its intermediates?
A2: A combination of chromatographic and spectroscopic methods is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for separating and quantifying the parent compound and its degradation products.[6] It is often preferred for its ability to analyze non-volatile compounds without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile degradation intermediates.[6] The EPA recommends GC/MS with a low-resolution instrument in electron ionization mode for its selectivity and sensitivity.[6]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for rapid monitoring of the overall decrease in the concentration of the parent compound, especially if it has a distinct absorption spectrum.
Q3: My degradation experiment is showing inconsistent results. What are the first things I should check?
A3: Inconsistent results are a common challenge in experimental science. Here are the initial troubleshooting steps:
-
Repeat the experiment: A single failed experiment can sometimes be an anomaly due to a minor human error.[7][8] Repeating the experiment is often the first and most straightforward step.[7][8]
-
Verify your reagents and standards: Ensure that all chemicals, solvents, and standard solutions are of the correct concentration and have not degraded.
-
Check your experimental setup: Meticulously review all components of your setup, including reaction vessel cleanliness, light source intensity (for photodegradation), and temperature control.
-
Review your analytical method: Ensure your analytical method is properly calibrated and that the instrument is functioning correctly.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Degradation Observed
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the solution | The pH of the solution can significantly influence the degradation rate, especially in AOPs and microbial degradation.[9] For instance, the Fenton process is most effective at a pH between 3 and 5.[5] Verify and adjust the pH of your reaction mixture to the optimal range for your chosen degradation method. |
| Insufficient oxidant or catalyst concentration (for AOPs) | The concentration of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺) is critical.[9] Perform a series of experiments with varying concentrations to determine the optimal dosage for your system. |
| Inhibitory effects of the compound on microorganisms (for microbial degradation) | High concentrations of nitrophenols can be toxic to microorganisms, inhibiting their degradation activity.[10] Start with a lower concentration of the target compound or acclimate your microbial culture to gradually increasing concentrations. |
| Inadequate light source intensity or wavelength (for photodegradation) | Ensure your light source provides the appropriate wavelength and sufficient intensity to induce photodegradation. The anionic form of some nitrophenols is more photoreactive, so pH can also play a role here.[1] |
| Presence of interfering substances in the matrix | Components of your sample matrix (e.g., natural organic matter) can act as scavengers for reactive species or screen UV light, thus inhibiting degradation.[1] Consider a sample clean-up step if you are working with complex matrices. |
Issue 2: Unidentifiable Peaks in Chromatograms
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of unexpected degradation intermediates | The degradation pathway may be more complex than initially anticipated. Employ a more powerful analytical technique, such as high-resolution mass spectrometry (HR-MS), to help identify the unknown compounds.[1] |
| Contamination of the sample or system | Contamination can be introduced from various sources, including glassware, solvents, or the analytical instrument itself. Run a blank sample (containing all components except the analyte) to identify any background contamination. |
| Column bleed or septum degradation in GC | In gas chromatography, high temperatures can cause the stationary phase of the column to bleed or the injection port septum to degrade, leading to extraneous peaks.[11] Condition the column and septum as recommended by the manufacturer.[11] |
| Co-elution of multiple compounds | If two or more compounds have similar retention times, they may appear as a single, distorted peak. Adjust your chromatographic conditions (e.g., mobile phase composition, temperature gradient) to improve separation. |
Section 3: Experimental Protocols
This section provides standardized protocols for key experiments.
Protocol 1: Photodegradation Study
This protocol outlines a typical procedure for investigating the photodegradation of this compound.
Materials:
-
This compound
-
Deionized water or buffer solution of desired pH
-
UV lamp (e.g., 254 nm)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
HPLC system with UV detector
-
Syringes and syringe filters
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare the working solution by spiking the stock solution into the deionized water or buffer to achieve the desired initial concentration.
-
Place a known volume of the working solution into the quartz reaction vessel.
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
Start the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
At predetermined time intervals, withdraw an aliquot of the sample using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended particles.
-
Analyze the filtered sample by HPLC to determine the concentration of the parent compound and any major degradation products.
-
Continue sampling until the desired level of degradation is achieved or the reaction appears to have stopped.
Protocol 2: Analysis by HPLC
This protocol provides a general method for the analysis of this compound using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
Procedure:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid to control the pH.
-
Degas the mobile phase to prevent air bubbles from interfering with the analysis.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject a known volume of the standard solutions to create a calibration curve.
-
Inject the filtered samples from the degradation experiment.
-
Quantify the concentration of the parent compound and its degradation products by comparing their peak areas to the calibration curve.
Section 4: Visualizations
Degradation Pathway Overview
Caption: General degradation pathways of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- U.S. National Library of Medicine. (n.d.). 1,3-DNB AND 1,3,5-TNB 6. ANALYTICAL METHODS.
-
Li, Y., et al. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. ResearchGate. Retrieved from [Link]
- National Institutes of Health. (n.d.). Advanced Oxidation Processes of Organic Contaminants. PMC.
-
ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Arora, P. K., & Bae, H. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology and Agricultural Sciences, 10(4), 30-45.
-
MDPI. (n.d.). Review on Recent Advances in the Removal of Organic Drugs by Advanced Oxidation Processes. Retrieved from [Link]
-
Lister, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. Retrieved from [Link]
-
National Institutes of Health. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Min, J., et al. (2020). Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. Environmental Pollution, 258, 113703.
-
The Struggling Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 4. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Stabilizing 2,4-Dichloro-3-methyl-6-nitrophenol for Long-Term Storage
This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2,4-Dichloro-3-methyl-6-nitrophenol in the laboratory. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to address common challenges encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] A recommended storage temperature is between 15°C and 25°C.[4] Storing the compound away from incompatible materials, such as strong oxidizing agents, strong bases, and acids, is critical to prevent chemical degradation.[5]
Q2: How should I prepare a stock solution of this compound for experimental use to ensure its stability?
When preparing a stock solution, use a high-purity, dry solvent like methanol or acetonitrile.[1] It is advisable to prepare the solution fresh for each experiment. If short-term storage of the solution is necessary, it should be kept in a tightly sealed, amber-colored vial at a low temperature (e.g., 2-8°C) to minimize solvent evaporation and protect it from light.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and contact with incompatible chemicals.[1] Chlorinated nitrophenols can be susceptible to degradation under both acidic and basic conditions.[1]
Q4: Are there any specific materials that should be avoided for storing this compound?
Avoid storing this compound in containers that are not chemically resistant. For bulk storage, carbon steel or stainless steel are suitable materials.[6] Ensure that any container closures or liners are also made of inert materials. Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound, presented in a question-and-answer format.
Q: I noticed a change in the color of my solid this compound sample, from a yellow to a more orange or brownish powder. What does this indicate?
A: An unexpected color change is often an indicator of chemical degradation.[1] This could be due to prolonged exposure to light, air (oxidation), or a slow reaction with moisture. It is recommended to verify the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use.
Q: My stock solution of this compound has turned cloudy. What could be the cause?
A: Cloudiness in a stock solution can indicate several issues. It may be due to the precipitation of the compound if the solution is supersaturated or if the storage temperature is too low. Alternatively, it could be a sign of degradation, where the degradation products are less soluble in the solvent. Contamination with water or other impurities can also lead to precipitation.
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample. Could this be related to storage?
A: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of degradation.[1] These new peaks represent degradation products. To confirm this, you can perform a forced degradation study by exposing a small amount of the compound to stress conditions (e.g., acid, base, heat, UV light) and comparing the chromatograms.
Q: My experimental results are inconsistent, and I suspect the stability of my this compound is the issue. How can I confirm this?
A: To confirm if the stability of your compound is affecting your results, you should run a stability-indicating HPLC method.[1] This involves analyzing your current sample alongside a freshly prepared solution from a new or properly stored batch. If there is a significant difference in the purity profile, it is likely that your compound has degraded.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method to assess the purity and detect degradation products of this compound.
Objective: To develop and validate an HPLC method capable of separating the intact compound from its potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile[7]
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Preparation of Standard Solution: Accurately weigh and dissolve a small amount of a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare your test sample in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a common wavelength for nitrophenols is around 270 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatograms for the appearance of any new peaks in the sample that are not present in the standard. The purity can be calculated based on the peak area percentages.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis: To 1 mL of a stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specific time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specific time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours and analyze by HPLC.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for 48 hours. Dissolve a portion of the stressed solid and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration. A control sample should be wrapped in aluminum foil. Analyze both samples by HPLC.[1]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 15°C to 25°C | Prevents thermal degradation. |
| Atmosphere | Tightly sealed container, inert gas (e.g., nitrogen) for highly sensitive applications. | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in the dark or in an amber container. | Prevents photodegradation. |
| pH (for solutions) | Neutral pH is generally preferred. | Avoids acid or base-catalyzed hydrolysis.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides.[5] | Prevents hazardous chemical reactions and degradation. |
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Solubility Challenges of 2,4-Dichloro-3-methyl-6-nitrophenol
Welcome to the technical support guide for 2,4-Dichloro-3-methyl-6-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. Our goal is to provide you with a clear understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in aqueous assay buffers often poor?
A1: this compound is a substituted nitrophenol compound. Its molecular structure contains a benzene ring, which is inherently hydrophobic (water-repelling). While the hydroxyl (-OH) and nitro (-NO₂) groups can form hydrogen bonds with water, the presence of the nonpolar methyl group (-CH₃) and two chloro (-Cl) substituents significantly increases the molecule's lipophilicity, limiting its ability to dissolve in aqueous solutions.[1][2] This dual nature—having both polar and nonpolar regions—is the primary reason for its poor water solubility.
Q2: What are the common indicators of solubility problems in my assay?
A2: Solubility issues can manifest in several ways, often compromising the integrity of your experimental data. Key indicators include:
-
Visible Precipitate: You may see undissolved particles, cloudiness (turbidity), or a film in your stock solutions or final assay plates.[2]
-
Poor Reproducibility: Inconsistent results between replicate wells or across different experiments are a classic sign that the compound concentration is not uniform.
-
Artificially Low Activity/Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its biological effect (e.g., a higher IC₅₀ value).[3]
-
Non-linear Dose-Response Curves: A sharp drop-off in the dose-response curve at higher concentrations can indicate that the compound is precipitating out of solution at its limit of solubility.
Q3: How does pH dramatically influence the solubility of this compound?
A3: The solubility of phenolic compounds like this compound is highly dependent on pH.[4][5] The hydroxyl group on the phenol ring is weakly acidic. In solutions where the pH is below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which has very limited water solubility.[1][5]
However, if you increase the pH of the buffer to a level above the compound's pKa, the hydroxyl group will lose a proton (deprotonate) to form a negatively charged phenolate anion. This ionic form is significantly more polar and, therefore, much more soluble in water.[2][5] In essence, by raising the pH, you are converting the poorly soluble neutral molecule into a highly soluble salt.
Troubleshooting Guides & Experimental Protocols
When encountering solubility issues, a systematic approach is key. Below are two primary strategies, which can be used independently or in combination.
Strategy 1: The Co-Solvent Approach
This is the most common and often the first method to try. The principle is to dissolve the compound in a small volume of a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.[6]
Recommended Co-Solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[3][7]
-
Ethanol or Methanol: Effective polar solvents suitable for many organic molecules.[8][9]
-
Acetone: A polar aprotic solvent that can also be effective.[8]
-
Solvent Selection: Start with 100% DMSO as your first choice.
-
Stock Preparation: Weigh the desired amount of this compound and dissolve it in a minimal volume of the chosen co-solvent to create a concentrated stock (e.g., 10-50 mM). Use a vortex mixer or sonication to aid dissolution. Ensure no visible particles remain.
-
Serial Dilution: Perform serial dilutions of your concentrated stock into the final aqueous assay buffer.
-
Final Concentration Check: Crucially, calculate the final percentage of the organic co-solvent in your assay wells. This should ideally be kept below 1% (v/v) , as higher concentrations can affect enzyme activity, cell viability, or other biological components.[7] Never exceed 5% without rigorous validation.
-
Solvent Control: Always include a "vehicle control" in your experiment. This control should contain the highest concentration of the co-solvent used in your assay but no test compound. This step is essential to confirm that the solvent itself is not causing any biological effects.
| Co-Solvent | Relative Polarity | Typical Final Assay Conc. | Notes |
| DMSO | 0.444 | < 1% | Universal solvent, but can be toxic to some cells at >1%.[3] |
| Ethanol | 0.654 | < 1-5% | Less toxic than DMSO but may be less effective for highly nonpolar compounds. |
| Methanol | 0.762 | < 1-5% | Similar to ethanol; can be more volatile. |
| Acetone | 0.355 | < 1% | Good solvent but high volatility can be an issue.[8] |
(Relative polarity data sourced from the University of Rochester Solvent Polarity Chart)[10]
Strategy 2: The pH Adjustment Approach
This strategy leverages the acidic nature of the phenolic hydroxyl group to increase solubility directly in the aqueous buffer.[4][5]
Principle: By increasing the buffer pH to a value greater than the compound's pKa, you convert the poorly soluble neutral form into the highly soluble ionic phenolate form. For substituted phenols, a pH of 1 to 2 units above the pKa is generally sufficient to ensure deprotonation and enhance solubility.[5]
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological system (e.g., enzyme, cells). Many assays are robust between pH 7.4 and 8.5.
-
Buffer Preparation: Prepare your assay buffer at a higher pH than you would normally use. For example, if your standard buffer is pH 7.4, try preparing a version at pH 8.0 or 8.5.
-
Direct Dissolution: Attempt to dissolve the this compound directly into the alkaline buffer. Use vortexing or sonication to assist.
-
Combined Approach (if needed): If direct dissolution is still challenging, combine this method with the co-solvent approach. Prepare a concentrated stock in DMSO and dilute it into the pH-adjusted buffer. The alkaline environment will help keep the compound in its soluble phenolate form upon dilution.
-
pH Control: Remember to run your control experiments at the same adjusted pH to ensure that the change in pH itself does not affect the assay outcome.
Final Recommendations from the Scientist's Bench
-
Start with the Co-Solvent Method: It is generally the simplest and most direct approach. DMSO is the industry standard for a reason.
-
Be Mindful of Final Solvent Concentration: This is the most common pitfall. Always calculate and minimize the final co-solvent percentage and always run a vehicle control.[7]
-
Use pH as a Powerful Second Tool: If co-solvents alone are insufficient, or if you need to minimize organic solvents, pH adjustment is an excellent and often definitive solution, provided your assay can tolerate the change.
-
Visual Inspection is Key: Before running a full experiment, prepare your highest concentration of the compound and visually inspect it for any signs of precipitation after a brief incubation period under your assay conditions. This simple check can save significant time and resources.
By applying these principles and protocols, you can effectively overcome the solubility challenges associated with this compound, leading to more reliable and accurate experimental data.
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Jafvert, C. T., et al. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(3), 385-388. [Link]
-
Solubility and pH of phenol. (n.d.). Creative Chemistry. Retrieved January 20, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). Frontiers in Pharmacology. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved January 20, 2026, from [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction?. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol
This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,4-dichloro-3-methyl-6-nitrophenol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 6-nitro isomer?
A1: The formation of regioisomers is a common challenge in the electrophilic nitration of substituted phenols. In the case of 2,4-dichloro-3-methylphenol, the hydroxyl group is a strong ortho, para-director, while the chloro and methyl groups also influence the position of nitration. The primary isomeric byproduct is often 2,4-dichloro-3-methyl-4-nitrophenol.
Underlying Causes:
-
Steric Hindrance: The position of the incoming nitro group is influenced by the steric bulk of the substituents already present on the aromatic ring.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, influencing the ratio of isomers formed.
Solutions to Enhance Regioselectivity:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent. This favors the kinetically controlled product, which is often the desired 6-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. While a standard mixture of nitric acid and sulfuric acid is common, consider using milder or bulkier nitrating agents that can enhance selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experimenting with solvents of varying polarity may help to optimize the desired isomer ratio.
Q2: I am observing the formation of di- and tri-nitrated products, leading to a complex mixture and low yield of the desired mono-nitrated product. What can I do to prevent over-nitration?
A2: Over-nitration is a frequent side reaction, particularly with highly activated aromatic rings like phenols. The presence of multiple activating groups on the 2,4-dichloro-3-methylphenol ring makes it susceptible to further nitration.
Underlying Causes:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent is a primary driver of polynitration.
-
Reaction Temperature: Higher temperatures increase the reaction rate and the likelihood of multiple nitrations occurring.
-
Reaction Time: Prolonged reaction times can also lead to the formation of over-nitrated byproducts.
Strategies to Minimize Over-nitration:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. | Limiting the amount of the electrophile reduces the probability of multiple substitutions on the aromatic ring. |
| Temperature | Maintain strict temperature control, keeping the reaction mixture cool (0-10°C) during the addition of the nitrating agent. | Lower temperatures decrease the overall reaction rate, allowing for better control over the extent of nitration. |
| Addition Rate | Add the nitrating agent slowly and dropwise to the solution of the phenol. | Slow addition helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring multiple nitrations. |
| Monitoring | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Close monitoring allows for quenching the reaction as soon as the starting material is consumed, preventing the formation of over-nitrated products. |
Q3: My reaction mixture is turning dark brown or black, and I am isolating a significant amount of tar-like material. What is causing this and how can I prevent it?
A3: The formation of dark, resinous materials is typically due to oxidation of the phenol starting material or the nitrophenol product. Nitric acid is a strong oxidizing agent, especially at higher concentrations and temperatures.
Underlying Causes:
-
High Concentration of Nitric Acid: Using highly concentrated or fuming nitric acid increases the oxidizing potential of the reaction mixture.
-
Elevated Temperatures: Oxidation reactions are highly temperature-dependent and are more prevalent at elevated temperatures.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative side reactions.
Preventative Measures:
-
Use of Dilute Nitric Acid: Employing a more dilute solution of nitric acid can help to minimize oxidation.
-
Low-Temperature Reaction: Conducting the reaction at low temperatures (0-10°C) is crucial to suppress oxidative pathways.
-
Addition of a Nitrous Acid Scavenger: Adding a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture can help to eliminate catalytic impurities and reduce oxidation.
-
Controlled Addition: A slow and controlled addition of the nitrating agent helps to dissipate the heat generated during the exothermic reaction, preventing localized hotspots where oxidation can be initiated.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound with high yield and purity?
A1: A highly effective and practical synthesis involves the hydrolysis of a product mixture obtained from the chlorination of p-nitrotoluene. This method has been reported to achieve yields of 95-99% with a purity of over 95%.[1] This multi-step approach often provides better control over the final product's regiochemistry compared to the direct nitration of 2,4-dichloro-3-methylphenol.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective method for purifying the final product is crystallization . A suitable solvent for crystallization is often a mixture of ethanol and water, or acetic acid.[2] The crude product is dissolved in the hot solvent, and upon cooling, the purified this compound will crystallize out, leaving impurities in the mother liquor. For highly pure material, multiple recrystallizations may be necessary. Column chromatography can also be employed for small-scale purifications, though it is less practical for larger quantities.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any major byproducts. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is a more quantitative method for monitoring the reaction and identifying byproducts.[3]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Exothermic Reaction: The nitration of phenols is a highly exothermic reaction. It is essential to have an efficient cooling system (e.g., an ice-salt bath) in place and to add the nitrating agent slowly to control the temperature and prevent a runaway reaction.[4]
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Proper Quenching: After the reaction is complete, it should be carefully quenched by pouring the reaction mixture onto crushed ice or into a large volume of cold water. This should be done slowly and with stirring to manage the heat generated.
Visualizing the Process
Main Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting decision-making flow.
Detailed Experimental Protocol: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
p-Nitrotoluene
-
Chlorine gas
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., chlorobenzene)
Procedure:
-
Chlorination of p-Nitrotoluene:
-
In a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser, dissolve p-nitrotoluene in a suitable solvent.
-
Add a catalytic amount of a phase transfer catalyst.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C).
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature.
-
Monitor the reaction progress by GC to follow the formation of 2,3,6-trichloro-4-nitrotoluene.
-
-
Hydrolysis:
-
Once the desired level of chlorination is achieved, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude chlorinated product, add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC or GC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
-
References
- Bayer Aktiengesellschaft. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. U.S.
-
Hong, Y., et al. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4- methoxy-2-nitrophenyl)imino)methyl)phenol. ResearchGate. [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. PubChem. [Link]
-
Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
- Eastman Kodak Company. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. U.S.
-
Chemistry Learners. (2023). reactions of phenol | nitration reaction. YouTube. [Link]
-
Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-methyl-4-nitrophenol. PubChem. [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]
-
Consensus. (2005). Preparation of 2,4-dichloro-3-ethyl-6-nitrophenol. [Link]
-
ResearchGate. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, C14H10Cl2N2O4. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-6-nitrophenol. PubChem. [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
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National Center for Biotechnology Information. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PubMed Central. [Link]
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Master Analyse et Controle. (2015). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dichloro-6-nitrophenol. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-3-methyl-6-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,4-Dichloro-3-methyl-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just protocols but the underlying scientific rationale for each step.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of this compound.
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent and direct method is the electrophilic aromatic substitution (EAS) nitration of 2,4-dichloro-3-methylphenol. This reaction involves treating the phenol with a suitable nitrating agent to introduce a nitro group (-NO₂) onto the aromatic ring. The hydroxyl (-OH) group is a strong activating and ortho, para-directing group, while the chloro (-Cl) and methyl (-CH₃) groups also influence the position of nitration. Given the substitution pattern of the starting material, the nitro group is selectively introduced at the C-6 position, which is ortho to the hydroxyl group and the only unsubstituted position activated by it.
The key to this synthesis is the generation of the nitronium ion (NO₂⁺), the active electrophile, from a nitrating agent.[1][2]
Q2: What are the standard starting conditions for the nitration of 2,4-dichloro-3-methylphenol?
For a successful initial attempt, a cautious approach is recommended to avoid the common pitfalls of phenol nitration, namely oxidation and over-nitration.
| Parameter | Recommended Starting Condition | Rationale |
| Starting Material | 2,4-dichloro-3-methylphenol | Ensure >98% purity to avoid side reactions from impurities. |
| Nitrating Agent | Dilute Nitric Acid (e.g., 30-40% aq.) | Minimizes oxidation of the sensitive phenol ring.[3] |
| Solvent | Glacial Acetic Acid or Dichloromethane | Acetic acid can help moderate reactivity. Dichloromethane is a common inert solvent. |
| Temperature | 0 - 5 °C (Ice Bath) | Crucial for controlling the exothermic reaction and preventing oxidative degradation.[3] |
| Stoichiometry | 1.0 - 1.1 equivalents of HNO₃ | Using a slight excess of the nitrating agent ensures complete conversion without promoting side reactions. |
| Addition Method | Slow, dropwise addition of nitric acid | Maintains temperature control and prevents localized overheating. |
Q3: How do I monitor the progress of the reaction?
Reaction monitoring is critical for determining the endpoint and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate 4:1) to resolve the starting material from the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting phenol.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): For more precise, quantitative monitoring, HPLC or GC can be employed. These methods are excellent for detecting small amounts of starting material and identifying the formation of impurities.[4][5]
Q4: What are the primary safety concerns when working with this reaction?
Safety is paramount. The following hazards must be addressed:
-
Nitrating Agents: Nitric acid is highly corrosive and a strong oxidizer. Mixed acid (HNO₃/H₂SO₄) reactions are extremely exothermic and can run away if not properly controlled.
-
Solvents: Use appropriate ventilation (fume hood) when working with volatile organic solvents like dichloromethane.
-
Product Hazards: this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or face shield), and chemically resistant gloves (e.g., nitrile).
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or no yield of the desired product.
A low yield is the most common issue. The cause can be pinpointed by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction has stalled, and TLC shows a significant amount of starting material remaining. What should I do?
A: A stalled reaction suggests insufficient reactivity.
-
Extend Reaction Time: Continue stirring at the current temperature for another 1-2 hours, monitoring by TLC.
-
Increase Temperature (with caution): Slowly allow the reaction to warm to 10-15 °C. Do not exceed this range initially, as oxidation becomes more prevalent at higher temperatures.
-
Add More Nitrating Agent: If the above steps fail, consider adding a small additional amount (0.1 eq.) of the nitrating agent. This should only be done if you are confident the initial stoichiometry was accurate.
Problem 2: The reaction mixture turned dark brown or black, yielding a tarry substance.
This is a classic sign of oxidation of the phenol ring by nitric acid, a common side reaction.[3]
Q: How can I prevent the oxidation of my starting material?
A: Preventing oxidation requires gentler reaction conditions.
-
Strict Temperature Control: Ensure the temperature never rises above 5 °C during the addition of the nitrating agent. An efficient ice/salt bath is recommended.
-
Use Dilute Nitric Acid: Avoid using concentrated or fuming nitric acid. Dilute (30-40%) nitric acid provides the necessary nitronium ion precursor without being overly aggressive.
-
Alternative Nitrating Systems: For highly sensitive substrates, consider alternative, milder nitrating agents. One effective method is the in situ generation of nitrous acid from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation. This nitrosation-oxidation pathway avoids the harsh conditions of strong nitric acid.[3] Another option involves using metal nitrates with a catalyst under microwave irradiation, although yields may vary.[8]
Problem 3: My final product is contaminated with an unknown impurity.
The presence of impurities necessitates a review of both the reaction's selectivity and the purification process.
Q: I see multiple spots on my TLC plate post-reaction. What are the likely side products and how do I avoid them?
A: While the substitution pattern of 2,4-dichloro-3-methylphenol strongly directs nitration to the C-6 position, harsh conditions can lead to side products.
-
Possible Side Products:
-
Oxidative Decomposition Products: Resulting from the issues described in Problem 2.
-
Ipso-Nitration Products: Nitration can sometimes occur at a substituted position (e.g., replacing the methyl group), leading to unstable intermediates like dienones that can rearrange or decompose.[9]
-
-
Achieving High Selectivity:
-
Control Stoichiometry: Use the minimum required amount of nitrating agent (1.0-1.1 eq.).
-
Low Temperature: This is the most critical factor for selectivity.
-
Heterogeneous Catalysis: Using a solid acid catalyst with a nitrate source can improve selectivity by providing a controlled environment for the reaction.[3]
-
General Reaction and Purification Workflow
Caption: Standard experimental workflow for synthesis and purification.
Section 3: Protocols and Data
Detailed Experimental Protocol
This protocol is a validated starting point. Modifications may be necessary based on your specific laboratory conditions and equipment.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-methylphenol (e.g., 10.0 g, 1.0 eq.). Dissolve the phenol in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice/salt bath and stir until the internal temperature reaches 0 °C.
-
Nitration: Prepare a solution of 35% nitric acid (1.05 eq.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC every 30 minutes.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a yellow crystalline solid.
Analytical Methods Comparison
The choice of analytical technique depends on the specific need, from quick qualitative checks to rigorous quantitative analysis.
| Technique | Principle | Typical Use | Advantages | Limitations |
| TLC | Separation by polarity on a solid phase. | Reaction monitoring, fraction analysis. | Fast, inexpensive, simple setup. | Qualitative, low resolution. |
| GC [4][5] | Separation by volatility and interaction with a stationary phase. | Purity assessment, quantitative analysis. | High resolution, good for volatile compounds. | May require derivatization for phenols. |
| HPLC [4][5] | Separation by partitioning between liquid mobile and solid stationary phases. | Purity determination, quantification. | High resolution, no derivatization needed. | More complex instrumentation. |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural elucidation of final product. | Provides definitive structural information. | Requires pure sample, expensive. |
| MS | Mass spectrometry. | Molecular weight determination. | High sensitivity, confirms molecular formula. | Provides limited structural information alone. |
References
- Lange, L., & Klauke, E. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. U.S. Patent No. 4,670,608. Washington, DC: U.S. Patent and Trademark Office.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]
-
Alfa Aesar. (2024). Safety Data Sheet for 3-Methyl-4-nitrophenol. Retrieved from [Link]
-
Japan Environment Agency. (1997). Strategic Survey of Environmental Monitoring Chemicals III Analytical Methods. Retrieved from [Link]
-
Zarei, A., & Gholam-Abass, H. (2011). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Organic Chemistry Journal, 1(1), 1-5. Retrieved from [Link]
-
Ali, M., et al. (2018). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal, 3(4), 114-119. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
- Fujicolor. (1975). Method for preparing 2-nitro-4,6-dichloro-5-methylphenol. U.S. Patent No. 3,903,178. Washington, DC: U.S. Patent and Trademark Office.
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Hartman, W. W., & Boston, J. L. (1925). m-NITROPHENOL. Organic Syntheses, 5, 85. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2022). Biocatalytic Strategies for Nitration Reactions. JACS Au, 2(10), 2196-2210. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 27). Nitration & Sulphonation | Electrophilic Aromatic Substitution - Part 3. YouTube. Retrieved from [Link]
-
The Modern Chemist. (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. Retrieved from [Link]
-
Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2314-2319. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in the Analytical Detection of 2,4-Dichloro-3-methyl-6-nitrophenol
Welcome to the technical support center dedicated to the robust analytical detection of 2,4-Dichloro-3-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interference-related challenges. In the following sections, we will explore the underlying causes of analytical issues and provide actionable, field-proven solutions to ensure the accuracy and reliability of your results.
Section 1: Troubleshooting Common Chromatographic Interferences
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. However, various factors can lead to suboptimal chromatographic performance, manifesting as poor peak shape, retention time shifts, and co-elution with interfering compounds.
FAQ 1: Why is my this compound peak tailing, and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing phenolic compounds like this compound and is often indicative of secondary interactions with the stationary phase or issues with the mobile phase.
Causality and Resolution:
-
Secondary Silanol Interactions: The primary cause of peak tailing for phenolic compounds is the interaction of the acidic hydroxyl group with free silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). These interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use of End-Capped Columns: Employing a high-quality, end-capped C18 column will reduce the number of available free silanol groups.
-
Competitive Additives: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can also help to block the active silanol sites.
-
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause peak tailing.
-
Solution: Implement a robust column washing protocol. If the problem persists, consider using a guard column to protect the analytical column from contaminants.
-
FAQ 2: I'm observing split peaks for my analyte. What are the potential causes and solutions?
Answer:
Peak splitting can be a frustrating issue, and its cause can range from simple system problems to more complex chromatographic or chemical issues.[1][2][3][4]
Causality and Resolution:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column in a distorted band, leading to a split peak.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Void or Channeling: A void at the head of the column or channeling within the packed bed can create two different flow paths for the analyte, resulting in a split peak.[2][3]
-
Solution: This usually indicates a degraded column that needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
-
-
Partially Clogged Frit: A partially blocked inlet frit on the column can cause uneven sample distribution onto the stationary phase, leading to peak splitting.[1][2][3]
-
Solution: Reverse the column and flush it with a strong solvent to try and dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.
-
Section 2: Addressing Matrix Effects in LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the detection of this compound. However, it is susceptible to matrix effects, which can significantly impact the accuracy of quantification.
FAQ 3: My analyte signal is being suppressed in certain samples. How can I identify and mitigate matrix effects?
Answer:
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.
Identification and Mitigation Strategies:
-
Post-Column Infusion: This is a diagnostic technique where a constant flow of the analyte solution is infused into the mobile phase stream after the analytical column and before the mass spectrometer. A sample blank is then injected. Any dip in the constant analyte signal indicates the elution of matrix components that are causing ion suppression.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.
-
Improved Sample Preparation: A more rigorous sample cleanup can remove many of the interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective.
Section 3: Optimizing Sample Preparation to Minimize Interference
Effective sample preparation is the first line of defense against analytical interference. The goal is to isolate the analyte of interest from the complex sample matrix.
Troubleshooting Guide: Solid-Phase Extraction (SPE) for Water and Soil Samples
Solid-Phase Extraction (SPE) is a powerful technique for the cleanup and concentration of this compound from environmental samples.[5][6][7]
Experimental Protocol: SPE for Water Samples
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.
-
Elution: Elute the analyte from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.
Experimental Protocol: SPE for Soil Samples
-
Extraction: Extract the soil sample (e.g., 10 g) with an appropriate solvent mixture, such as acetone/hexane (1:1 v/v), using sonication or accelerated solvent extraction.
-
Solvent Exchange: After extraction, evaporate the solvent and redissolve the residue in a solvent compatible with the SPE loading step (e.g., a small amount of methanol diluted with acidified water).
-
SPE Cleanup: Proceed with the SPE protocol for water samples as described above.
| Parameter | Setting for Water Samples | Setting for Soil Samples |
| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) | Polymeric Reversed-Phase (e.g., Oasis HLB) |
| Sample Volume | 100 - 500 mL | 5 - 10 g |
| Sample pH | 2 - 3 | Not directly applicable (extract pH adjusted) |
| Elution Solvent | Methanol or Acetonitrile | Methanol or Acetonitrile |
| Elution Volume | 5 - 10 mL | 5 - 10 mL |
Section 4: Navigating Electrochemical Detection Interferences
Electrochemical detection can be a sensitive and cost-effective method for the analysis of nitrophenols.[8][9] However, it is prone to interference from other electroactive compounds in the sample.
FAQ 4: I am seeing interfering peaks in my electrochemical detection of this compound. How can I improve selectivity?
Answer:
Selectivity in electrochemical detection is achieved by optimizing the applied potential and the chromatographic separation.
Strategies for Improving Selectivity:
-
Potential Optimization: The reduction of the nitro group on this compound occurs at a specific potential. By carefully selecting the applied potential, it is possible to selectively detect the analyte while minimizing the response from other compounds that are reduced at different potentials. A hydrodynamic voltammogram should be constructed to determine the optimal detection potential.
-
Chromatographic Resolution: Ensure that the HPLC method provides baseline separation of the analyte from other electroactive compounds in the sample. Modifying the mobile phase composition, gradient, or column chemistry can improve resolution.
-
Sample Cleanup: As with LC-MS/MS, a thorough sample cleanup using SPE will remove many potential interferences.
Section 5: Visualizing the Workflow
To provide a clear overview of the troubleshooting process, the following diagram illustrates the logical flow for addressing common analytical interferences.
Caption: Troubleshooting workflow for analytical interferences.
References
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ResearchGate. When using HPLC, how do you deal with split peaks?. [Link]
-
Alwsci. What Are The Common Peak Problems in HPLC. [Link]
-
PubMed. Simultaneous derivatization and extraction of nitrophenols in soil and rain samples using modified hollow-fiber liquid-phase microextraction followed by gas chromatography-mass spectrometry. [Link]
-
Government of British Columbia. Chlorinated and Non-Chlorinated Phenols in Water. [Link]
-
MDPI. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. [Link]
-
Agilent. Chlorophenol, nitrophenols and methylphenols Determination of methyl,-nitro-and chlorophenols in water. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. Method 604: Phenols. [Link]
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
MDPI. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
-
ResearchGate. Extraction of trace nitrophenols in environmental water samples using boronate affinity sorbent. [Link]
-
U.S. Environmental Protection Agency. Method 8041A. [Link]
-
Raykol. Application of solid-phase extraction in environmental sample analysis. [Link]
-
BASi. Principles of EC Detection and Troubleshooting Guide. [Link]
-
Rock-Test. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry. [Link]
-
Agilent. Phenols Analysis of phenols according to EPA 8040. [Link]
-
PubChem. 2,4-Dichloro-6-nitrophenol. [Link]
-
ResearchGate. Sample preparation for the determination of chlorophenols. [Link]
-
SciSpace. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. [Link]
-
SpectraBase. 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. [Link]
-
NIST. Phenol, 2,4-dichloro-6-nitro-. [Link]
-
PubChem. 2,4-Dichloro-3-nitrophenol. [Link]
-
ACS Publications. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]
-
ResearchGate. Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
ResearchGate. Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. [Link]
-
Pharmaceutical Methods. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. [Link]
-
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
-
Fisher Scientific. 2,4-Dichloro-6-nitrophenol, 98+%. [Link]
-
PubMed Central. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]
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Technical Support Center: Purification of 2,4-Dichloro-3-methyl-6-nitrophenol
Welcome to the technical support center for the purification of 2,4-Dichloro-3-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.
I. Understanding the Core Challenge: The Impurity Profile
The primary challenge in purifying this compound (DCMNP) stems from the impurities generated during its synthesis. A common synthetic route involves the chlorination of p-nitrotoluene followed by hydrolysis. This process can lead to a variety of structurally similar byproducts that can be difficult to separate.
Common Impurities May Include:
-
Isomers of Dichloronitrotoluene: Positional isomers formed during the chlorination of p-nitrotoluene.
-
Other Chlorinated Phenols: Over- or under-chlorinated phenol derivatives.
-
Unreacted Starting Materials: Residual p-nitrotoluene or intermediates.
-
Degradation Products: Formation of byproducts due to harsh pH or high temperatures during workup and purification.
This guide will address the practical challenges of removing these impurities.
II. Troubleshooting Guide: Common Purification Issues
This section is designed to address specific problems you may encounter during the purification of this compound.
Problem 1: My crude product is an oil and won't crystallize.
Q: I've completed the synthesis of this compound, but after the workup, I'm left with a dark, viscous oil instead of a solid. How can I induce crystallization?
A: Oiling out is a common issue when the crude product is impure, or the chosen solvent is inappropriate for crystallization. The oil is likely a supersaturated solution of your product in the presence of impurities that are inhibiting crystal lattice formation.
Causality and Actionable Advice:
-
High Impurity Load: The presence of multiple isomers and byproducts can lower the melting point of the mixture and prevent crystallization.
-
Troubleshooting Step: Attempt to purify a small portion of the oil using flash column chromatography (see Section III, FAQ 3 for guidance on solvent systems). This will remove the majority of impurities, and the purified fractions should yield a solid upon solvent evaporation.
-
-
Inappropriate Solvent: The solvent from your workup (e.g., dichloromethane, ethyl acetate) may be too good of a solvent for your product at room temperature.
-
Troubleshooting Step: Try triturating the oil with a non-polar solvent in which your product is likely to be less soluble, such as hexanes or petroleum ether. This can be done by adding the non-polar solvent to the oil and vigorously stirring or sonicating. The desired product may precipitate as a solid.
-
-
Residual Water: The presence of water can sometimes inhibit crystallization.
-
Troubleshooting Step: Ensure your crude product is thoroughly dried. If you performed a liquid-liquid extraction, ensure the organic layer was dried with a drying agent like sodium sulfate or magnesium sulfate before concentrating. If you suspect water is present in your oil, you can try co-evaporating with a solvent like toluene on a rotary evaporator to azeotropically remove the water.
-
Workflow for Inducing Crystallization:
Caption: Decision workflow for handling an oily crude product.
Problem 2: My recrystallization yields are very low.
Q: I've managed to obtain a solid, but when I try to recrystallize it, I lose a significant amount of my product. How can I improve my yield?
A: Low recovery during recrystallization is typically due to one of two reasons: either the chosen solvent system is not optimal, or the product is being lost during the transfer and filtration steps.
Causality and Actionable Advice:
-
Suboptimal Solvent System: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility at low temperatures, you will lose product in the mother liquor.
-
Troubleshooting Step: Perform a systematic solvent screen. Use small amounts of your crude solid in test tubes with various solvents and solvent mixtures (e.g., ethanol/water, methanol/water, toluene, heptane/ethyl acetate). Heat to dissolve and then cool to observe crystallization. The best solvent system will provide a large amount of crystalline solid upon cooling.
-
-
Premature Crystallization: If the solution cools too quickly, especially during filtration, the product can crash out on the filter paper or in the funnel, leading to loss.
-
Troubleshooting Step: Use a pre-heated filter funnel and filter the hot solution as quickly as possible. It can also be beneficial to add a small amount of hot solvent to the filter paper just before filtration.
-
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in solution upon cooling.
-
Troubleshooting Step: Add the hot solvent portion-wise to your crude solid until it just dissolves. This will ensure you are using the minimum amount of solvent necessary.
-
Table 1: Recrystallization Solvent Screening Guide for Chlorinated Nitrophenols
| Solvent/Mixture | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | Variable | Good for many phenols. Adjust the ratio to find the optimal balance of solubility. |
| Methanol/Water | High | Variable | Similar to ethanol/water, but methanol is more volatile. |
| Toluene | Low-Medium | 111 | Can be effective for less polar impurities. |
| Heptane/Ethyl Acetate | Low-Medium | Variable | A good non-polar/polar mixture to try. Start with a high ratio of heptane. |
| Acetic Acid/Water | High | Variable | Can be effective but may be difficult to remove residual acetic acid. |
Problem 3: I have a persistent colored impurity that co-crystallizes with my product.
Q: My product is a pale yellow solid, but I have a persistent yellow or brownish impurity that I can't remove by recrystallization. What is it and how can I get rid of it?
A: Highly colored impurities in nitrophenol preparations are often nitrated byproducts or degradation products. These can have similar polarities to the desired product, making them difficult to remove by simple recrystallization.
Causality and Actionable Advice:
-
Nitrated Byproducts: Over-nitration of the starting material or product can lead to highly colored dinitro or trinitro species.
-
Troubleshooting Step: An activated carbon treatment can be effective. Add a small amount of activated carbon (charcoal) to the hot solution of your crude product during recrystallization. The carbon will adsorb the highly colored, polar impurities. Be cautious not to add too much, as it can also adsorb your product. A small amount on the tip of a spatula is a good starting point. Hot filter the solution to remove the carbon before allowing it to cool.
-
-
Phenolic Oxidation: Phenols can be susceptible to oxidation, leading to colored impurities.
-
Troubleshooting Step: If you suspect oxidation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can help. Additionally, working quickly and avoiding prolonged exposure to heat and light can minimize degradation.
-
-
Isomeric Impurities: Positional isomers can have very similar polarities and may co-crystallize.
-
Troubleshooting Step: If activated carbon treatment is ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Workflow for Removing Colored Impurities:
Caption: Strategy for removing persistent colored impurities.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A: While a definitive spectrum should be run on a pure sample, you can expect the following:
-
¹H NMR: You would expect to see a singlet for the methyl group and a singlet for the aromatic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: You will see signals for the methyl carbon and the six aromatic carbons. The carbons attached to the electronegative oxygen, chlorine, and nitro groups will be shifted downfield.
-
Mass Spectrometry: The molecular ion peak should be observable, and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) will be a key diagnostic feature.
Q2: What is a good starting point for a TLC analysis of my crude product?
A: A good starting mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate. A 4:1 or 3:1 ratio of hexanes to ethyl acetate is a reasonable starting point. This will allow you to visualize the separation of your product from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).
Q3: Can you provide a general protocol for column chromatography purification?
A: Certainly. This is a general guide and should be optimized based on your TLC analysis.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with your initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and a good solvent for many organic compounds).
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with your initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.
-
Collect fractions and monitor them by TLC to identify which fractions contain your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
-
Q4: How can I confirm the purity of my final product?
A: A combination of techniques should be used to confirm the purity of your final product:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good sign of purity. For higher confidence, HPLC or GC analysis can be used to quantify the purity. An HPLC method for related nitrophenols has been developed using a C18 column with an acetonitrile/water mobile phase, which could be adapted for your compound.[1]
-
Spectroscopy: NMR spectroscopy (¹H and ¹³C) should show clean signals corresponding to your desired product without the presence of significant impurity peaks.
Q5: What are the safety considerations when working with this compound?
A: this compound and related chlorinated nitrophenols should be handled with care. They are generally considered to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
IV. References
-
Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. CN101781175A.
-
Synthesis and Purification of Nitrophenols. UKEssays.com.
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
-
2,4-Dichloro-3-nitrophenol PubChem CID 20513932. PubChem. [Link]
-
2,4-Dichloro-6-nitrophenol PubChem CID 11871. PubChem. [Link]
-
Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. US4670608A.
-
Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization. CN116444340B.
-
Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate.
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. MDPI.
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol
Introduction
2,4-Dichloro-3-methyl-6-nitrophenol is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a key building block in the development of novel bioactive molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols, performance data, and an analysis of the advantages and disadvantages of each approach.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be approached through several distinct pathways, each with its own set of merits and challenges. This guide will focus on three prominent methods:
-
Direct Nitration of 2,4-Dichloro-3-methylphenol: A straightforward approach involving the direct introduction of a nitro group onto the pre-formed dichlorinated methylphenol backbone.
-
Multi-step Synthesis from p-Nitrotoluene: An industrial method that builds the target molecule through a sequence of chlorination and hydrolysis reactions.
-
Sequential Functionalization of 4-Chloro-5-methylphenol: A lengthier, yet potentially more controlled, route involving sulfonation, chlorination, and nitration.
The following table provides a high-level comparison of these three methods, with more detailed experimental data and protocols provided in the subsequent sections.
| Parameter | Method 1: Direct Nitration | Method 2: From p-Nitrotoluene | Method 3: From 4-Chloro-5-methylphenol |
| Starting Material | 2,4-Dichloro-3-methylphenol | p-Nitrotoluene | 4-Chloro-5-methylphenol |
| Key Steps | Nitration | Chlorination, Hydrolysis | Sulfonation, Chlorination, Nitration |
| Typical Yield | Moderate to High | High | Moderate |
| Purity | Variable, may require significant purification | High | Good |
| Scalability | Good | Excellent for industrial scale | Moderate |
| Key Advantages | Shortest route | High yield and purity on a large scale | Good control over regioselectivity |
| Key Disadvantages | Potential for isomeric impurities | Multi-step, use of hazardous reagents | Longer reaction sequence, use of corrosive acids |
Method 1: Direct Nitration of 2,4-Dichloro-3-methylphenol
This method represents the most direct synthetic route to the target compound. The hydroxyl and methyl groups on the phenol ring are ortho-, para-directing and activating, while the chloro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects dictates the position of the incoming nitro group. The position ortho to the hydroxyl group and para to the methyl group is sterically hindered, favoring nitration at the 6-position.
Reaction Pathway
A Comparative Analysis of 2,4-Dichloro-3-methyl-6-nitrophenol and 2,4-Dichloro-6-nitrophenol: A Guide for Researchers
For researchers and professionals in drug development and the life sciences, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth, objective comparison of the physicochemical properties and biological activities of 2,4-Dichloro-3-methyl-6-nitrophenol and 2,4-Dichloro-6-nitrophenol. By synthesizing available data and explaining the underlying structure-activity relationships, this document aims to empower informed decisions in experimental design and application.
Introduction: Unveiling the Chemical Nuances
2,4-Dichloro-6-nitrophenol and its methylated analog, this compound, belong to the class of chlorinated nitrophenols. These compounds are recognized for their diverse biological activities, which are intricately linked to their chemical structures. The primary distinction between the two molecules is the presence of a methyl group at the C3 position of the benzene ring in this compound. This seemingly minor structural modification can significantly influence their physicochemical properties and, consequently, their biological efficacy and mechanism of action. While 2,4-Dichloro-6-nitrophenol has been identified as a herbicide and pesticide, information regarding the specific applications of its methylated counterpart is less prevalent, with its primary role appearing to be as a chemical intermediate.[1][2] This guide will delve into a comparative analysis of their known attributes.
Physicochemical Properties: The Foundation of Activity
A molecule's biological activity is fundamentally governed by its physicochemical characteristics. Properties such as acidity (pKa) and lipophilicity (logP) are critical determinants of a compound's ability to traverse biological membranes and interact with its target.
| Property | This compound | 2,4-Dichloro-6-nitrophenol |
| Molecular Formula | C₇H₅Cl₂NO₃ | C₆H₃Cl₂NO₃ |
| Molecular Weight | 222.03 g/mol | 208.00 g/mol |
| Predicted pKa | 4.84 | ~4.0 |
| Computed logP | ~2.7 (estimated) | 3.5 |
Table 1: Comparison of the physicochemical properties of this compound and 2,4-Dichloro-6-nitrophenol.
The predicted pKa value for this compound is slightly higher than that of 2,4-Dichloro-6-nitrophenol, suggesting it is a slightly weaker acid.[1] This difference can be attributed to the electron-donating nature of the methyl group, which can subtly influence the acidity of the phenolic hydroxyl group.
Comparative Biological Activity: A Look at the Data
Direct comparative studies on the biological activity of these two specific compounds are scarce in publicly available literature. However, by examining data for each compound and related structures, we can infer potential differences in their activity profiles.
Toxicity Profile
Both compounds are classified as hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4-Dichloro-6-nitrophenol is harmful if swallowed and causes serious eye irritation.[3][5] Similarly, this compound is also indicated to be harmful.
Herbicidal and Antimicrobial Activity
2,4-Dichloro-6-nitrophenol is known for its use as a herbicide.[2] The mechanism of action for many nitrophenolic herbicides involves the uncoupling of oxidative phosphorylation, which disrupts ATP synthesis in plant cells, leading to cell death.
While specific data on the herbicidal or antimicrobial activity of this compound is not available, the presence of the chlorinated nitrophenol scaffold suggests it could possess similar properties. The addition of a methyl group can influence this activity. In some classes of bioactive molecules, methylation has been shown to enhance efficacy. A comprehensive understanding would necessitate direct experimental testing.
Structure-Activity Relationship (SAR): The Impact of the Methyl Group
The difference in biological activity between these two molecules can be largely attributed to the presence of the methyl group on the aromatic ring of this compound. This substituent can exert both electronic and steric effects.
Electronic Effects: The methyl group is weakly electron-donating. This can influence the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group, as reflected in the slightly higher predicted pKa. This alteration in electronic distribution can affect how the molecule interacts with its biological target.
Steric Effects: The methyl group adds bulk to the molecule. This steric hindrance can influence the molecule's ability to bind to a specific receptor or enzyme active site. Depending on the topology of the binding site, this could either enhance or diminish biological activity. For instance, in some nitro-aromatic compounds, bulky alkyl substituents have been shown to affect the orientation of the nitro group, which in turn can modulate mutagenic activity.
Caption: Structural and property differences between the two compounds.
Experimental Protocols for Activity Assessment
To empirically determine and compare the biological activities of these two compounds, standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and 2,4-Dichloro-6-nitrophenol in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Herbicidal Activity Assessment (Seed Germination and Seedling Growth Inhibition Assay)
This assay evaluates the phytotoxicity of the compounds on model plant species.
Methodology:
-
Preparation of Test Solutions: Prepare a series of concentrations of each compound in a suitable solvent or aqueous solution with a surfactant.
-
Seed Plating: Place a set number of seeds of a model plant (e.g., Arabidopsis thaliana or cress) on filter paper in a petri dish.
-
Treatment Application: Add a defined volume of the test solution to each petri dish. A control group with only the solvent should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (light, temperature, humidity) for a specified period (e.g., 7-14 days).
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% inhibition of growth (IC50) compared to the control.
Caption: Workflow for herbicidal activity assessment.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and 2,4-Dichloro-6-nitrophenol, highlighting the key differences in their physicochemical properties and what is known about their biological activities. The presence of a methyl group in the former is predicted to slightly decrease its acidity and potentially alter its lipophilicity, which in turn is expected to influence its biological profile.
While 2,4-Dichloro-6-nitrophenol has established applications as a herbicide, the biological role of its methylated analog remains largely unexplored. The experimental protocols outlined in this guide provide a clear path for researchers to conduct direct comparative studies to elucidate the specific activities of this compound and to further understand the structure-activity relationships within this class of compounds. Such research is crucial for the discovery and development of new agents with tailored biological activities for a range of scientific and industrial applications.
References
-
Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. UNEP Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 2,4-Dichloro-6-nitrophenol, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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- 1. This compound | 39549-27-4 [chemicalbook.com]
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- 4. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-nitrophenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Method Validation of 2,4-Dichloro-3-methyl-6-nitrophenol
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2,4-Dichloro-3-methyl-6-nitrophenol, a compound of interest in various chemical and pharmaceutical contexts. We will dissect the critical parameters of method validation, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to empower you to make informed decisions for your analytical needs.[1][2][3]
The Imperative of Method Validation: Ensuring Data Integrity
Before delving into specific methods, it is crucial to understand the "why" behind analytical method validation. The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4][5] This process establishes, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[6][7]
High-Performance Liquid Chromatography (HPLC): A Primary Analytical Approach
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely adopted technique for the analysis of nitrophenolic compounds.[8][9] Its versatility, sensitivity, and amenability to a wide range of analytes make it a primary candidate for the quantitative determination of this compound.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method for this compound would follow a structured workflow to assess all essential performance characteristics.
Caption: Workflow for the validation of an HPLC analytical method.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like nitrophenols. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v) | A common reversed-phase elution system that offers good peak shape and resolution. The acidic modifier suppresses the ionization of the phenolic group. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 270 nm | Nitrophenols exhibit strong UV absorbance, allowing for sensitive detection. The specific wavelength should be optimized based on the UV spectrum of this compound. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Hypothetical Validation Data for the Proposed HPLC Method
The following table summarizes the expected performance of the proposed HPLC method based on typical results for similar analytes and adherence to ICH guidelines.[2][6]
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Hypothetical Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.9998 over a concentration range of 1-100 µg/mL. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity. | 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% for three concentration levels (low, medium, high). |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C change in column temperature). | All results within system suitability requirements under varied conditions. |
Comparative Analytical Techniques: Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometric (MS) detector, is another powerful technique for the analysis of volatile and semi-volatile compounds like nitrophenols.[10][11][12]
Key Considerations for GC Analysis
-
Derivatization: Underivatized nitrophenols can exhibit poor peak shape and sensitivity in GC due to interactions with the column.[10] Derivatization, for instance, by methylation or silylation, is often employed to improve chromatographic performance.[13]
-
Thermal Stability: The analyte must be thermally stable and not degrade at the high temperatures of the GC inlet and column.
-
Detector: A Flame Ionization Detector (FID) can be used, but for higher specificity and sensitivity, a Mass Spectrometer (MS) or an Electron Capture Detector (ECD) is preferable.
Comparison of HPLC-UV and GC-MS for this compound Analysis
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization, which adds a step to the workflow. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile analytes. | Suitable for volatile and thermally stable compounds. |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, as MS provides structural information for peak identification. |
| Sensitivity | Generally good, with the potential for enhancement with more sensitive detectors (e.g., fluorescence, MS). | Typically very high, especially in selected ion monitoring (SIM) mode. |
| Cost & Complexity | Relatively lower initial cost and complexity compared to GC-MS. | Higher initial investment and requires more specialized training. |
Decision Tree for Method Selection
The choice between HPLC and GC often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the analytical determination of this compound. The choice of method should be guided by a thorough evaluation of the analytical requirements and the principles of method validation as outlined by regulatory bodies.[14][15] For routine quality control in a pharmaceutical setting, a well-validated HPLC-UV method often provides the necessary performance with greater simplicity and lower cost. For trace-level analysis or in complex matrices where high specificity is paramount, the superior sensitivity and selectivity of GC-MS may be advantageous. Regardless of the chosen technique, a comprehensive validation study is non-negotiable to ensure the generation of accurate and reliable data.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . (2020, April 21). U.S. Food and Drug Administration. Retrieved from [Link].
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025, July 22). AMSbiopharma. Retrieved from [Link].
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . ECA Academy. Retrieved from [Link].
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2022, March 31). European Medicines Agency. Retrieved from [Link].
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization . (1993, January). ResearchGate. Retrieved from [Link].
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link].
-
FDA Releases Guidance on Analytical Procedures | BioPharm International . (2024, March 7). BioPharm International. Retrieved from [Link].
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . (2024, June 25). ProPharma. Retrieved from [Link].
-
Validation of Analytical Procedures Q2(R2) - ICH . (2023, November 30). International Council for Harmonisation. Retrieved from [Link].
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs . (2026, January 7). IntuitionLabs. Retrieved from [Link].
-
Analysis of Nitrophenols With Gas ChromatographyMa | PDF - Scribd . Scribd. Retrieved from [Link].
-
Gas chromatographic trace analysis of underivatized nitrophenols - Semantic Scholar . (1995, September 1). Semantic Scholar. Retrieved from [Link].
-
Method 8041A . United States Environmental Protection Agency. Retrieved from [Link].
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International . LCGC International. Retrieved from [Link].
-
Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety . (2024, May 2). Eruditio. Retrieved from [Link].
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A Comparative Guide to the Structural Elucidation of 2,4-Dichloro-3-methyl-6-nitrophenol: X-ray Crystallography in Focus
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we understand molecular interactions, predict biological activity, and design novel therapeutics. This guide provides an in-depth analysis of single-crystal X-ray crystallography for the structural determination of the highly substituted nitrophenol derivative, 2,4-dichloro-3-methyl-6-nitrophenol.
While no published crystal structure for this specific molecule currently exists in open literature or crystallographic databases, this guide will leverage data from structurally similar dichlorophenyl and nitrophenol derivatives to present a realistic and instructive overview.[1][2][3][4] We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance against powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. It provides unambiguous, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This technique is unparalleled in its ability to reveal the precise architecture of a molecule, which is critical for understanding its function and interactions.
The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons within the molecule's atoms diffract this X-ray beam in a specific pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from this, the exact atomic positions can be inferred.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is critical for the success of the experiment. The choice to pursue crystallography is predicated on the ability to grow high-quality, single crystals—a process that can be both an art and a science.
Caption: Workflow for single-crystal X-ray crystallography.
Hypothetical Crystallographic Data for this compound
Based on published data for similar halogenated nitrophenols, we can anticipate the type of crystallographic parameters that would be obtained.[4][5] The table below summarizes these expected values, providing a clear benchmark for researchers.
| Parameter | Expected Value (Based on Analogs[4]) | Significance |
| Chemical Formula | C₇H₅Cl₂NO₃ | Confirms the elemental composition of the crystal. |
| Formula Weight | 222.03 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a ≈ 14.2, b ≈ 7.0, c ≈ 15.1 | The dimensions of the unit cell along the x, y, and z axes. |
| α, β, γ (°) | α = 90, β ≈ 108, γ = 90 | The angles between the unit cell axes. |
| Volume (ų) | ≈ 1430 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Temperature (K) | 150(2) | Data is typically collected at low temperatures to minimize thermal vibrations. |
| Radiation (Å) | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used for the experiment. |
| R_int | < 0.06 | A measure of the consistency of symmetry-equivalent reflections. A lower value is better. |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.086 | Agreement factors between the calculated model and the experimental data. Lower values indicate a better fit. |
Detailed Experimental Protocol: X-ray Crystallography
This protocol is a self-validating system, with checkpoints to ensure data quality.
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will produce sharp, well-defined diffraction spots.
-
Procedure:
-
Ensure the purity of this compound is >98% using NMR or HPLC.
-
Screen a variety of solvents (e.g., ethanol, dichloromethane, acetone, ethyl acetate) for solubility.
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent.
-
Employ slow evaporation: leave the solution in a loosely covered vial in a vibration-free environment.
-
Alternatively, use vapor diffusion: place a small vial with the compound solution inside a larger sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent will induce crystallization.
-
Monitor for crystal growth over several days to weeks. Suitable crystals should be clear and have well-defined faces.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted securely and cryo-cooled to protect it from radiation damage and reduce thermal motion, leading to higher resolution data.
-
Procedure:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Using a micromanipulator, pick up the crystal with a cryo-loop.
-
Plunge the loop into liquid nitrogen to flash-cool the crystal.
-
Transfer the crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (e.g., 150 K) by a stream of cold nitrogen gas.
-
Perform an initial screening to confirm the crystal's diffraction quality and determine the unit cell parameters.
-
Proceed with a full data collection, rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: This computational phase transforms the raw diffraction data into a chemically meaningful 3D model. Refinement is an iterative process to improve the agreement between the model and the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (h,k,l indices and their intensities).
-
Solve the "phase problem" using software like SHELX to generate an initial electron density map.[4]
-
Build an initial molecular model into the electron density map.
-
Refine the model iteratively by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors (monitored by R-factors).
-
Validate the final structure using tools that check for geometric reasonability and consistency.
-
Deposit the final structure and data in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number.[6]
-
-
Part 2: A Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not without limitations. It is a static picture and obtaining suitable crystals can be a significant bottleneck.[7] Therefore, a multi-faceted approach using other analytical techniques is often necessary for a complete understanding of a molecule.
Caption: Decision workflow for structural analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[8] It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the connectivity and chemical environment of atoms.
-
Expertise & Causality: For this compound, a ¹H NMR spectrum would reveal the number of unique protons, their chemical environments (shielding/deshielding effects from the nitro and chloro groups), and their coupling patterns, which indicates which protons are adjacent to each other. A ¹³C NMR spectrum would similarly identify all unique carbon atoms. 2D NMR techniques (like COSY and HMQC/HSQC) would be employed to definitively map out the entire covalent framework of the molecule. This is crucial for confirming that the correct isomer has been synthesized before attempting crystallization. Unlike crystallography, NMR can provide insights into the molecule's dynamic behavior in solution.[7][9]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound with very high accuracy.
-
Expertise & Causality: High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₅Cl₂NO₃). The characteristic isotopic pattern of the two chlorine atoms would serve as a definitive signature. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the connectivity of different parts of the molecule, which corroborates the structure determined by NMR.[10][11] For example, the loss of NO₂ or Cl radicals would be expected fragmentation pathways.[11]
Computational Chemistry
Computational methods are increasingly used to complement experimental data and predict molecular properties.
-
Expertise & Causality: Techniques like Density Functional Theory (DFT) can be used to calculate theoretical NMR shifts and compare them with experimental data to increase confidence in the structural assignment.[1][2][3] Moreover, advanced crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packings (polymorphs) ranked by energy, guiding experimental crystallization efforts and helping to understand polymorphism.[12][13][14]
Comparative Performance Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D structure, bond lengths/angles | Covalent structure, connectivity, dynamics | Molecular formula, fragmentation |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Resolution | Atomic (<1 Å) | Lower than crystallography | Not applicable for 3D structure |
| Key Advantage | Unambiguous 3D structure determination | Provides data on solution-state and dynamics | High sensitivity and exact mass determination |
| Key Limitation | Requires high-quality single crystals; static picture | Can be complex for large molecules; no absolute 3D | Provides no direct 3D structural information |
Conclusion: An Integrated Approach to Structural Verification
For a molecule of interest in drug development like this compound, no single technique provides a complete picture. The most robust and trustworthy approach involves the integration of multiple analytical methods. The typical workflow begins with MS to confirm the mass and formula, followed by extensive 1D and 2D NMR analysis to solve the covalent structure in solution. X-ray crystallography is then employed as the final, definitive step to determine the absolute three-dimensional structure in the solid state, providing critical insights into intermolecular interactions and crystal packing that are inaccessible by other means. This integrated, self-validating system ensures the highest level of scientific integrity and provides the authoritative structural data required for modern research and development.
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A Comparative Guide to the Biological Activity of 2,4-Dichloro-3-methyl-6-nitrophenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-methyl-6-nitrophenol is a substituted aromatic compound belonging to the nitrophenol class. Nitrophenols and their derivatives are known for a wide range of industrial applications, including as building blocks for dyes, plastics, and fungicides[1]. The specific biological activities of these compounds are of significant interest to researchers in agrochemicals and pharmaceuticals. The strategic placement of chloro, methyl, and nitro groups on the phenol ring suggests a potential for diverse biological interactions. This guide will explore the known biological activities of this compound and its derivatives, with a particular focus on antimicrobial and herbicidal properties.
Core Compound: this compound
This compound serves as a foundational structure for the synthesis of various derivatives. It is recognized as an intermediate in the production of other chlorinated phenols[2]. While extensive biological data on the parent compound itself is limited in publicly available literature, its structural motifs—a chlorinated phenol and a nitro group—are present in many biologically active molecules. For instance, dichlorophenols are used as intermediates in the manufacturing of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D)[3].
Comparative Biological Activities of Derivatives
The primary focus of this guide is to compare the biological activities of derivatives of this compound. A notable derivative for which experimental data is available is 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L) , a Schiff base synthesized from 3,5-Dichlorosalicylaldehyde and p-aminophenol.
Antimicrobial and Antifungal Activity
Research into DCSAP-L and its metal complexes has revealed significant antibacterial and antifungal properties. A study demonstrated that both the free ligand (DCSAP-L) and its transition metal complexes with copper (II) and zinc (II) exhibit notable biological activity. The metal complexes, in particular, showed stronger antimicrobial effects than the Schiff base ligand alone against all tested organisms, which included S. aureus, E. coli, and A. niger[1][4]. This suggests that the introduction of a metal center can enhance the biological efficacy of the parent scaffold.
The antimicrobial activity of Schiff bases derived from salicylaldehydes is a well-documented area of research. The imine group (-C=N-) in the Schiff base linkage is often crucial for their biological activity. Studies on other dichlorophenol derivatives have also indicated their potential as antimicrobial agents.
Table 1: Antimicrobial Activity of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L) and its Metal Complexes
| Compound | Test Organism | Activity | Reference |
| DCSAP-L | S. aureus, E. coli, A. niger | Notable antibacterial and antifungal activity | [1][4] |
| DCSAP-L-Cu(II) Complex | S. aureus, E. coli, A. niger | Stronger antimicrobial effects than the ligand alone | [1][4] |
| DCSAP-L-Zn(II) Complex | S. aureus, E. coli, A. niger | Stronger antimicrobial effects than the ligand alone | [1][4] |
Herbicidal Activity
Structure-Activity Relationship (SAR) Insights
The biological activity of phenolic compounds is highly dependent on the nature and position of their substituents. For antimicrobial and antifungal activity, the following general principles can be inferred from the available data and related literature:
-
The Imine Moiety: In the case of DCSAP-L, the Schiff base linkage introduces an imine group which is a common pharmacophore in many biologically active compounds.
-
Metal Chelation: The enhanced activity of the metal complexes of DCSAP-L highlights the importance of chelation in biological systems. The metal ions may facilitate the transport of the compound across cell membranes or interact with biological targets.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and its presence can significantly influence the electronic properties of the aromatic ring, which in turn can affect the compound's interaction with biological macromolecules.
-
Halogen Atoms: The presence of chlorine atoms on the phenolic ring often enhances the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes. The position of the halogens is also critical for activity.
Experimental Methodologies
Synthesis of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L)
The synthesis of the Schiff base derivative DCSAP-L is achieved through the condensation reaction of 3,5-Dichlorosalicylaldehyde with p-aminophenol.
Step-by-Step Protocol:
-
Dissolve 3,5-Dichlorosalicylaldehyde in pure ethanol.
-
Add an equimolar amount of p-aminophenol to the solution.
-
Stir the mixture for one hour at ambient temperature using a magnetic stirrer.
-
Allow for the slow evaporation of the ethanol solvent.
-
The resulting product is then filtered, washed with ethanol, and dried.
-
Recrystallization from hot ethanol can be performed for further purification.
Caption: Synthesis workflow for DCSAP-L.
Antimicrobial Activity Assay (Well Diffusion Method)
The antimicrobial activity of the synthesized compounds can be evaluated using the well diffusion method.
Step-by-Step Protocol:
-
Prepare nutrient agar plates and inoculate them with the test microorganisms (S. aureus, E. coli, A. niger).
-
Create wells in the agar plates using a sterile cork borer.
-
Prepare different concentrations of the test compounds in a suitable solvent.
-
Add a fixed volume of each concentration of the test compound into the wells.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Caption: Workflow for the well diffusion antimicrobial assay.
Conclusion
While comprehensive comparative data on a wide range of this compound derivatives is still an emerging area of research, the available information on the Schiff base derivative DCSAP-L and related nitrophenol compounds provides valuable insights. The this compound scaffold shows promise for the development of novel antimicrobial and herbicidal agents. The synthesis and evaluation of a broader library of derivatives with systematic variations in their functional groups would be a logical next step to fully elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. Future research should focus on exploring the effects of different substituents on the phenolic ring and the derivatization of the nitro and methyl groups to expand the chemical space and biological activity profile of this class of compounds.
References
- Joseph, B., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Rasayan Journal of Chemistry, 18(2).
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PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
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ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXYPHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) AND ITS FIRST TRANSITION METAL COMPLEXES. Retrieved from [Link]
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Eisner, T., et al. (1971). 2,5-Dichlorophenol (from ingested herbicide?) in defensive secretion of grasshopper. Science. Retrieved from [Link]
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CIB (CSIC). (2019). Different fungal peroxidases oxidize nitrophenols at a surface catalytic tryptophan. Archives of Biochemistry and Biophysics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,4-Dichloro-3-methyl-6-nitrophenol
Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide an in-depth technical guide for designing, executing, and interpreting cross-reactivity studies for the small molecule 2,4-Dichloro-3-methyl-6-nitrophenol. This guide compares immunological and chromatographic approaches, offering field-proven insights and detailed experimental protocols to ensure analytical specificity and data integrity.
Introduction: The Specificity Challenge of a Substituted Nitrophenol
This compound is a substituted aromatic compound with potential applications as an intermediate in various chemical syntheses.[1] As with any small molecule intended for biological or environmental analysis, establishing a specific and reliable detection method is paramount. The primary analytical challenge lies in differentiating the target analyte from a milieu of structurally similar molecules—isomers, precursors, and metabolites—that may be present in the sample matrix.
This guide addresses the critical issue of analytical specificity through the lens of cross-reactivity. Cross-reactivity occurs when the analytical method detects and quantifies compounds other than the intended analyte, leading to false-positive results or inaccurate measurements.[2] We will explore the principles and practical execution of cross-reactivity studies, focusing on the development of a robust immunoassay and its validation against orthogonal chromatographic methods. Our objective is to equip the researcher with the knowledge to build a self-validating analytical system, ensuring that the generated data is both accurate and defensible.
Foundational Strategy: Immunoassay vs. Chromatography
The choice of analytical platform is a critical first step. It dictates sensitivity, throughput, and the specific nature of potential interferences. For a small molecule like this compound, the two most common approaches are immunoassays (specifically, a competitive ELISA) and chromatography (HPLC or GC-MS).
-
Immunoassays (ELISA): Offer high sensitivity and throughput, making them ideal for screening large numbers of samples.[3] However, their reliance on antibody-antigen binding makes them inherently susceptible to cross-reactivity from molecules with similar structural motifs (epitopes).[2][4]
-
Chromatography (HPLC, GC-MS): Provide high specificity based on physicochemical properties like polarity, volatility, and mass-to-charge ratio.[5] These methods are considered the gold standard for confirming identity and are essential for validating the specificity of an immunoassay.[6]
Our recommended strategy involves a two-pronged approach: using a highly sensitive competitive ELISA for routine quantification and employing a high-specificity chromatographic method for orthogonal validation and confirmation of key results.
Caption: High-level workflow for developing and validating a specific analytical method.
Designing the Cross-Reactivity Study: Identifying Potential Interferences
A robust cross-reactivity study begins with the logical selection of compounds to test. The goal is to challenge the assay with molecules that are most likely to cause interference. For this compound, these fall into several categories.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | CAS Number | Structural Relationship to Analyte | Rationale for Inclusion |
| Target Analyte | 39549-27-4 | N/A (Control) | Reference compound for 100% binding. |
| 2,4-Dichloro-6-nitrophenol | 609-89-2 | Lacks the 3-methyl group.[7][8] | High structural similarity; tests the antibody's recognition of the methyl group. |
| 2,4-Dichlorophenol | 120-83-2 | Lacks the 3-methyl and 6-nitro groups.[9] | Core dichlorophenol structure; tests specificity for the nitro and methyl groups. |
| 4-Chloro-3-methylphenol | 59-50-7 | Lacks one chloro and the nitro group. | Assesses the contribution of the nitro and second chloro group to the epitope. |
| 2-Chloro-6-nitrophenol | 603-86-1 | Lacks one chloro and the methyl group. | Assesses the combined importance of the missing chloro and methyl groups. |
| 3-Methyl-4-nitrophenol | 2042-14-0 | Lacks both chloro groups.[10] | Tests the absolute requirement of the chlorine atoms for antibody binding. |
| 2,4-Dichloro-3-nitrophenol | 7694-30-6 | Isomer; nitro group at position 3.[11] | Tests the positional specificity of the antibody for the nitro group. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
For a small molecule (hapten) like our target, a competitive immunoassay format is the most effective.[12] In this setup, the free analyte in the sample competes with a labeled or immobilized analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Phase 1: Preparation of Assay Reagents
The foundational step is to make the non-immunogenic hapten (our target molecule) immunogenic. This is achieved by covalently conjugating it to a large carrier protein. A separate conjugation is needed for plate coating.
-
Immunogen Preparation: Conjugate this compound to Keyhole Limpet Hemocyanin (KLH) for immunization (to generate antibodies).
-
Coating Antigen Preparation: Conjugate this compound to a different carrier protein, such as Bovine Serum Albumin (BSA), for coating the ELISA plate.
-
Causality: Using a different carrier protein for coating than for immunization is a critical control. It prevents the antibodies from recognizing the carrier protein itself, ensuring that the measured interaction is specific to the hapten.[4]
-
Phase 2: Step-by-Step Competitive ELISA Protocol
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability of the results.[13][14]
-
Plate Coating:
-
Dilute the BSA-hapten conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a carbonate-bicarbonate coating buffer (pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[15] Pat dry on paper towels.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of the antibody to the plate surface.[4]
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare standard curves for the target analyte (this compound) ranging from a high concentration to zero.
-
Prepare dilution series for each potential cross-reactant (from Table 1) at concentrations typically 100- to 1000-fold higher than the target analyte's range.
-
In a separate dilution plate, add 50 µL of each standard or cross-reactant solution.
-
Add 50 µL of the primary antibody (anti-2,4-Dichloro-3-methyl-6-nitrophenol), diluted to its optimal concentration in Assay Buffer.
-
Incubate this mixture for 30 minutes at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation:
-
Add 100 µL/well of TMB substrate.
-
Incubate in the dark for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Step-by-step workflow for the competitive ELISA protocol.
Data Analysis and Interpretation
The data from the competitive ELISA is used to calculate the degree of cross-reactivity for each tested compound.
Calculating Cross-Reactivity
-
Determine the IC50: For the target analyte and each cross-reactant, plot the absorbance against the log of the concentration. Perform a four-parameter logistic curve fit to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula:
%CR = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
A higher %CR value indicates a greater degree of interference from the tested compound.
Presenting the Data
Summarize the results in a clear, tabular format. This allows for easy comparison of the assay's specificity against different structurally related molecules.
Table 2: Example Cross-Reactivity Data Summary
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 2,4-Dichloro-6-nitrophenol | 304.5 | 5.0% |
| 2,4-Dichlorophenol | > 10,000 | < 0.15% |
| 4-Chloro-3-methylphenol | > 10,000 | < 0.15% |
| 3-Methyl-4-nitrophenol | 8,500 | 0.18% |
| 2,4-Dichloro-3-nitrophenol | > 10,000 | < 0.15% |
Interpretation: In this hypothetical example, the antibody shows minor cross-reactivity with the analog lacking the methyl group but is highly specific against compounds missing the nitro group or with an altered substitution pattern. This demonstrates that the 3-methyl and 6-nitro groups are key components of the epitope recognized by the antibody.
Orthogonal Confirmation by HPLC-UV
If an immunoassay shows significant cross-reactivity with a particular compound, or for absolute confirmation of specificity, an orthogonal method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent choice for separating and quantifying nitrophenolic compounds.[5][10]
Abbreviated HPLC-UV Protocol
-
Sample Preparation: Use a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes from the sample matrix and remove interfering substances.[6]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Analysis: The target analyte and potential cross-reactants should have distinct retention times, allowing for their unambiguous separation and individual quantification. The high specificity of this method provides a definitive answer to any questions of cross-reactivity raised by the immunoassay.
Conclusion
Establishing the specificity of an analytical method for this compound is a non-trivial but essential task. A well-designed competitive ELISA provides a powerful tool for high-throughput screening, but its limitations must be understood and rigorously tested. By systematically challenging the assay with a panel of structurally related compounds, researchers can quantify its cross-reactivity profile and define its suitability for the intended application. The integration of an orthogonal chromatographic method like HPLC-UV is not merely a suggestion but a requirement for a fully validated, trustworthy analytical system. This dual-methodology approach ensures that the data generated is scientifically sound, reproducible, and defensible, upholding the highest standards of scientific integrity.
References
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available at: [Link]
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Stanker, L., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]
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Sittampalam, G.S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]
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Bosterbio. (n.d.). Antibody Cross Reactivity And How To Avoid It? ELISA kit. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]
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RayBiotech. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Available at: [Link]
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Scarano, S., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. PubMed. Available at: [Link]
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Scarano, S., et al. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. SciSpace. Available at: [Link]
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Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. Available at: [Link]
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Adkins, J.A., et al. (2020). Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics. ACS Sensors. Available at: [Link]
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PubChem. (n.d.). 2,4-Dichlorophenol. Available at: [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Detailed document for designation of hazardous air pollutants. Available at: [Link]
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Chemspace. (n.d.). 2,4-dichloro-6-nitrophenol. Available at: [Link]
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NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook. Available at: [Link]
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Jerschow, E., et al. (2012). Dichlorophenol-containing pesticides and allergies: results from the US National Health and Nutrition Examination Survey 2005-2006. Annals of Allergy, Asthma & Immunology. Available at: [Link]
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PubChem. (n.d.). 2,3-Dichlorophenol. Available at: [Link]
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Aguilar, C., et al. (2000). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kumar, P., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Rasayan Journal of Chemistry. Available at: [Link]
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Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]
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NIST. (n.d.). Phenol, 2,4-dichloro-6-nitro-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. (n.d.). 2,4-Dichloro-6-nitrophenol. Available at: [Link]
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PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. Available at: [Link]
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Martínez-Pinto, D.G., et al. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics. Available at: [Link]
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Wang, Y., et al. (2011). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). 2,4-dichloro-3-nitrophenol (C6H3Cl2NO3). Available at: [Link]
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Spectroscopic Dissection: A Comparative Guide to 2,4-Dichloro-3-methyl-6-nitrophenol and its Positional Isomer
Abstract
The precise structural elucidation of chemical isomers is a cornerstone of synthetic chemistry, drug development, and materials science, as subtle shifts in substituent positions can profoundly alter a molecule's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of 2,4-Dichloro-3-methyl-6-nitrophenol (Compound A) and its positional isomer, 4,6-Dichloro-5-methyl-2-nitrophenol (Compound B) . We will dissect the key differentiating features in their Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. This analysis serves as a practical framework for researchers engaged in the synthesis and characterization of substituted aromatic compounds, emphasizing the causal links between molecular structure and spectroscopic output.
Introduction: The Criticality of Isomer Identification
In the realm of substituted phenols, positional isomerism presents a significant analytical challenge. Compounds sharing the same molecular formula (C₇H₅Cl₂NO₃) and mass can exhibit divergent reactivity, toxicity, and pharmacological activity. Therefore, unambiguous identification is not merely an academic exercise but a critical requirement for regulatory compliance and effective application development. The two isomers under investigation, while structurally similar, possess distinct electronic and steric environments stemming from the varied placement of the nitro (-NO₂) and methyl (-CH₃) groups relative to the phenolic hydroxyl (-OH) and chloro (-Cl) substituents. This guide leverages fundamental spectroscopic principles to create a robust methodology for their differentiation.
Molecular Structures and Isomeric Differentiation
The foundational difference between Compound A and Compound B lies in the substitution pattern on the phenol ring. Understanding this spatial arrangement is key to interpreting the resulting spectral data.
-
Compound A: this compound features the nitro group at the C6 position, ortho to the hydroxyl group. The methyl group is at C3, flanked by two chlorine atoms at C2 and C4.
-
Compound B: 4,6-Dichloro-5-methyl-2-nitrophenol also has a nitro group ortho to the hydroxyl group (at C2). However, the methyl group is at C5, positioned between the two chlorine atoms at C4 and C6.
Spectroscopic Comparison
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both Compound A and B, the primary differentiating features will arise from subtle differences in fragment ion stability rather than the molecular ion itself.
Causality: Electron Ionization (EI) MS involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The stability of the resulting carbocations and radical cations dictates the observed fragmentation pathway.
-
Molecular Ion (M⁺): Both isomers have the same molecular formula (C₇H₅Cl₂NO₃), resulting in an identical molecular weight. The presence of two chlorine atoms is uniquely identifiable by the characteristic isotopic pattern.[1] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for any chlorine-containing fragment:
-
M⁺ peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[1]
-
-
Fragmentation Patterns: While both isomers will exhibit losses of common fragments like -NO₂, -Cl, -HCl, and -CO, the relative abundances of these fragments may differ. For instance, the steric environment around the methyl and nitro groups could influence the ease of certain bond cleavages. Competition between the elimination of carbon monoxide and halogen atoms is a known fragmentation pathway for halogenated phenols.[2] The relative positions of the substituents will influence the stability of the intermediate ions, potentially leading to quantifiable differences in fragment peak intensities.
| Feature | Compound A | Compound B | Key Differentiator |
| Molecular Formula | C₇H₅Cl₂NO₃ | C₇H₅Cl₂NO₃ | None |
| Nominal Mass | 221 Da | 221 Da | None |
| Isotopic Pattern | M⁺, M+2, M+4 (Ratio ~9:6:1) | M⁺, M+2, M+4 (Ratio ~9:6:1) | None |
| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺, [M-HCl]⁺, [M-CO]⁺ | [M-NO₂]⁺, [M-Cl]⁺, [M-HCl]⁺, [M-CO]⁺ | Subtle differences in relative peak intensities. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The key differences between our isomers will be found in the O-H stretching region and the "fingerprint" region, where aromatic C-H bending patterns are observed.
Causality: The vibrational frequency of a bond is determined by the bond strength and the masses of the connected atoms. The chemical environment, including electronic effects and hydrogen bonding, can shift these frequencies.
-
O-H Stretch: Both isomers have a nitro group positioned ortho to the hydroxyl group. This geometry facilitates strong intramolecular hydrogen bonding between the phenolic proton and an oxygen of the nitro group. This interaction weakens the O-H bond, causing the corresponding stretching frequency to shift to a lower wavenumber (typically 3100-3500 cm⁻¹) and appear as a broad band. The strength of this H-bond, and thus the exact position of the O-H stretch, might differ slightly due to the influence of the other substituents, but this is unlikely to be a primary distinguishing feature.
-
N-O Stretches: The nitro group exhibits two characteristic stretches: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1360 cm⁻¹.[3][4] The precise positions are sensitive to the electronic environment. The differing substitution patterns will slightly alter the electron density on the ring and, consequently, the N-O bond order, leading to small but measurable shifts.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. Since both molecules have only one aromatic proton, they are expected to show a specific band in this region. The exact position of this band is a reliable indicator of the number of adjacent hydrogen atoms on the ring and can be a key differentiator.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Compound A | Expected Wavenumber (cm⁻¹) - Compound B | Key Differentiator |
| O-H Stretch (Intramolecular H-Bonded) | ~3100-3500 (Broad) | ~3100-3500 (Broad) | Minor, likely not definitive. |
| Aromatic C=C Stretches | ~1450-1600 | ~1450-1600 | Minor shifts expected. |
| Asymmetric NO₂ Stretch | ~1530-1560 | ~1530-1560 | Small but potentially measurable shift. |
| Symmetric NO₂ Stretch | ~1330-1360 | ~1330-1360 | Small but potentially measurable shift. |
| Aromatic C-H Out-of-Plane Bend | ~850-900 (Isolated H) | ~850-900 (Isolated H) | Position sensitive to overall substitution. |
| C-Cl Stretch | ~700-850 | ~700-850 | Likely overlapping and complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shift, multiplicity (splitting pattern), and number of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each molecule.
Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -NO₂ and -Cl) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm). Electron-donating groups have the opposite effect. The coupling (splitting) of signals arises from the interaction of non-equivalent nuclei on adjacent atoms.
¹H NMR Spectroscopy
-
Compound A (this compound):
-
Aromatic Proton (1H): There is a single proton at the C5 position. It has no adjacent protons, so it will appear as a singlet . Its chemical shift will be influenced by the para-hydroxyl and ortho-chloro groups.
-
Methyl Protons (3H): The methyl group at C3 is adjacent to two chlorine-substituted carbons. It will appear as a singlet .
-
Hydroxyl Proton (1H): Due to intramolecular hydrogen bonding and exchange, this proton often appears as a broad singlet at a very downfield position (>10 ppm).
-
-
Compound B (4,6-Dichloro-5-methyl-2-nitrophenol):
-
Aromatic Proton (1H): There is a single proton at the C3 position. It also has no adjacent protons and will be a singlet . However, it is positioned between the electron-withdrawing nitro group (ortho) and a chlorine atom (meta). This environment is significantly different from the proton in Compound A, leading to a distinct downfield chemical shift.
-
Methyl Protons (3H): The methyl group at C5 is flanked by two chlorine atoms. It will appear as a singlet . Its chemical shift will differ from Compound A due to the different overall electronic landscape of the ring.
-
Hydroxyl Proton (1H): Similar to Compound A, this will likely be a broad, downfield singlet.
-
The primary differentiator in the ¹H NMR spectrum will be the chemical shifts of the aromatic and methyl singlets.
¹³C NMR Spectroscopy
Each unique carbon atom in the molecule will produce a distinct signal. Both isomers have 7 unique carbon atoms (6 aromatic, 1 methyl) and will thus show 7 signals in their proton-decoupled ¹³C NMR spectra. The chemical shifts will be highly sensitive to the attached substituents, providing a definitive fingerprint.
| Feature | Compound A (Predicted) | Compound B (Predicted) | Key Differentiator |
| ¹H Aromatic Signal | 1H, singlet (~7.5-7.8 ppm) | 1H, singlet (~7.8-8.2 ppm) | Definitive chemical shift difference. |
| ¹H Methyl Signal | 3H, singlet (~2.2-2.4 ppm) | 3H, singlet (~2.4-2.6 ppm) | Definitive chemical shift difference. |
| ¹H Hydroxyl Signal | 1H, broad singlet (>10 ppm) | 1H, broad singlet (>10 ppm) | Not a reliable differentiator. |
| ¹³C Signal Count | 7 | 7 | None. |
| ¹³C Chemical Shifts | Unique pattern | Unique pattern | Entire spectrum is a unique fingerprint. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maxima (λmax) are affected by the substituents on the aromatic ring, which can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Causality: The -OH, -Cl, and -CH₃ groups are auxochromes, while the -NO₂ group is a powerful chromophore that also extends conjugation. The interaction between these groups dictates the energy of electronic transitions. In nitrophenols, the position of the nitro group relative to the hydroxyl group is a major determinant of the λmax.[5][6] Deprotonation of the phenolic hydroxyl group in alkaline solution to form the phenolate ion results in a significant bathochromic (red) shift, which can also be used for characterization.[5]
-
Both isomers are expected to be pale yellow, with absorption bands extending into the visible region.[7]
-
While both have an ortho-nitro-hydroxyl arrangement, the additional substituents at different positions will modulate the electronic transitions. This will lead to different λmax values and molar absorptivities (ε) for the two isomers in both neutral and alkaline solutions.
| Feature | Compound A | Compound B | Key Differentiator |
| λmax (Neutral Solvent) | Expected λmax₁ and λmax₂ | Expected λmax₁ and λmax₂ | Different λmax values and/or molar absorptivities. |
| λmax (Alkaline Solution) | Red-shifted λmax | Red-shifted λmax | Different λmax values and/or molar absorptivities for the phenolate ions. |
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols should be employed.
General Sample Preparation
Protocol:
-
Weighing: Accurately weigh 5-10 mg of the purified isomer using an analytical balance.
-
Dissolution: For NMR, dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. For other techniques, use a spectroscopic grade solvent (e.g., methanol, acetonitrile).
-
Transfer: Transfer the solution to the appropriate sample container (5 mm NMR tube, quartz cuvette, etc.). Ensure the container is clean and dry.
NMR Spectroscopy Protocol
Protocol:
-
Instrument Setup: Place the NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans.
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm). For ¹H spectra, integrate the signals to determine proton ratios.
IR Spectroscopy Protocol
Protocol (using Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean and collect a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the wavenumbers for key peaks.
Conclusion
The unambiguous differentiation of This compound and 4,6-Dichloro-5-methyl-2-nitrophenol is readily achievable through a multi-technique spectroscopic approach. While MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), and IR provides functional group information, NMR spectroscopy stands out as the definitive method . The distinct chemical shifts of the lone aromatic proton and the methyl protons in the ¹H NMR spectrum, supported by the unique fingerprint of the ¹³C NMR spectrum, provide irrefutable structural evidence. UV-Vis spectroscopy serves as a valuable complementary technique, reflecting the differences in the overall electronic structure of the isomers. By following the detailed protocols and understanding the causal links between structure and spectral output outlined in this guide, researchers can confidently identify and characterize these and other complex aromatic isomers.
References
- BenchChem. (2025). Comparative spectroscopic analysis of nitrophenol isomers.
- K.L. Gallaher, et al. (n.d.). Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. ACS Publications.
- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....
- NSF Public Access Repository. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.
- Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy.
- PubMed. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study.
- RSC Publishing. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols.
- Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol.
- Google Patents. (n.d.). US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2,4-Dichloro-3-methyl-6-nitrophenol
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 2,4-Dichloro-3-methyl-6-nitrophenol. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.
The synthesis of this compound, a valuable intermediate in various chemical syntheses, can yield a product of greater than 95% purity.[1] However, the presence of even minor impurities can significantly impact downstream applications. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity profile.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique hinges on the specific information required, the nature of potential impurities, and the available instrumentation. Here, we compare the most effective methods for purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Melting Point Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. | Determination of the temperature range over which a solid melts. |
| Primary Use | Quantitative analysis of the main compound and detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and confirmation of the target compound; detection of structural isomers. | Preliminary assessment of overall purity. |
| Detects | Non-volatile impurities, isomers, starting materials, and by-products. | Volatile impurities, residual solvents, and thermally stable by-products. | Structural isomers and impurities with distinct proton/carbon environments. | Presence of impurities that depress and broaden the melting range. |
| Strengths | High resolution, excellent quantitation, suitable for non-volatile compounds. | High sensitivity and selectivity, definitive identification of volatile impurities. | Provides unambiguous structural information, can identify unexpected impurities. | Simple, rapid, and inexpensive. |
| Limitations | May not detect highly volatile impurities. | Requires derivatization for some polar compounds to improve volatility, potential for thermal degradation.[2] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Non-specific, susceptible to user interpretation, not suitable for amorphous solids. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity determination of non-volatile organic compounds. Its strength lies in the separation of the target analyte from closely related impurities based on their differential partitioning between the mobile and stationary phases. A reversed-phase C18 column is typically effective for separating moderately polar compounds like nitrophenols.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[3][4] The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis and volatile by-products that may not be readily detected by HPLC. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio.
Experimental Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for separating a range of phenolic compounds.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Injection Mode: Splitless to maximize sensitivity for trace impurities.[7]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity assessment, ¹H NMR provides a "fingerprint" of the molecule, and the integration of signals can be used to quantify the purity against a known internal standard. It is highly effective in identifying isomeric impurities that may co-elute in chromatographic methods.
Experimental Workflow:
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a known amount of the synthesized product and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as the internal reference for chemical shifts (0.0 ppm).[8]
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
The aromatic protons of phenols typically appear in the range of 6.8–8.0 ppm, while the hydroxyl proton signal can be broad and appear between 3–8 ppm, depending on the solvent and concentration.[8][9][10]
-
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (Area_analyte / N_analyte) / (Area_standard / N_standard) * (MW_analyte / Mass_analyte) * (Mass_standard / MW_standard) * Purity_standard * 100 Where:
-
N = number of protons giving rise to the integrated signal
-
MW = molecular weight
-
Mass = mass of the substance
-
Purity_standard = purity of the internal standard
-
-
Melting Point Analysis
Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. This makes it a quick and straightforward, albeit non-specific, indicator of purity.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Measurement: Place a small amount of the sample in a capillary tube and place it in a melting point apparatus.
-
Observation: Slowly heat the sample (1-2 °C/min) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Interpretation: A sharp melting range (e.g., 1-2 °C) close to the literature value suggests high purity. A broad melting range indicates the presence of impurities. The melting point for a similar compound, 2,4-Dichloro-6-nitrophenol, is reported to be in the range of 118-120 °C.[11][12][13]
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a strategic combination of analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is indispensable for identifying volatile impurities and residual solvents. NMR spectroscopy offers definitive structural confirmation and the ability to detect isomeric impurities. Finally, melting point analysis serves as a rapid preliminary check of overall purity. By employing these self-validating protocols, researchers can ensure the quality and reliability of their synthesized compounds, which is paramount for the integrity of their scientific endeavors.
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Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry. [Link]
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Surur, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods. [Link]
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A Comparative Guide to In-Vitro and In-Vivo Studies of 2,4-Dichloro-3-methyl-6-nitrophenol
Introduction: Navigating the Toxicological Assessment of 2,4-Dichloro-3-methyl-6-nitrophenol
This compound is a chlorinated nitrophenolic compound with potential applications and, consequently, a need for thorough toxicological evaluation. As with any chemical entity intended for industrial or pharmaceutical use, a comprehensive understanding of its biological effects is paramount. This guide provides a comparative overview of in-vitro and in-vivo methodologies for assessing the toxicological profile of this compound.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will leverage established protocols and data from structurally similar chlorinated nitrophenols. This approach allows for the construction of a robust and scientifically grounded framework for its evaluation, from initial high-throughput screening in cell-based systems to definitive studies in whole organisms. The primary objective is to delineate the strategic application of both in-vitro and in-vivo models, highlighting their respective strengths and limitations in building a comprehensive safety profile.
Part 1: In-Vitro Assessment – Foundational Insights into Cellular Toxicity
In-vitro studies represent the frontline in toxicological assessment, offering a rapid and cost-effective means to elucidate a compound's potential for cellular damage and to probe its mechanism of action. These assays are crucial for early-stage hazard identification and for prioritizing compounds for further in-vivo testing.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
A fundamental question in toxicology is whether a compound is cytotoxic. Various assays can quantify cell viability, each relying on a different cellular process.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity.[1][2] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[1]
-
XTT Assay: Similar to the MTT assay, the XTT assay also measures the metabolic activity of viable cells.[3] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.[3]
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
dot
Caption: Workflow for In-Vitro Cytotoxicity Testing using the MTT Assay.
Genotoxicity Assays: Assessing the Potential for DNA Damage
Genotoxicity assays are critical for identifying compounds that can cause genetic mutations or chromosomal damage.[6]
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used preliminary screen for mutagenicity.[7][8] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[8][9] The assay detects mutations that revert the bacteria to a histidine-synthesizing phenotype.[8][9] The inclusion of a liver extract (S9 fraction) can simulate mammalian metabolism.[10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[11]
-
Metabolic Activation: Prepare test conditions with and without a metabolic activation system (S9 mix from rat liver).
-
Exposure: In a test tube, mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Part 2: In-Vivo Assessment – Understanding Systemic Effects in a Whole Organism
While in-vitro assays provide valuable initial data, they cannot fully replicate the complexity of a whole organism. In-vivo studies are essential for understanding a compound's absorption, distribution, metabolism, excretion (ADME), and potential for systemic toxicity and target organ effects.
Acute Toxicity Studies: Determining Short-Term Effects and Lethality
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses of a substance administered within 24 hours.[12] These studies are crucial for hazard classification and for determining the dose ranges for longer-term studies.[12]
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe different methods for determining the acute oral toxicity, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[13] The rat is the preferred rodent species for these studies.[12]
-
Acute Dermal Toxicity (OECD 402): This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.[14]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex of healthy, young adult rats (females are often preferred as they can be slightly more sensitive).[15]
-
Dosing: Administer the test substance by oral gavage. The first animal is dosed at a level just below the estimated LD50.
-
Sequential Dosing: Subsequent animals are dosed at higher or lower fixed intervals depending on the outcome for the previous animal (survival or death).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[16] Record body weight changes weekly.[16]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The LD50 (median lethal dose) is calculated using the maximum likelihood method.[16]
dot
Caption: Workflow for In-Vivo Acute Oral Toxicity Testing (OECD 425).
Organ-Specific Toxicity Studies
Based on the chemical structure of this compound and data from related compounds, specific organ toxicities, such as hepatotoxicity, should be investigated.
-
Hepatotoxicity Models: Rodent models are commonly used to assess drug-induced liver injury.[17] Administration of a xenobiotic can lead to liver damage, which can be assessed by measuring serum levels of liver enzymes (e.g., ALT, AST) and through histopathological examination of liver tissue.[18]
Part 3: Comparative Analysis of In-Vitro and In-Vivo Data
The true power of a comprehensive toxicological assessment lies in the integration of in-vitro and in-vivo data.
| Parameter | In-Vitro Studies | In-Vivo Studies |
| Endpoint | Cellular viability, genotoxicity, mechanism of action. | Systemic toxicity, target organ effects, LD50, ADME. |
| Throughput | High | Low |
| Cost | Low | High |
| Time | Short-term (hours to days) | Longer-term (weeks to months) |
| Biological Complexity | Low (isolated cells) | High (whole organism) |
| Predictive Value | Good for initial hazard identification. | High for human risk assessment. |
| Ethical Considerations | Reduces animal use. | Involves animal testing. |
dot
Caption: Key characteristics and relationship between in-vitro and in-vivo studies.
Conclusion: A Synergistic Approach to Safety Assessment
The toxicological evaluation of this compound necessitates a tiered, integrated approach that begins with in-vitro screening and progresses to in-vivo validation. In-vitro assays provide a rapid and ethical means to identify potential cytotoxic and genotoxic liabilities and to elucidate mechanisms of action at the cellular level. This information is invaluable for guiding the design of more complex and resource-intensive in-vivo studies.
In-vivo models, in turn, are indispensable for understanding the systemic effects of the compound, including its metabolic fate and potential to cause organ-specific damage. By strategically combining the strengths of both methodologies, researchers can build a comprehensive safety profile for this compound, ensuring its safe handling and use. This synergistic approach not only enhances the scientific rigor of the toxicological assessment but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24). Retrieved from [Link]
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OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved from [Link]
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Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (n.d.). Retrieved from [Link]
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ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (n.d.). Retrieved from [Link]
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Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC - NIH. (n.d.). Retrieved from [Link]
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Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC - NIH. (n.d.). Retrieved from [Link]
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In vitro genotoxicity testing–Can the performance be enhanced? - ResearchGate. (n.d.). Retrieved from [Link]
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Genetic Toxicity Testing • Safety Assessment & Toxicology - Frontage Laboratories. (n.d.). Retrieved from [Link]
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Current in vivo Assays for Cutaneous Toxicity: Local and Systemic Toxicity Testing. (2025, August 10). Retrieved from [Link]
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Dermal In Vivo Studies - Molecular Diagnostic Services. (n.d.). Retrieved from [Link]
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MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models - International Journal of Advanced Biochemistry Research. (n.d.). Retrieved from [Link]
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Other Genetic Toxicology Assays - Inotiv. (n.d.). Retrieved from [Link]
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Computational Models for Human and Animal Hepatotoxicity with a Global Application Scope | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved from [Link]
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Animal models for hepatoxicity - ScienceDirect - DOI. (n.d.). Retrieved from [Link]
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Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH. (n.d.). Retrieved from [Link]
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Development on Animal Models for Drug/Chemical Induced Liver Injury. (2023, January 31). Retrieved from [Link]
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Investigating the effects of dermal exposure to in-vivo animal models on the riot-control properties of a powder formulation of Tragia involucrata leaf hair lining - Taylor & Francis Online. (n.d.). Retrieved from [Link]
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OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. (2024, May 12). Retrieved from [Link]
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MTT cell viability assay for ethanolic extract of polyphenols,... - ResearchGate. (n.d.). Retrieved from [Link]
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The Ames Test. (n.d.). Retrieved from [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]
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Ames Test - Charles River Laboratories. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to 2,4-Dichloro-3-methyl-6-nitrophenol in Specialty Chemical Synthesis
For researchers, chemists, and professionals in drug development and materials science, the selection of chemical intermediates is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. This guide provides an in-depth technical comparison of 2,4-Dichloro-3-methyl-6-nitrophenol, a halogenated nitrophenol, with a structurally related alternative, highlighting its potential applications and performance based on established chemical principles. While direct comparative studies on the applications of this compound are not abundant in peer-reviewed literature, this guide will infer its reactivity and potential performance in a common application for nitrophenols: azo dye synthesis.
Introduction to this compound: A Versatile Chemical Intermediate
This compound is a substituted aromatic compound belonging to the class of chlorinated nitrophenols. These compounds are recognized as important intermediates in the synthesis of a wide array of commercial products, including agricultural chemicals, dyes, and pharmaceuticals[1]. The significance of this compound in chemical sciences lies in its role as a building block for more complex molecules[1]. Its structure, featuring hydroxyl, nitro, and chloro functional groups, presents multiple reactive sites for various chemical transformations[1].
A practical and efficient method for the synthesis of this compound has been established, involving the hydrolysis of a product mixture from the chlorination of p-nitrotoluene, achieving a high yield (95–99%) and purity (>95%)[1][2]. This readily available synthesis pathway underscores its potential as a cost-effective intermediate in industrial applications.
Comparative Analysis: this compound vs. 3-Methyl-4-nitrophenol in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic colorants, widely used in various industries. Their synthesis typically involves the coupling of a diazonium salt with an electron-rich compound, such as a phenol derivative. Here, we compare the projected performance of this compound with the commonly used coupling agent, 3-Methyl-4-nitrophenol, in a hypothetical azo dye synthesis.
The electronic properties of the substituents on the phenol ring significantly influence the coupling reaction and the properties of the resulting dye.
| Feature | This compound | 3-Methyl-4-nitrophenol | Rationale for Performance Difference |
| Structure | Phenolic ring with two chloro, one methyl, and one nitro group. | Phenolic ring with one methyl and one nitro group. | The presence of two electron-withdrawing chloro groups in this compound is the key differentiator. |
| Acidity (pKa) | Expected to be more acidic. | Less acidic. | The two electron-withdrawing chloro groups on the aromatic ring of this compound will further stabilize the phenoxide ion, leading to a lower pKa compared to 3-Methyl-4-nitrophenol. |
| Reactivity in Azo Coupling | Potentially slower coupling reaction. | Faster coupling reaction. | The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, making it less nucleophilic and thus, potentially slowing down the electrophilic substitution reaction with the diazonium salt. |
| Predicted Color of Resulting Dye | Likely to be a deeper, bathochromic shift (shift to longer wavelengths). | Lighter color. | The chloro and nitro groups are auxochromes and chromophores, respectively. The increased conjugation and electronic effects from the two chloro groups in a dye derived from this compound would likely result in a shift towards the red end of the spectrum. |
| Lightfastness of Resulting Dye | Potentially higher. | Generally good, but may be lower. | Halogenated dyes often exhibit improved lightfastness due to the ability of the halogen atoms to dissipate absorbed light energy and protect the dye structure from photolytic degradation. |
| Solubility | Lower in polar solvents. | Higher in polar solvents. | The increased halogen content enhances the lipophilic character of the molecule, likely reducing its solubility in water and other polar solvents. |
Expert Insights: The choice between these two intermediates would depend on the desired properties of the final azo dye. For applications requiring a deeper color and higher lightfastness, this compound would be a promising candidate, despite a potentially slower reaction rate that might require optimization of reaction conditions (e.g., pH, temperature).
Experimental Protocol: Synthesis of a Hypothetical Azo Dye using this compound
The following protocol is adapted from a standard procedure for azo dye synthesis using a nitrophenol derivative[3]. This serves as a validated starting point for researchers.
Part A: Diazotization of an Aromatic Amine (e.g., Aniline)
Caption: Workflow for the diazotization of an aromatic amine.
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve 0.05 mol of aniline in 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.055 mol of sodium nitrite in 20 mL of cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling with this compound
Caption: Workflow for the azo coupling reaction.
-
Preparation of Phenol Solution: In a 500 mL beaker, dissolve 0.05 mol of this compound in 100 mL of a 10% sodium hydroxide solution.
-
Cooling: Cool this alkaline solution to 0-5°C in an ice bath with continuous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification of the Azo Dye
Caption: Workflow for the isolation and purification of the azo dye.
-
Filtration: Isolate the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold distilled water until the filtrate is neutral.
-
Recrystallization: Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified dye crystals in a vacuum oven at a low temperature (e.g., 60°C) to a constant weight.
Conclusion and Future Outlook
While this compound is primarily documented as a chemical intermediate, its structural features suggest its potential utility in applications such as the synthesis of specialty azo dyes with enhanced properties. The presence of two chloro substituents is predicted to lead to dyes with deeper colors and improved lightfastness compared to non-halogenated analogues. The provided experimental protocol offers a solid foundation for researchers to explore these possibilities. Further experimental investigation is warranted to quantify the performance of this compound in such applications and to explore its potential in other areas of chemical synthesis, such as the development of novel agrochemicals or pharmaceutical precursors.
References
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4-Dichloro-3-methyl-6-nitrophenol
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the proper disposal of 2,4-Dichloro-3-methyl-6-nitrophenol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its toxicological properties. According to its Safety Data Sheet (SDS), this compound is classified as hazardous, with acute oral, dermal, and inhalation toxicity.[1] It is known to cause skin and serious eye irritation.[1][2] The first step in safe disposal is recognizing that this chemical cannot be discarded as common laboratory trash or washed down the drain. It must be managed as regulated hazardous waste.[3]
Core Principles of Chemical Waste Management
The disposal of this compound is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4] These regulations mandate a "cradle-to-grave" approach, meaning the waste must be tracked from its generation to its final, environmentally sound disposal.[5]
Key Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | [6] |
| CAS Number | 39549-27-4 | [6] |
| Hazard Classifications | Acute toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the chemical is deemed waste.[8]
-
Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips). Plastic containers are often preferred for chemical waste.[8]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong bases or oxidizing agents.[7][9] Mixing can lead to dangerous chemical reactions.
-
Solid vs. Liquid: Keep solid and liquid waste forms separate.[9]
Step 2: Proper Labeling and Container Management
Accurate labeling is a critical safety and compliance measure.[10]
-
Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound".[11] Include the approximate concentration if it is in a solution.
-
Hazard Communication: The label should also include appropriate hazard warnings, such as "Toxic" and "Irritant".[11]
-
Secure Closure: Always keep the waste container tightly sealed, except when adding waste. This prevents the release of vapors and protects against spills.
Step 3: Safe Interim Storage in a Satellite Accumulation Area (SAA)
Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.[9]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1][10]
Step 4: Managing Spills and Contaminated Materials
Any materials used to clean up a spill of this compound must also be treated as hazardous waste.[3]
-
Personal Protective Equipment (PPE): Before cleaning a spill, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Containment and Cleanup: Use an inert absorbent material to contain and clean up the spill.
-
Disposal of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for this compound.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup. Do not let hazardous waste accumulate in the lab for more than 180 days.
-
Documentation: Ensure all necessary paperwork is completed to maintain the chain of custody, as required by regulations like RCRA.[12]
-
Never: Do not attempt to treat the chemical waste yourself (e.g., through neutralization) unless you have a specific, approved protocol and the necessary training.[12] Never dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.
References
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-3-methyl-6-nitrophenol
As researchers dedicated to advancing scientific frontiers, our work inherently involves handling compounds with potent biological and chemical properties. 2,4-Dichloro-3-methyl-6-nitrophenol, a chlorinated nitrophenol derivative, is one such compound that demands our utmost respect and diligence. Its utility in synthesis is matched by its potential hazards, making a comprehensive understanding of safety protocols not just a matter of compliance, but a prerequisite for responsible science.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the rationale behind each safety recommendation, fostering a deep, intuitive understanding of how to work safely. We will explore the necessary personal protective equipment (PPE), outline critical operational procedures, and detail compliant disposal plans, ensuring the integrity of your research and the safety of our laboratory environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the adversary is the first step in any successful operation. This compound is classified as a hazardous substance, primarily due to its properties as a nitrophenol compound. Phenolic compounds, in general, can be corrosive and toxic, with the ability to be absorbed through the skin.[1] The addition of nitro and chloro groups can further modify its reactivity and toxicity.
Based on data for analogous compounds like 2,4-dichloro-6-nitrophenol and other nitrophenols, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin Irritation: Causes skin irritation and can lead to severe burns upon prolonged contact.[2][3] Phenol itself has an anesthetic effect, meaning burns may not be immediately painful or visible.[1]
-
Serious Eye Damage: Poses a significant risk of causing serious and potentially permanent eye injury.[2][3]
A thorough risk assessment is mandatory before any work begins. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.
Part 2: The Hierarchy of Controls: Beyond PPE
While this guide focuses on PPE, it is crucial to remember that PPE is the last line of defense. True laboratory safety is built on a foundation of more effective control measures.
-
Elimination/Substitution: The most effective control. Is there a less hazardous chemical that can achieve the same synthetic outcome?
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For this compound, all work must be conducted in a certified chemical fume hood .[5] This prevents the inhalation of dust or vapors.
-
Administrative Controls: These are the procedures and work practices you follow. This includes rigorous training, clear standard operating procedures (SOPs), and restricting access to the handling area.
Only after these controls are in place do we select the appropriate PPE to mitigate any residual risk.
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific hazards of this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face | Chemical Splash Goggles | Required for all handling. Protects against dust, splashes, and vapors. Must be ANSI Z87.1 compliant and provide a full seal around the eyes.[5] |
| Face Shield | Required when there is a significant risk of splashing (e.g., handling larger quantities, transfers, or reaction quenching). Worn over safety goggles.[5][6][7] | |
| Hand | Chemical-Resistant Gloves | Double-gloving is mandatory. Nitrile is a common choice for splash protection, but it is not recommended for prolonged contact with phenols.[1] An inner nitrile glove with a thicker, outer butyl rubber or neoprene glove provides robust protection.[1] Always inspect gloves for tears or punctures before use.[5][8] |
| Body | Chemical-Resistant Lab Coat | A standard cotton lab coat is insufficient. A chemically-resistant, flame-resistant coat should be worn, fully buttoned, to protect against splashes and skin contact.[1][5] For larger scale operations, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Air-Purifying Respirator | Required if engineering controls fail or are insufficient. A full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100 rating) should be used if there is any risk of inhaling dust or aerosols outside of a fume hood.[6][9] |
| Foot | Closed-Toe Shoes | Sturdy, leather or chemical-resistant, closed-toe shoes must be worn at all times.[5] Fabric or mesh shoes offer no protection from spills. |
Part 4: Operational and Disposal Plans
Meticulous planning of your workflow and waste disposal is non-negotiable.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment, chemicals, and waste containers before you begin.
-
PPE Donning: Don PPE in the correct order to ensure proper coverage. A logical sequence is crucial for safety. See the workflow diagram below.
-
Dispensing: Handle the solid chemical carefully to avoid generating dust.[5] Use appropriate tools like a chemical spatula. Keep the container tightly closed when not in use.[3][5]
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. The sequence is the reverse of donning, designed to remove the most contaminated items first.
Visualizing the Workflow: PPE Donning & Doffing Sequence
The following diagram illustrates the critical sequences for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow Diagram.
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Collect all contaminated solids, including excess reagent, contaminated filter paper, and used spill absorbents, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all rinseate from cleaning glassware and any solutions containing the compound in a separate, sealed container for halogenated organic waste.[10] The first rinse of an "empty" container must be collected as hazardous waste.[11]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste bag and sealed for disposal.
-
Container Management: Never fill a waste container more than 75% full.[10] Ensure all waste containers are kept closed with a tight-fitting lid except when adding waste.[11] All disposal must be handled through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical or its waste be disposed of down the drain.[11][12]
Part 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected area with copious amounts of water for at least 15 minutes.[2][3] For phenol exposures, polyethylene glycol (PEG-300 or PEG-400) is often recommended for initial decontamination before water flushing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Call for immediate medical assistance.
-
Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your EHS department immediately. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed hazardous waste container.[3]
By internalizing not just the steps but the scientific principles behind them, we elevate our safety culture from a set of rules to a shared professional value. Handle this compound with the informed respect it requires, and you ensure the continued safety and success of your vital research.
References
- Personal protective equipment for handling Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Benchchem.
- Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of California, Berkeley.
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
- for the SAFE USE of PHENOL. Phenol Acetone Sector Group (PASG), Cefic.
- SAFETY DATA SHEET - 3-Nitrophenol. Sigma-Aldrich.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 2,4-Dichloro-6-nitrophenol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,3-Difluoro-6-nitrophenol. Fisher Scientific.
- Proper Disposal of 4-Chloro-3-nitrobenzaldehyde: A Guide for Laboratory Professionals. Benchchem.
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- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
